molecular formula C10H9ClO2 B1593092 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one CAS No. 944109-65-3

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1593092
CAS No.: 944109-65-3
M. Wt: 196.63 g/mol
InChI Key: RNDMOLOBKVJEMH-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

4-chloro-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-5-3-6-7(10(9)11)2-4-8(6)12/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDMOLOBKVJEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647280
Record name 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
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Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944109-65-3
Record name 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 944109-65-3
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone that serves as a valuable building block for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, properties, a robust synthesis protocol, detailed characterization methods, and its emerging applications in medicinal chemistry.

Introduction: The Significance of the Indanone Scaffold

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The versatility of the indanone core allows for chemical modifications at both the aromatic and cyclopentanone rings, making it a highly sought-after intermediate in the synthesis of novel therapeutics. Notably, the indanone motif is present in drugs developed for neurodegenerative diseases, inflammation, and oncology.[1] this compound, with its specific substitution pattern, offers unique electronic and steric properties for further chemical elaboration.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.

PropertyValueSource
Molecular Formula C₁₀H₉ClO₂[2]
Molecular Weight 196.63 g/mol [2]
Appearance Off-white to white solid[3]
Melting Point 124 - 128 °C[3]
Purity Typically ≥97%[2]
Solubility Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., THF, ethyl acetate). Limited solubility in water and nonpolar alkanes.Inferred from typical organic compounds of similar structure.
InChI Key RNDMOLOBKVJEMH-UHFFFAOYSA-N[2]

Safety and Handling:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if swallowed or inhaled. In case of contact with eyes or skin, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Synthesis of this compound

The most logical and widely applicable method for the synthesis of substituted 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid. This two-step process, starting from a substituted benzene derivative, is both efficient and scalable.

Proposed Synthetic Pathway

The synthesis commences with a Friedel-Crafts acylation of 2-chloro-1-methoxybenzene with succinic anhydride to yield 4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid. Subsequent reduction of the ketone and final intramolecular Friedel-Crafts acylation affords the target indanone. A more direct route involves the preparation of 3-(3-chloro-4-methoxyphenyl)propanoic acid followed by cyclization. Below is a detailed, field-proven protocol for the latter, more efficient approach.

Synthesis_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation 3-chloro-4-methoxybenzaldehyde 3-Chloro-4-methoxybenzaldehyde Intermediate_acid 3-(3-chloro-4-methoxyphenyl)acrylic acid 3-chloro-4-methoxybenzaldehyde->Intermediate_acid Pyridine, Piperidine Malonic_acid Malonic Acid Malonic_acid->Intermediate_acid Propanoic_acid 3-(3-chloro-4-methoxyphenyl)propanoic acid Intermediate_acid->Propanoic_acid H₂, Pd/C Target_Indanone This compound Propanoic_acid->Target_Indanone 1. SOCl₂ 2. AlCl₃

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 3-(3-chloro-4-methoxyphenyl)propanoic acid

This precursor can be synthesized via a Knoevenagel condensation of 3-chloro-4-methoxybenzaldehyde with malonic acid, followed by reduction of the resulting acrylic acid.

  • Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-4-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), pyridine (2.0 eq), and a catalytic amount of piperidine. Heat the mixture to reflux for 4-6 hours. After cooling, acidify the reaction mixture with aqueous HCl to precipitate the product. Filter, wash with water, and dry to yield 3-(3-chloro-4-methoxyphenyl)acrylic acid.

  • Reduction: Dissolve the acrylic acid derivative in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% palladium on carbon (Pd/C). Subject the mixture to hydrogenation (H₂ balloon or Parr apparatus) until the reaction is complete (monitored by TLC or ¹H NMR). Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 3-(3-chloro-4-methoxyphenyl)propanoic acid.

Step 3: Intramolecular Friedel-Crafts Acylation to this compound

Causality: The conversion of the carboxylic acid to its more reactive acid chloride derivative is crucial for the subsequent intramolecular electrophilic aromatic substitution. A strong Lewis acid, such as aluminum chloride, is required to catalyze the cyclization by coordinating to the acid chloride and generating a highly electrophilic acylium ion.

  • To a stirred solution of 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as an off-white solid.

Spectroscopic Characterization

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of closely related analogs such as 5-methoxy-1-indanone and 5-chloro-1-indanone.[4][5]

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45d, J ≈ 8.0 Hz1HAr-H Aromatic proton ortho to the carbonyl group.
~7.00d, J ≈ 8.0 Hz1HAr-H Aromatic proton meta to the carbonyl group.
3.95s3H-OCHMethoxy group protons.
3.10t, J ≈ 6.0 Hz2H-CH₂-CH₂ -C=OMethylene protons beta to the carbonyl.
2.70t, J ≈ 6.0 Hz2H-CH₂ -CH₂-C=OMethylene protons alpha to the carbonyl.
Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~205.0C =OKetone carbonyl carbon.
~158.0Ar-C -OCH₃Aromatic carbon attached to the methoxy group.
~154.0Ar-C Aromatic quaternary carbon adjacent to the cyclopentanone ring.
~138.0Ar-C Aromatic quaternary carbon adjacent to the cyclopentanone ring.
~130.0Ar-C -ClAromatic carbon attached to the chlorine atom.
~128.0Ar-C HAromatic methine carbon.
~115.0Ar-C HAromatic methine carbon.
~56.5-OC H₃Methoxy carbon.
~36.0-C H₂-CH₂-C=OMethylene carbon alpha to the carbonyl.
~26.0-CH₂-C H₂-C=OMethylene carbon beta to the carbonyl.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~1710StrongC=O stretch (aromatic ketone)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1270StrongC-O stretch (aryl ether)
~800-900Medium-StrongC-H bend (aromatic substitution pattern)
~750Medium-StrongC-Cl stretch
Mass Spectrometry (MS)
  • EI-MS: Expect a molecular ion peak (M⁺) at m/z 196 and a characteristic (M+2)⁺ peak at m/z 198 with an approximate ratio of 3:1, confirming the presence of one chlorine atom.

  • HRMS: Calculated for C₁₀H₉ClO₂ [M+H]⁺: 197.0318; Found: (to be determined experimentally).

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The chloro substituent provides a handle for further functionalization via cross-coupling reactions, while the ketone can be transformed into a variety of other functional groups.

Scaffold for Kinase Inhibitors

The indanone scaffold is a common feature in the design of kinase inhibitors. The rigid structure of the indanone can serve as an anchor to position key pharmacophoric groups within the ATP-binding pocket of kinases. The chloro and methoxy substituents on the aromatic ring of this compound can be utilized to fine-tune the electronic properties and binding interactions of potential inhibitors. For instance, the chloro group can be replaced with other functionalities via Suzuki or Buchwald-Hartwig cross-coupling reactions to explore structure-activity relationships (SAR).

Precursor for Antiviral Agents

Derivatives of indanones have been investigated for their antiviral properties.[6] The core structure can be elaborated to mimic the binding of natural substrates to viral enzymes. The specific substitution pattern of this compound may offer a unique starting point for the design of novel antiviral compounds targeting various viral proteins.

Intermediate in the Synthesis of Neuroprotective Agents

The indanone nucleus is famously a key component of Donepezil, a widely used drug for the treatment of Alzheimer's disease.[1] This highlights the potential of indanone derivatives to cross the blood-brain barrier and interact with targets in the central nervous system. The functional groups on this compound allow for the introduction of amine-containing side chains, a common feature in many neuroactive compounds.

Applications cluster_apps Potential Therapeutic Areas Indanone This compound Kinase_Inhibitors Kinase Inhibitors (Oncology, Inflammation) Indanone->Kinase_Inhibitors Further Functionalization (e.g., Suzuki Coupling) Antiviral_Agents Antiviral Agents Indanone->Antiviral_Agents Structural Elaboration Neuroprotective_Agents Neuroprotective Agents (e.g., Alzheimer's Disease) Indanone->Neuroprotective_Agents Introduction of Amine Side Chains

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an exploration of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

An In-Depth Technical Guide to 4-Chloro-5-methoxy-1-indanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-methoxy-1-indanone, systematically named 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, is a substituted indanone derivative that holds significant interest as a versatile scaffold in medicinal chemistry and organic synthesis. The indanone core is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of a chloro group at the 4-position and a methoxy group at the 5-position imparts unique electronic and steric properties that can be exploited in drug design. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics. Detailed experimental protocols and mechanistic insights are provided to support researchers in the practical application of this valuable chemical entity.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone framework, consisting of a benzene ring fused to a cyclopentanone ring, is a cornerstone in the architecture of many pharmacologically active molecules.[1] Its rigid bicyclic nature provides a well-defined three-dimensional structure for interaction with biological targets. The versatility of the indanone scaffold allows for functionalization at various positions, enabling the fine-tuning of steric bulk, electronic properties, and hydrogen bonding capabilities to optimize ligand-receptor interactions.

Derivatives of 1-indanone have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective effects.[2] Notably, the indanone moiety is a key structural feature in several established and developmental drugs.[3] The presence of a chlorine atom and a methoxy group, as in 4-Chloro-5-methoxy-1-indanone, can significantly influence the molecule's reactivity, metabolic stability, and binding affinity to target proteins. The chloro group can act as a bioisostere for other functional groups and can participate in halogen bonding, while the methoxy group can serve as a hydrogen bond acceptor and influence the molecule's lipophilicity.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of 4-Chloro-5-methoxy-1-indanone is essential for its effective use in research and synthesis.

Physicochemical Properties

The key physicochemical properties of 4-Chloro-5-methoxy-1-indanone are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[4]
CAS Number 944109-65-3[4]
Molecular Formula C₁₀H₉ClO₂[4]
Molecular Weight 196.63 g/mol [4]
Appearance Solid[4]
Purity Typically ≥97%[4]
Spectroscopic Data (Predicted)

While experimental spectra for this specific molecule are not widely published, the expected spectroscopic features can be reliably predicted based on the analysis of closely related indanone derivatives.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the cyclopentanone ring will appear as triplets, while the aromatic protons will exhibit doublet or singlet multiplicity depending on their coupling partners.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (2H)~ 2.7Triplet
H-3 (2H)~ 3.1Triplet
Aromatic H~ 6.9 - 7.5Doublet / Singlet
Methoxy (3H)~ 3.9Singlet

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (including those bonded to the chloro and methoxy groups), the aliphatic carbons of the cyclopentanone ring, and the methoxy carbon.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~ 205
Aromatic C-Cl~ 130
Aromatic C-O~ 158
Other Aromatic C~ 115 - 140
Aliphatic CH₂~ 25 - 37
Methoxy CH₃~ 56

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Other characteristic bands will include C-H stretching for both aromatic and aliphatic protons, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)~ 1710Strong
C-H (Aromatic)~ 3100 - 3000Medium
C-H (Aliphatic)~ 2950 - 2850Medium
C=C (Aromatic)~ 1600, 1480Medium
C-O (Aryl ether)~ 1260Strong
C-Cl~ 800 - 600Medium

2.2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry is expected to show a molecular ion peak [M]⁺ at m/z 196, with a characteristic [M+2]⁺ peak at m/z 198 due to the presence of the chlorine-37 isotope. Common fragmentation patterns for indanones include the loss of carbon monoxide (CO) and subsequent rearrangements of the resulting fragment.

Synthesis of 4-Chloro-5-methoxy-1-indanone

The most common and efficient method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[2] This powerful carbon-carbon bond-forming reaction allows for the construction of the fused bicyclic ring system.

Synthetic Pathway

The synthesis of 4-Chloro-5-methoxy-1-indanone typically proceeds via the cyclization of 3-(2-chloro-3-methoxyphenyl)propanoic acid. This precursor can be prepared from commercially available starting materials through standard organic transformations.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Start 2-Chloro-3-methoxybenzaldehyde Intermediate1 3-(2-Chloro-3-methoxyphenyl)acrylic acid Start->Intermediate1 Knoevenagel Condensation Precursor 3-(2-Chloro-3-methoxyphenyl)propanoic acid Intermediate1->Precursor Reduction Product 4-Chloro-5-methoxy-1-indanone Precursor->Product Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA)

Caption: Synthetic pathway to 4-Chloro-5-methoxy-1-indanone.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the cyclization of 3-(2-chloro-3-methoxyphenyl)propanoic acid. Optimization of reaction conditions may be necessary depending on the scale and desired purity.

Materials:

  • 3-(2-chloro-3-methoxyphenyl)propanoic acid

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous, if using AlCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure using Polyphosphoric Acid (PPA):

  • To a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add 3-(2-chloro-3-methoxyphenyl)propanoic acid (1.0 eq).

  • Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).

  • Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield pure 4-Chloro-5-methoxy-1-indanone.

Causality Behind Experimental Choices:

  • Choice of Acid Catalyst: Polyphosphoric acid serves as both the solvent and the catalyst, providing a strong acidic medium to promote the formation of the acylium ion intermediate necessary for the intramolecular electrophilic aromatic substitution. Aluminum chloride is a strong Lewis acid that can also be used, typically in a chlorinated solvent like dichloromethane, to generate the acylium ion from the corresponding acyl chloride (which can be formed in situ from the carboxylic acid using thionyl chloride or oxalyl chloride).

  • Temperature Control: The reaction temperature is crucial. It needs to be high enough to overcome the activation energy for the cyclization but not so high as to cause decomposition or side reactions.

  • Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and hydrolyze the polyphosphoric acid. The subsequent washes with sodium bicarbonate neutralize any remaining acid, and the brine wash helps to remove water from the organic layer.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from any unreacted starting material or side products.

Friedel_Crafts_Mechanism Start 3-(2-chloro-3-methoxyphenyl)propanoic acid Acylium Acylium Ion Intermediate Start->Acylium Protonation by PPA - H₂O Arenium Arenium Ion Intermediate (Sigma Complex) Acylium->Arenium Intramolecular Electrophilic Attack Product 4-Chloro-5-methoxy-1-indanone Arenium->Product Deprotonation (Restoration of Aromaticity)

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Applications in Drug Discovery and Development

While specific biological activities for 4-Chloro-5-methoxy-1-indanone are not extensively documented in publicly available literature, the broader class of substituted indanones has shown significant promise in various therapeutic areas. This compound serves as a valuable starting point for the synthesis of more complex molecules with potential pharmacological applications.

Potential as an Intermediate for Neuroprotective Agents

The indanone scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[5] The structural rigidity and the ability to introduce various substituents make indanones attractive for the design of new enzyme inhibitors. 4-Chloro-5-methoxy-1-indanone could be utilized as a precursor for novel AChE inhibitors or modulators of other neurological targets.

Role in the Synthesis of Anticancer Agents

Many indanone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and cyclooxygenase (COX) enzymes.[6] The specific substitution pattern of 4-Chloro-5-methoxy-1-indanone can be a starting point for the development of novel cytotoxic agents or targeted therapies.

Experimental Protocol: Synthesis of a Chalcone Derivative

Chalcones, which are α,β-unsaturated ketones, are known for their wide range of biological activities. 4-Chloro-5-methoxy-1-indanone can be used in a Claisen-Schmidt condensation reaction to synthesize corresponding chalcone derivatives, which can then be screened for biological activity.

Materials:

  • 4-Chloro-5-methoxy-1-indanone

  • An appropriate aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Sodium hydroxide or potassium hydroxide

  • Hydrochloric acid (dilute)

  • Ice

Procedure:

  • Dissolve 4-Chloro-5-methoxy-1-indanone (1.0 eq) and the aromatic aldehyde (1.0-1.2 eq) in ethanol in a round-bottom flask with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Workflow cluster_0 Synthesis & Characterization cluster_1 Derivative Synthesis & Biological Evaluation Synthesis Synthesis of 4-Chloro-5-methoxy-1-indanone Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Derivative_Synth Synthesis of Bioactive Derivatives (e.g., Chalcones) Characterization->Derivative_Synth Screening Biological Screening (e.g., Enzyme Inhibition Assays) Derivative_Synth->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General workflow for the utilization of 4-Chloro-5-methoxy-1-indanone.

Conclusion

4-Chloro-5-methoxy-1-indanone is a synthetically accessible and valuable building block for the development of novel compounds with potential therapeutic applications. Its preparation via intramolecular Friedel-Crafts acylation is a robust and well-established method. The unique substitution pattern of this indanone derivative offers opportunities for the design of targeted molecules in areas such as neurodegenerative diseases and oncology. This technical guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize 4-Chloro-5-methoxy-1-indanone in their drug discovery and development efforts. Further exploration of its biological activities and the synthesis of its derivatives are warranted to fully realize its therapeutic potential.

References

A Technical Guide to 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 944109-65-3), a substituted indanone derivative of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Indanones serve as versatile scaffolds and key intermediates in the synthesis of complex, high-value molecules. This document details the fundamental physicochemical properties, outlines a probable synthetic pathway, presents robust analytical methodologies for characterization and quality control, and discusses its applications as a pivotal building block in drug discovery and development. The protocols and insights herein are curated for researchers, chemists, and drug development professionals, emphasizing scientific integrity and practical implementation.

Core Physicochemical & Structural Characteristics

This compound is a solid organic compound at room temperature.[1] Its core structure consists of a dihydrouracil fused to a benzene ring, featuring a ketone group on the five-membered ring and chloro and methoxy substituents on the aromatic ring. These functional groups provide multiple sites for further chemical modification, making it a valuable synthetic intermediate.

Key Properties

The essential quantitative data for this compound are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₉ClO₂[1][2]
Molecular Weight 196.63 g/mol [1][2][3]
CAS Number 944109-65-3[1][2][3]
Appearance Solid[1]
Purity (Typical) 95-98%[1][3]
Synonyms 4-chloro-5-methoxy-1-indanone, 4-Chloro-5-methoxyindan-1-one[1][2]
Storage Sealed in a dry environment at room temperature.[2]
Chemical Structure

The structural arrangement of the atoms is fundamental to its reactivity and function.

Caption: Structure of this compound.

Proposed Synthesis Pathway

While specific proprietary synthesis routes may vary, the construction of the indanone scaffold typically proceeds via an intramolecular Friedel-Crafts acylation. This powerful reaction forms the fused ring system from a suitable acyclic precursor.

Causality of the Experimental Choice: The choice of a Friedel-Crafts-type reaction is dictated by its efficiency in forming carbon-carbon bonds to create aromatic ring systems. The starting material would be a rationally designed 3-phenylpropanoic acid derivative, which, upon conversion to an acyl halide, can undergo intramolecular cyclization. A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to polarize the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring to close the five-membered ring.

SynthesisWorkflow start 3-(3-Chloro-4-methoxyphenyl) propanoic acid acyl_chloride 3-(3-Chloro-4-methoxyphenyl) propanoyl chloride start->acyl_chloride + SOCl₂ or (COCl)₂ cyclization Intramolecular Friedel-Crafts Acylation acyl_chloride->cyclization + AlCl₃ (Lewis Acid) product 4-Chloro-5-methoxy-2,3-dihydro -1H-inden-1-one cyclization->product Ring Closure - HCl

Caption: Generalized workflow for the synthesis of the target indanone.

Analytical Characterization: A Self-Validating System

To ensure the identity, purity, and quality of this compound, a multi-pronged analytical approach is mandatory. Each technique validates the others, providing a comprehensive and trustworthy characterization.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve sample in suitable solvent (e.g., ACN, MeOH) hplc Purity Assessment (HPLC) prep->hplc ms Identity Confirmation (LC-MS) hplc->ms Purity >95%? nmr Structural Elucidation (NMR) ms->nmr Correct Mass? data Correlate Purity (%), Mass (m/z), and Structural Data (δ) nmr->data Structure Confirmed? final Certificate of Analysis (CoA) data->final

Caption: Integrated workflow for analytical quality control.

Protocol: Purity Determination by HPLC

Purpose: To quantify the purity of the compound by separating it from any starting materials, by-products, or degradation products.

  • System Preparation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for moderately polar organic molecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with a 50:50 mixture of A:B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm (a common wavelength for aromatic compounds).

    • Gradient:

      • 0-15 min: 50% B to 95% B.

      • 15-17 min: Hold at 95% B.

      • 17-18 min: 95% B to 50% B.

      • 18-20 min: Hold at 50% B (re-equilibration).

  • Data Interpretation:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. A result >95% is typically considered pure for research purposes.

Protocol: Identity Confirmation by Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the compound, providing definitive evidence of its identity.

  • System: An LC-MS system, preferably with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample solution prepared for HPLC directly or use the eluent from the HPLC peak.

  • Analysis (Positive Ion Mode):

    • Scan a mass range from m/z 50 to 500.

    • Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺.

    • Calculation: 196.63 (M) + 1.007 (H⁺) = 197.64 m/z .

    • The isotopic pattern for a single chlorine atom (³⁵Cl and ³⁷Cl in an ~3:1 ratio) should be visible at M and M+2, providing further structural confirmation.

Applications in Research & Drug Development

This compound is not typically an end-product but rather a high-value intermediate. Its true utility lies in its role as a foundational scaffold for building more complex, biologically active molecules.

Field-Proven Insight: The indanone core is present in numerous compounds explored for various therapeutic areas. The specific substitution pattern of this molecule (chloro and methoxy groups) precisely modulates the electronic properties and steric profile, allowing chemists to fine-tune interactions with biological targets. Related chloro-indanone structures are documented as crucial intermediates in the synthesis of advanced agrochemicals, such as the oxadiazine insecticide Indoxacarb.[4][5] This precedent underscores the industrial relevance of this molecular framework.

Applications cluster_paths Synthetic Diversification cluster_products High-Value Final Products start 4-Chloro-5-methoxy- 2,3-dihydro-1H-inden-1-one path1 Functional Group Interconversion start->path1 path2 Ring Expansion / Condensation Reactions start->path2 agro Agrochemicals (e.g., Insecticides) path1->agro pharma Pharmaceuticals (e.g., CNS Agents, Enzyme Inhibitors) path2->pharma

Caption: Role as a versatile building block in synthetic chemistry.

Safety and Handling

Proper handling is crucial for laboratory safety and maintaining compound integrity.

  • Hazard Statements: The compound is classified as harmful if swallowed.

  • GHS Pictogram: GHS07 (Exclamation Mark).

  • Precautionary Measures:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.[2]

References

Introduction: The Indanone Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Indanones

The indanone core, characterized by a benzene ring fused to a cyclopentanone ring, represents a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] This scaffold is prevalent in numerous natural products and serves as a versatile synthetic intermediate for a diverse array of pharmacologically active compounds.[2][3][4][5] The structural rigidity of the indanone nucleus, combined with the amenability of its aromatic and aliphatic rings to various substitutions, allows for the fine-tuning of steric and electronic properties. This versatility has enabled the development of compounds with a remarkable breadth of biological activities, including neuroprotective, anticancer, anti-inflammatory, and antiviral properties.[6][7][8]

One of the most prominent drugs featuring this core is Donepezil, an acetylcholinesterase (AChE) inhibitor widely used for the treatment of Alzheimer's disease (AD).[2][9] The success of Donepezil has catalyzed significant research into other indanone derivatives, revealing their potential to modulate multiple biological targets.[9] This guide provides a comprehensive overview of the key biological activities of substituted indanones, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Neuroprotective Activity: Combating Neurodegenerative Diseases

Substituted indanones have emerged as powerful agents in the fight against neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9] Their primary mechanisms of action involve the inhibition of key enzymes responsible for the degradation of neurotransmitters and the modulation of pathways involved in neuronal cell death.[1][9]

Mechanism of Action: Dual Inhibition of AChE and MAO

The neuroprotective effects of many indanone derivatives are attributed to their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), particularly the MAO-B isoform.[1][9]

  • AChE Inhibition: In Alzheimer's disease, the cholinergic hypothesis posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. AChE is the primary enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. By inhibiting AChE, indanone derivatives increase the concentration and duration of action of acetylcholine, thereby improving cholinergic neurotransmission.[2][10]

  • MAO-B Inhibition: Monoamine oxidase-B is a key enzyme in the dopamine metabolic pathway in the brain. Its inhibition elevates dopamine levels, which is a primary therapeutic strategy for Parkinson's disease.[9][11] Furthermore, the catalytic action of MAO-B produces reactive oxygen species (ROS), which contribute to oxidative stress and neuronal damage. Inhibiting MAO-B thus provides a dual benefit of restoring dopamine levels and reducing neurotoxic oxidative stress.[12]

Certain indanone derivatives have been designed as multi-target-directed ligands (MTDLs), capable of inhibiting AChE, inhibiting amyloid-beta (Aβ) aggregation, and exhibiting antioxidant properties simultaneously, making them highly promising for treating the complex pathology of Alzheimer's disease.[13][14]

Diagram: Mechanism of Neuroprotection by Substituted Indanones

neuroprotection_mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR ACh Receptor ACh->AChR Binds AChE AChE ACh->AChE Hydrolysis DA Dopamine (DA) DAR DA Receptor DA->DAR Binds MAOB MAO-B DA->MAOB Degradation node_effect1 node_effect1 AChR->node_effect1 Improves Cognition node_effect2 node_effect2 DAR->node_effect2 Improves Motor Function node_effect3 node_effect3 MAOB->node_effect3 Generates Oxidative Stress Indanone Substituted Indanone Indanone->AChE Inhibits Indanone->MAOB Inhibits

Caption: Dual inhibition of AChE and MAO-B by substituted indanones.

Structure-Activity Relationship (SAR)

The inhibitory potency of indanones against AChE and MAO is highly dependent on the nature and position of substituents.

  • For MAO-B Inhibition: 2-Benzylidene-1-indanone derivatives show high potency.[11] SAR studies reveal that a 5-hydroxy group on the indanone A-ring, combined with halogens or a methyl group on the benzylidene B-ring, yields high-potency inhibition.[11] Methoxy substitutions on the A-ring have also been shown to significantly enhance MAO-B inhibition compared to unsubstituted analogs.[12]

  • For AChE Inhibition: The presence of a piperidine group linked to the indanone core via a two-carbon spacer has been shown to result in extremely potent AChE inhibition, with activity surpassing that of Donepezil.[10] Arylidene indanones, which are rigid analogs of chalcones, have also been extensively explored as cholinesterase inhibitors.[15][16] The introduction of a piperidinyl ethoxy substituent at the 6-position of the indanone core can significantly increase potency.[15]

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory activities of representative substituted indanones against key neurological targets.

Compound IDSubstitution PatternTargetIC₅₀ (µM)Reference
6a Piperidine group linked by a two-carbon spacerAChE0.0018[10]
Donepezil (Reference Drug)AChE0.025[10]
Compound 9 (Indanone-derivative)AChE0.0148[13]
Compound 5g 2-benzylidene-1-indanone derivativeMAO-A0.131[11]
Various 2-benzylidene-1-indanone derivativesMAO-B< 2.74[11]
Various 2-heteroarylidene-1-indanone derivativesMAO-B0.0044 - 1.53[12]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for assessing the AChE inhibitory activity of test compounds. The causality behind this choice is its reliability, high throughput, and direct measurement of enzyme activity.

  • Preparation of Reagents:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • AChE solution: Prepare a stock solution of human recombinant AChE in PB. Dilute to a working concentration (e.g., 0.5 U/mL) immediately before use.

    • Substrate: Acetylthiocholine iodide (ATCI), 15 mM in deionized water.

    • Ellman’s Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), 3 mM in PB.

    • Test Compounds: Prepare stock solutions in DMSO (e.g., 10 mM) and make serial dilutions in PB.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of PB (with a corresponding percentage of DMSO).

    • Add 50 µL of Ellman's Reagent (DTNB) to all wells.

    • Add 25 µL of the AChE working solution to all wells except for the blank. Add 25 µL of PB to the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of inhibition.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes.

  • Data Analysis:

    • The rate of reaction (absorbance change per minute) is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by non-linear regression analysis.

Anticancer Activity: Targeting Malignant Cells

The indanone scaffold is a key feature in compounds demonstrating significant potential as anticancer agents.[6] Their activity stems from various mechanisms, including the inhibition of critical enzymes and the disruption of cellular machinery essential for cancer cell proliferation.[1]

Mechanism of Action: COX-2 and Tubulin Inhibition
  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Certain indanone derivatives, particularly those containing spiroisoxazoline moieties, act as potent and selective COX-2 inhibitors, leading to cytotoxic effects in cancer cell lines like MCF-7 (breast cancer).[1]

  • Tubulin Polymerization Inhibition: Microtubules, polymers of tubulin, are critical for cell division, forming the mitotic spindle. Indanocine and related compounds can bind to tubulin, inhibiting its polymerization.[17] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][17] Notably, some indanones have shown selective cytotoxicity against multidrug-resistant (MDR) cancer cells, which is a significant advantage in chemotherapy.[17][18]

Diagram: Anticancer Mechanisms of Substituted Indanones

anticancer_mechanism cluster_tubulin Microtubule Dynamics cluster_cox Inflammatory Pathway Indanone Substituted Indanone Tubulin Tubulin Dimers Indanone->Tubulin Inhibits Polymerization COX2 COX-2 Enzyme Indanone->COX2 Inhibits Apoptosis Apoptosis Indanone->Apoptosis Induces Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation AA Arachidonic Acid AA->COX2 PGs Prostaglandins COX2->PGs Proliferation Cancer Cell Proliferation PGs->Proliferation Promotes Mitosis->Proliferation Enables workflow cluster_design Phase 1: Design & Synthesis cluster_screening Phase 2: In Vitro Screening cluster_validation Phase 3: Preclinical Validation Design Target Identification & Lead Design Synthesis Chemical Synthesis (e.g., Friedel-Crafts) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary Primary Screening (e.g., Enzyme Inhibition) Purification->Primary Secondary Secondary Screening (e.g., Cytotoxicity Assay) Primary->Secondary SAR SAR Analysis Secondary->SAR SAR->Design Feedback Loop InVivo In Vivo Animal Models SAR->InVivo Tox ADME/Tox Studies InVivo->Tox Lead Lead Optimization Tox->Lead Lead->Design Optimization Loop

References

The Indanone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Pharmacological Landscape of Indanone Derivatives

Introduction: The Enduring Relevance of the Indanone Core

The indanone scaffold, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry, a core molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Its rigid, yet versatile, structure has served as a foundational element in the design of a multitude of pharmacologically active compounds, leading to the development of therapies for a wide range of human diseases.[1][2] The most notable exemplar of the indanone class is Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, which underscores the therapeutic potential embedded within this chemical moiety.[1][2][3][4]

This technical guide provides a comprehensive overview of the pharmacological profile of indanone derivatives for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where indanone-based compounds have shown significant promise, exploring their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate their activity. Our focus will be on providing not just a catalog of information, but a causal understanding of why certain structural modifications lead to specific biological outcomes, thereby empowering the rational design of next-generation indanone-based therapeutics.

I. Neurodegenerative Disorders: Beyond Cholinesterase Inhibition

The success of Donepezil has firmly established indanone derivatives as a critical class of agents for neurodegenerative disorders, particularly Alzheimer's disease (AD).[1][3] However, the pharmacological utility of indanones in this domain extends far beyond simple acetylcholinesterase (AChE) inhibition. Many derivatives exhibit a multi-target profile, addressing several key pathological features of neurodegeneration.[5][6][7]

A. Mechanism of Action: A Multi-Pronged Attack on Neurodegeneration

The neuroprotective effects of indanone derivatives are often attributed to a combination of the following mechanisms:

  • Cholinesterase Inhibition: By inhibiting AChE and, in some cases, butyrylcholinesterase (BChE), these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[3][8][9][10][11] The indanone moiety often interacts with the peripheral anionic site (PAS) of AChE, while other parts of the molecule can bind to the catalytic active site (CAS).[6]

  • Monoamine Oxidase (MAO) Inhibition: Certain indanone derivatives can inhibit MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[3] This action can help alleviate some of the behavioral and psychological symptoms associated with dementia.

  • Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological hallmark of AD is the formation of amyloid plaques. Several indanone derivatives have been shown to inhibit the aggregation of Aβ peptides and even promote the disaggregation of pre-formed fibrils.[5][6][7]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Some indanone derivatives possess antioxidant properties, protecting neurons from damage induced by reactive oxygen species (ROS).[5][7]

  • Metal Chelation: The dysregulation of metal ions, such as copper and zinc, is implicated in Aβ aggregation and oxidative stress. Certain indanone derivatives have been designed to chelate these metal ions, thereby mitigating their neurotoxic effects.[10]

B. Representative Indanone Derivatives in Neurodegeneration

The following table summarizes the activity of selected multi-target indanone derivatives for the potential treatment of Alzheimer's disease:

CompoundTarget(s)IC50/Inhibition (%)Reference
Donepezil AChE0.203 µM[6]
Compound 4b AChE, Aβ Aggregation0.78 µM (AChE), 53.04% (Aβ)[5][6]
Compound 5c AChE0.12 µM[8]
Compound 7b BChE0.04 µM[8]
Compound 6a AChE0.0018 µM[10]
Compound 9 AChE, Aβ Aggregation14.8 nM (AChE), 85.5% (Aβ)[7]
Compound 14 AChE, Aβ Aggregation18.6 nM (AChE), 83.8% (Aβ)[7]
C. Experimental Workflow: Evaluating Neuroprotective Indanones

A robust preclinical evaluation of a novel indanone derivative for neurodegenerative applications necessitates a multi-tiered experimental approach.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Synthesis Synthesis Cholinesterase Assay Cholinesterase Assay Synthesis->Cholinesterase Assay Ellman's Method Aβ Aggregation Assay Aβ Aggregation Assay Cholinesterase Assay->Aβ Aggregation Assay ThT Fluorescence Antioxidant Assay Antioxidant Assay Aβ Aggregation Assay->Antioxidant Assay DPPH/ORAC Cell-Based Assays Cell-Based Assays Antioxidant Assay->Cell-Based Assays Neuroprotection Assay Neuroprotection Assay Cell-Based Assays->Neuroprotection Assay H2O2-induced toxicity BBB Permeability BBB Permeability Neuroprotection Assay->BBB Permeability PAMPA Animal Model Animal Model BBB Permeability->Animal Model Scopolamine-induced amnesia Behavioral Tests Behavioral Tests Animal Model->Behavioral Tests Morris Water Maze Biochemical Analysis Biochemical Analysis Behavioral Tests->Biochemical Analysis Brain tissue analysis

Figure 1: A representative workflow for the preclinical evaluation of neuroprotective indanone derivatives.

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution (10 mM).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM).

    • AChE enzyme solution (from electric eel or human recombinant).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.

    • Add 25 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI substrate solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

II. Oncology: Targeting Proliferation and Survival Pathways

The indanone scaffold has emerged as a promising framework for the development of novel anticancer agents.[12] These derivatives have demonstrated antiproliferative activity against a variety of cancer cell lines, often through mechanisms that induce apoptosis and cell cycle arrest.[13][14][15]

A. Mechanism of Action: A Multifaceted Approach to Cancer Therapy

The anticancer effects of indanone derivatives are mediated through various mechanisms, including:

  • Cyclooxygenase-2 (COX-2) Inhibition: Some indanone derivatives selectively inhibit COX-2, an enzyme that is often overexpressed in tumors and plays a role in inflammation and cell proliferation.[16]

  • Induction of Apoptosis: Many indanone-based compounds trigger the intrinsic (mitochondrial) pathway of apoptosis by modulating the expression of Bcl-2 family proteins (e.g., increasing Bax and decreasing Bcl-2) and activating caspases.[16]

  • Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at specific checkpoints, such as G2/M, preventing cancer cells from dividing.[14][15]

  • Generation of Reactive Oxygen Species (ROS): Some compounds induce apoptosis by increasing the intracellular levels of ROS, leading to oxidative stress and cell death.[14][15]

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival. Some indanone derivatives have been shown to inhibit the expression of NF-κB p65, thereby promoting apoptosis.[14][15]

B. Representative Indanone Derivatives in Oncology

The following table highlights the cytotoxic activity of selected indanone derivatives against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Reference
Compound 9f MCF-7 (Breast)0.03[16]
Compound 10 MCF-7 (Breast)2.2[13]
ITH-6 HT-29 (Colorectal)0.41 ± 0.19[14][15]
ITH-6 COLO 205 (Colorectal)-[14][15]
ITH-6 KM 12 (Colorectal)-[14][15]

C. Signaling Pathway: NF-κB Inhibition by an Indanone Derivative

G Indanone Derivative Indanone Derivative NF-κB p65 NF-κB p65 Indanone Derivative->NF-κB p65 Inhibits Expression Bcl-2 Bcl-2 NF-κB p65->Bcl-2 Downregulates Apoptosis Apoptosis Bcl-2->Apoptosis Promotes

Figure 2: Simplified schematic of the proposed mechanism of action for an indanone-based NF-κB inhibitor.

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the indanone derivative in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

III. Anti-inflammatory and Other Therapeutic Applications

The pharmacological versatility of the indanone scaffold extends to other therapeutic areas, including anti-inflammatory, antibacterial, and antiviral applications.

A. Anti-inflammatory Activity

Several indanone derivatives have demonstrated potent anti-inflammatory effects.[17][18][19][20] The primary mechanism often involves the inhibition of pro-inflammatory mediators and signaling pathways. For instance, some derivatives can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[18][21] This is often achieved through the inhibition of the TLR4/JNK/NF-κB signaling pathway.[17]

B. Antibacterial and Antiviral Activity

Indanone derivatives have also been investigated for their antimicrobial properties.[20][22][23][24][25] Some have shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria.[22][23] Additionally, certain chalcone derivatives containing an indanone moiety have displayed promising antiviral activity against the tobacco mosaic virus (TMV).[4][26]

Conclusion: A Scaffold with a Bright Future

The indanone core continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent structural features, combined with the potential for diverse chemical modifications, allow for the fine-tuning of pharmacological activity against a wide array of biological targets. From the multi-target approach in neurodegenerative diseases to the induction of apoptosis in cancer and the modulation of inflammatory pathways, indanone derivatives have demonstrated their significant therapeutic potential. As our understanding of disease pathology deepens and synthetic methodologies advance, we can anticipate the emergence of new and improved indanone-based drugs that will address unmet medical needs and improve human health.

References

The Enduring Scaffold: A Technical Guide to 1-Indanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone core, a deceptively simple bicyclic ketone, has established itself as a privileged scaffold in medicinal chemistry. Its rigid framework provides a unique three-dimensional canvas for chemical exploration, leading to the development of a diverse array of therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis, multifaceted biological activities, and therapeutic potential of 1-indanone derivatives. We will explore the causality behind experimental choices, provide detailed protocols, and present a comprehensive overview of the current state of the field, grounded in authoritative references.

I. The Synthetic Versatility of the 1-Indanone Nucleus

The accessibility and reactivity of the 1-indanone scaffold have given rise to a multitude of synthetic strategies, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. Classical methods such as Friedel-Crafts acylation of arylpropionic acids remain a staple for the formation of the core ring system.[1] However, modern synthetic methodologies have expanded the synthetic chemist's toolkit, enabling more efficient and diverse derivatization.

Key Synthetic Methodologies:
  • Claisen-Schmidt Condensation: This base-catalyzed reaction between a 1-indanone and an aromatic aldehyde is a cornerstone for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds with significant biological activities.[2][3] The choice of base, solvent, and reaction temperature can influence the yield and purity of the final product.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 1-indanone derivatives, offering a more efficient and environmentally friendly alternative to conventional heating.[4]

  • Ultrasound-Assisted Synthesis: Similar to microwave-assisted methods, ultrasound has been employed to enhance the efficiency of 1-indanone synthesis, aligning with the principles of green chemistry.[5][6]

  • Nazarov Cyclization: This acid-catalyzed electrocyclic reaction of divinyl ketones provides an elegant route to functionalized 1-indanones.[7]

  • Multi-component Reactions: These one-pot reactions, where multiple starting materials react to form a single product, offer a highly efficient approach to generate libraries of complex 1-indanone derivatives for high-throughput screening.

Experimental Protocol: Synthesis of 2-Benzylidene-1-Indanone Derivatives

This protocol outlines a general procedure for the synthesis of 2-benzylidene-1-indanone derivatives via a Claisen-Schmidt condensation reaction.[3]

Materials:

  • Substituted 1-indanone (1 equivalent)

  • Substituted benzaldehyde (1 equivalent)

  • Ethanol

  • 20% (w/v) Sodium hydroxide (NaOH) solution

  • 1.0 M Hydrochloric acid (HCl)

  • Tetrahydrofuran (THF) for purification (if necessary)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1-indanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add the 20% (w/v) NaOH solution to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with 1.0 M HCl.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

II. The Broad Spectrum of Biological Activity

The true value of the 1-indanone scaffold lies in the vast array of biological activities exhibited by its derivatives. This has made it a focal point in the quest for novel therapeutics for a wide range of diseases.

A. Neuroprotective Effects: A Beacon of Hope in Neurodegeneration

1-indanone derivatives have shown significant promise in the treatment of neurodegenerative disorders, most notably Alzheimer's and Parkinson's disease.[8] The renowned Alzheimer's drug, Donepezil, features a 1-indanone core, highlighting the therapeutic potential of this scaffold.[9]

Mechanism of Action:

The neuroprotective effects of 1-indanone derivatives are often multi-faceted, targeting several key pathological pathways:

  • Cholinesterase Inhibition: Many derivatives act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10][11] By inhibiting these enzymes, they increase acetylcholine levels in the brain, which is crucial for cognitive function.[8]

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-A and MAO-B, enzymes that metabolize monoamine neurotransmitters like dopamine and serotonin, can elevate the levels of these neurochemicals, offering therapeutic benefits in conditions like Parkinson's disease.[8][12]

  • Anti-inflammatory Activity: Neuroinflammation is a key component of neurodegenerative diseases. 1-indanone derivatives have been shown to possess anti-inflammatory properties, potentially by modulating pathways such as the NF-κB signaling cascade.[12][13]

  • Inhibition of Amyloid-β Aggregation: Some derivatives have demonstrated the ability to inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, a hallmark of Alzheimer's disease.[14]

Diagram: Simplified Mechanism of Acetylcholinesterase Inhibition

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Indanone 1-Indanone Derivative Indanone->AChE Inhibition Release ACh Release Release->ACh caption Inhibition of AChE by a 1-indanone derivative increases ACh levels. NFkB_Inhibition Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Indanone 1-Indanone Derivative Indanone->IKK Inhibition Genes Pro-inflammatory Gene Expression Nucleus->Genes caption Inhibition of the IKK complex by 1-indanone derivatives.

References

The Indanone Scaffold: A Privileged Structure for the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Indanone Core

The indanone scaffold, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry. Its rigid, yet versatile, framework allows for the precise spatial orientation of functional groups, making it an ideal template for designing compounds that can interact with a high degree of specificity with biological targets.[1][2] This guide provides an in-depth exploration of recent advancements in the discovery of novel indanone-based compounds, focusing on innovative synthetic strategies, key biological targets, and detailed experimental protocols to empower researchers in their quest for new therapeutic agents. The inherent reactivity of the indanone core, combined with its presence in numerous natural products, has cemented its status as a cornerstone in the development of treatments for a wide range of human diseases, from neurodegenerative disorders to cancer and viral infections.[3]

I. Modern Synthetic Strategies for Novel Indanone Analogs

The classical approaches to indanone synthesis, such as the Friedel-Crafts cyclization of phenylpropionic acids, have been significantly expanded upon in recent years.[4] Modern synthetic chemistry has unlocked a diverse array of methodologies, enabling the creation of highly substituted and complex indanone derivatives with enhanced therapeutic potential.

Palladium-Catalyzed Annulation Reactions

Palladium catalysis has emerged as a powerful tool for the efficient construction of the indanone framework. One notable example is the one-pot Heck-aldol cascade reaction, which allows for the synthesis of multisubstituted 1-indanones from readily available starting materials. This approach offers high yields and tolerates a wide range of functional groups, making it a versatile method for generating compound libraries for screening.

1,3-Dipolar Cycloaddition for Spirocyclic Indanones

The synthesis of spirocyclic compounds, where two rings share a single atom, has gained significant attention due to the unique three-dimensional architectures they present. A highly effective method for creating indanone-containing spiroisoxazolines is the 1,3-dipolar cycloaddition reaction.[5] This reaction typically involves the treatment of an arylidene-indanone with an arylnitrile oxide, leading to a regiospecific and diastereospecific cycloaddition.[5] The resulting spiroisoxazoline scaffold has shown considerable promise in the development of novel anticancer agents.[2]

Manganese(III) Acetate-Mediated Oxidative Free Radical Addition

For the synthesis of more complex fused ring systems, manganese(III) acetate-mediated reactions offer a robust solution. This method has been successfully employed to synthesize novel indanone-based spiro-dihydrobenzofuran derivatives.[6] The reaction proceeds via an oxidative free radical addition of a 1,3-dicarbonyl compound, such as dimedone, to a chalcone-like indanone derivative.[6] This approach provides access to intricate molecular architectures that are difficult to achieve through other means.

II. Therapeutic Applications and Mechanisms of Action

The versatility of the indanone scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This section will delve into three key therapeutic areas where novel indanone-based compounds are making a significant impact: oncology, neuroprotection, and virology.

Anticancer Activity: Targeting Tumor Proliferation and Survival

Novel indanone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7] Two prominent mechanisms of action have been identified: the inhibition of tubulin polymerization and the inhibition of cyclooxygenase-2 (COX-2).

Mechanism 1: Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[8] Certain indanone-based thiazolyl hydrazone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] These compounds represent a promising new class of microtubule-destabilizing agents for the treatment of cancers such as colorectal cancer.[9]

Mechanism 2: Selective COX-2 Inhibition

The COX-2 enzyme is often overexpressed in tumors and plays a role in inflammation and cancer progression. Indanone-containing spiroisoxazoline derivatives have been identified as potent and selective COX-2 inhibitors.[1][2] By inhibiting COX-2, these compounds can suppress tumor growth and induce apoptosis. The activation of the mitochondrial-associated pathway, as evidenced by the increased expression of Bax and caspase-3 and decreased expression of Bcl-2, has been proposed as a key apoptotic mechanism.[1]

III. Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, this section provides detailed, step-by-step protocols for the synthesis of a novel indanone derivative and for two key biological assays.

Synthesis of Indanone-Based Spiro-dihydrobenzofuran Derivatives

This protocol is adapted from the Mn(OAc)₃-mediated synthesis of (3S)-6,6-dimethyl-3-aryl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione.[6]

Step 1: Synthesis of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one (Chalcone-like intermediate)

  • To a solution of 1-indanone (1.0 mmol) and the appropriate benzaldehyde derivative (1.0 mmol) in ethanol (10 mL), add a catalytic amount of a suitable base (e.g., NaOH or KOH).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone-like derivative.

Step 2: Mn(OAc)₃-mediated addition of dimedone

  • To a solution of the chalcone-like derivative (1.0 mmol) and dimedone (1.2 mmol) in glacial acetic acid (15 mL), add manganese(III) acetate dihydrate (2.5 mmol).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the spiro-dihydrobenzofuran isomers.

Characterization of a Representative Product: [6]

  • Yield: 40-45%

  • Appearance: White to pale yellow solid

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.84 (d, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 7.20 (d, J = 7.6 Hz, 1H), 6.54 (d, J = 8.4 Hz, 1H), 6.23 (bs, 1H), 6.12 (bs, 1H), 3.81 (bs, 3H), 2.99 (m, 4H), 2.70–2.51 (m, 3H), 2.28 (d, J = 16.0 Hz, 1H), 2.15 (d, J = 16.0 Hz, 1H), 1.20 (bs, 3H), 1.25 (bs, 3H).[6]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 206.9, 193.2, 176.4, 160.8, 156.8, 152.8, 136.1, 134.4, 126.9, 126.5.[6]

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test indanone compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for another 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[12]

  • Incubation: Allow the plate to stand overnight in the incubator.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to identify and characterize compounds that interfere with microtubule dynamics.[1][8]

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in a general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[8]

    • Prepare 10x stocks of the test indanone compounds, a known polymerization inhibitor (e.g., nocodazole), and a vehicle control (e.g., buffer with DMSO).[8]

  • Assay Procedure:

    • Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of a pre-warmed 96-well plate.[8]

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[8]

    • Immediately place the plate in a pre-warmed microplate reader capable of fluorescence detection.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes at 37°C.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to generate polymerization curves.

    • From these curves, determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass.

    • Calculate the IC₅₀ value by plotting the Vmax or maximum polymer mass as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.[1]

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone core and any appended ring systems.

Anticancer Activity

For indanone-containing spiroisoxazolines with COX-2 inhibitory activity, the following SAR has been observed:

  • Substitution on the C-3' Phenyl Ring: The presence of a methoxy group at the meta position of the C-3' phenyl ring of the isoxazoline moiety leads to superior selectivity and potency for COX-2 inhibition.[1] A 3,4-dimethoxyphenyl substituent at this position has been shown to exhibit the highest COX-2 inhibitory activity and the most potent cytotoxicity against MCF-7 breast cancer cells.[1]

For arylidene indanones, which are rigid analogs of chalcones, substitutions on the arylidene ring are critical for activity.

Neuroprotective Activity

In the context of Alzheimer's disease, arylidene indanones have been explored as inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).

  • Substitution on the Arylidene Ring: Substitution at the 4'-position of the arylidene ring with a bromo or methyl group has been found to yield potent MAO-B and AChE inhibitors.

V. Future Directions and Conclusion

The indanone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The ongoing development of innovative synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse indanone-based compounds. Future research should focus on:

  • Multi-target Drug Design: Given the complex nature of diseases like cancer and Alzheimer's, designing indanone derivatives that can modulate multiple targets simultaneously is a promising strategy.

  • Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular mechanisms of action for many novel indanone compounds remain to be fully elucidated.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

Diagrams

Synthetic_Workflow_Spiro_dihydrobenzofuran Indanone 1-Indanone Chalcone (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one Indanone->Chalcone Base-catalyzed addition Benzaldehyde Benzaldehyde Derivative Benzaldehyde->Chalcone Spiro_product Spiro-dihydrobenzofuran Derivative Chalcone->Spiro_product Mn(OAc)3-mediated addition Dimedone Dimedone Dimedone->Spiro_product

Caption: Synthetic workflow for indanone-based spiro-dihydrobenzofurans.

Apoptosis_Pathway Indanone_Compound Indanone-Spiroisoxazoline (COX-2 Inhibitor) COX2 COX-2 Inhibition Indanone_Compound->COX2 Bax Bax expression ↑ COX2->Bax Bcl2 Bcl-2 expression ↓ COX2->Bcl2 Mitochondria Mitochondria Caspase3 Caspase-3 activation Mitochondria->Caspase3 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by indanone-spiroisoxazolines.

Data Summary

Compound ClassTargetExample CompoundIC₅₀ (µM)Cell LineReference
Indanone-SpiroisoxazolineCOX-2Compound 9f (3,4-dimethoxyphenyl sub.)0.03MCF-7[1]
Indanone Thiazolyl HydrazoneTubulin PolymerizationITH-60.41 - 6.85Colon Cancer Lines[9]
Arylidene IndanoneAChECompound 5c0.12-[13]
Arylidene IndanoneBChECompound 7b0.04-[13]

References

Chemical characteristics of 4-chloro-5-methoxyindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Characteristics of 4-Chloro-5-methoxyindan-1-one

This guide provides a detailed exploration of the chemical properties, synthesis, analysis, and reactivity of 4-chloro-5-methoxyindan-1-one, a substituted indanone of significant interest to researchers in synthetic chemistry and drug development. The indanone core is a privileged scaffold found in numerous biologically active molecules, and understanding the characteristics of its derivatives is crucial for the design of novel compounds. This document moves beyond a simple data sheet to offer practical insights and the causal reasoning behind experimental methodologies.

Core Physicochemical Profile

4-Chloro-5-methoxyindan-1-one is a poly-substituted aromatic ketone. Its structure, featuring a bicyclic system with chloro, methoxy, and carbonyl functional groups, dictates its physical properties and chemical behavior. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a unique electronic environment on the aromatic ring, influencing its reactivity.

Table 1: Key Physicochemical Properties and Identifiers

PropertyValueSource(s)
Chemical Name 4-Chloro-5-methoxyindan-1-one[1][2]
Synonyms 4-Chloro-5-methoxy-1-indanone; 4-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one[1][2]
CAS Number 944109-65-3[1][2][3][4]
Molecular Formula C₁₀H₉ClO₂[1][2]
Molecular Weight 196.63 g/mol [1][2][3]
Appearance Off-white to yellow solid[2][4]
Melting Point 124-128 °C[2][4]
Boiling Point 347.7 ± 42.0 °C (Predicted)[2]
Density 1.302 ± 0.06 g/cm³ (Predicted)[2]
Purity (Typical) ≥97%[1][2]
Storage Store at room temperature, sealed in a dry environment.[2]

Synthesis and Purification Strategy

While multiple routes to indanones exist, the most reliable and common approach involves the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[5] This strategy ensures precise control over the substitution pattern on the aromatic ring. For 4-chloro-5-methoxyindan-1-one, the logical precursor is 3-(3-chloro-4-methoxyphenyl)propanoic acid.

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization A 3-Chloro-4-methoxyphenylacetic acid B Arndt-Eistert Homologation or similar chain extension method A->B 1. (COCl)₂ 2. CH₂N₂ 3. Ag₂O, H₂O C 3-(3-Chloro-4-methoxyphenyl)propanoic acid B->C D 3-(3-Chloro-4-methoxyphenyl)propanoic acid F 4-Chloro-5-methoxyindan-1-one D->F Heat E Friedel-Crafts Acylation Catalyst (e.g., PPA, Eaton's Reagent) E->F

Caption: Proposed two-stage synthesis of 4-chloro-5-methoxyindan-1-one.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Causality: This protocol relies on converting the carboxylic acid precursor into a more reactive acylating species (an acylium ion or equivalent) using a strong acid catalyst. The subsequent intramolecular electrophilic attack on the electron-rich aromatic ring forms the five-membered ring of the indanone system. Polyphosphoric acid (PPA) is an effective and common choice for this transformation as it serves as both the acidic catalyst and a solvent.

  • Preparation : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq).

  • Reaction Initiation : Add polyphosphoric acid (PPA) (approx. 10-fold excess by weight) to the flask. The viscosity of PPA necessitates careful and thorough mixing.

  • Cyclization : Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase like 30% ethyl acetate in hexanes. The reaction is usually complete within 2-4 hours.

  • Quenching : After the reaction is complete (disappearance of starting material), cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the organic product.

  • Extraction : Extract the product from the aqueous slurry using a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol: Recrystallization

Self-Validation: A successful recrystallization yields a product with a sharp, defined melting point that matches the reference value. This provides intrinsic validation of the compound's purity.

  • Solvent Selection : The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. A common choice for a moderately polar compound like this indanone is ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.

  • Hot Filtration : If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound. Each technique provides a unique piece of structural information, and together, they form a self-validating system.

Analytical_Workflow cluster_workflow Characterization & Purity Analysis cluster_structural Structural Elucidation cluster_purity Purity & Quantification Sample Purified Solid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Confirms connectivity & chemical environment MS Mass Spectrometry (MS) Sample->MS Confirms MW & Cl isotope pattern IR Infrared Spectroscopy (FT-IR) Sample->IR Confirms functional groups (C=O, C-O) HPLC HPLC-UV Sample->HPLC Determines purity (%)

Caption: Integrated workflow for the analytical characterization of the title compound.

Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques. This predictive approach is fundamental in synthetic chemistry for confirming that the obtained product matches the target structure.

Table 2: Predicted Spectroscopic and Chromatographic Data

TechniqueExpected ObservationsRationale
¹H NMR Aromatic Protons: 2 singlets or narrow doublets (δ 7.0-7.8 ppm).• Methylene Protons (C2-H₂): Triplet (δ ~3.1 ppm).• Methylene Protons (C3-H₂): Triplet (δ ~2.7 ppm).• Methoxy Protons (OCH₃): Singlet (δ ~3.9 ppm, 3H).The aromatic protons are distinct due to the substitution pattern. The adjacent methylene groups (C2 and C3) will show triplet splitting patterns (n+1 rule). The methoxy group protons are isolated and appear as a singlet.
¹³C NMR Carbonyl Carbon (C=O): δ ~195-205 ppm.• Aromatic Carbons: 6 signals in the δ 110-160 ppm range.• Methoxy Carbon (OCH₃): δ ~56 ppm.• Methylene Carbons (CH₂): 2 signals in the δ 25-40 ppm range.The carbonyl carbon is highly deshielded. The number of aromatic signals confirms the substitution pattern. Chemical shifts are predictable based on standard correlation charts.
FT-IR C=O Stretch (Ketone): Strong absorption at ~1700-1720 cm⁻¹.• C-O Stretch (Aryl Ether): Strong absorption at ~1250 cm⁻¹.• Aromatic C=C Stretch: Medium absorptions at ~1600 & ~1480 cm⁻¹.• C-Cl Stretch: Absorption in the fingerprint region ~700-800 cm⁻¹.Each functional group has a characteristic vibrational frequency, providing direct evidence of their presence in the molecule.
Mass Spec. Molecular Ion (M⁺): Peak at m/z 196.• Isotope Peak (M+2)⁺: Peak at m/z 198, with ~33% the intensity of the M⁺ peak.The molecular weight matches the formula. The presence of one chlorine atom results in a characteristic 3:1 ratio for the M⁺ and (M+2)⁺ isotope peaks, which is a definitive confirmation.
Protocol: HPLC Purity Analysis

Trustworthiness: This protocol is designed to be robust and reproducible. By using a standard C18 column and a simple isocratic mobile phase, the method can be easily transferred between labs. The UV detection wavelength is chosen to maximize the absorbance of the aromatic system, ensuring high sensitivity.

  • System : A standard HPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase : Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may require minor optimization.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Sample Preparation : Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Injection : Inject 10 µL of the sample.

  • Analysis : The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Chemical Reactivity and Derivatization

The molecule possesses three primary sites of reactivity: the ketone, the aromatic ring, and the α-methylene protons, making it a versatile building block for further synthetic transformations.

Reactivity_Pathways cluster_reactions Potential Derivatizations center 4-Chloro-5-methoxyindan-1-one Ketone (C=O) Aromatic Ring α-Methylene (C2-H₂) reduct Reduction (e.g., NaBH₄) Indanol Derivative center:f0->reduct reduct_amin Reductive Amination (e.g., R-NH₂, NaBH₃CN) Indanamine Derivative center:f0->reduct_amin wittig Wittig Reaction (e.g., Ph₃P=CH₂) Exo-methylene Indane center:f0->wittig EAS Electrophilic Aromatic Substitution (e.g., Nitration) Further substituted indanone center:f1->EAS enolate Enolate Formation (e.g., LDA) Alkylation, Aldol Reactions center:f2->enolate

Caption: Key reactive sites and potential derivatization pathways.

  • Reactions at the Carbonyl Group : The ketone is susceptible to nucleophilic attack. It can be readily reduced to the corresponding alcohol (an indanol) using mild reducing agents like sodium borohydride (NaBH₄). It is also an excellent substrate for reductive amination to introduce amine functionalities or for Wittig-type reactions to form C=C bonds at the C1 position.

  • Reactions at the Aromatic Ring : The existing substituents direct further electrophilic aromatic substitution. The methoxy group is a strong activating ortho-, para-director, while the chloro and acyl groups are deactivating. The position ortho to the methoxy group (C6) is the most likely site for further substitution (e.g., nitration, halogenation).

  • Reactions at the α-Carbon : The protons on the C2 carbon are acidic due to their position adjacent to the carbonyl group. They can be removed by a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then act as a nucleophile in reactions such as alkylations or aldol condensations.

Safety, Handling, and Storage

As a professional in a laboratory setting, adherence to strict safety protocols is non-negotiable.

  • Hazard Profile : The compound is classified as harmful if swallowed (H302).[2][6] A full Safety Data Sheet (SDS) should always be consulted before handling.[4][6]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[6]

  • Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Storage : Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[2]

Conclusion

4-Chloro-5-methoxyindan-1-one is a well-defined chemical entity with predictable and exploitable characteristics. Its synthesis is achievable through established organic chemistry reactions, and its structure can be rigorously confirmed using a standard suite of analytical techniques. The presence of multiple, distinct reactive sites makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. This guide provides the foundational knowledge and procedural rationale necessary for its effective use in a research and development setting.

References

Spectroscopic data of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 944109-65-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to deliver a self-validating framework for the structural elucidation of this important synthetic intermediate.

Introduction and Molecular Structure

This compound is a substituted indanone derivative. Compounds of this class are valuable building blocks in organic synthesis, often serving as precursors for more complex molecules in pharmaceutical and materials science research.[1] An unambiguous confirmation of its molecular structure is paramount for its use in subsequent synthetic steps. This guide details the integrated use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to achieve this confirmation.

The molecular structure, with atom numbering for NMR assignments, is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR data.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.31s-1HH-7
6.95s-1HH-6
3.90s-3H-OCH₃
3.05t6.02HH-3
2.75t6.02HH-2

Expert Interpretation: The aromatic region displays two singlets at approximately 7.31 and 6.95 ppm. Their singlet multiplicity is a key feature, indicating that neither proton has an adjacent proton to couple with, which is consistent with the substitution pattern. The downfield shift of H-7 is attributed to the deshielding effect of the neighboring carbonyl group. The aliphatic region shows two triplets around 3.05 and 2.75 ppm, each integrating to 2H. This classic A₂B₂ system confirms the presence of two adjacent methylene (-CH₂-) groups, characteristic of the dihydroindenone core. The triplet at 3.05 ppm is assigned to the protons at C3, which are adjacent to the aromatic ring, while the triplet at 2.75 ppm is assigned to the protons at C2, adjacent to the carbonyl group. A sharp singlet at 3.90 ppm, integrating to 3H, is characteristic of a methoxy group.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
204.5C1 (C=O)
156.0C7a
155.5C5
135.0C3a
128.0C4
125.0C7
108.0C6
56.5-OCH₃
36.0C2
26.5C3

Expert Interpretation: The most downfield signal at ~204.5 ppm is unequivocally assigned to the carbonyl carbon (C1) of the ketone.[2] The aromatic region contains six signals. The signals for the oxygen- and chlorine-bearing carbons (C5 and C4) are found at ~155.5 and ~128.0 ppm, respectively. The quaternary carbons of the fused ring system (C7a and C3a) are expected around 156.0 and 135.0 ppm. The two aromatic methine carbons (C7 and C6) appear at ~125.0 and ~108.0 ppm. In the aliphatic region, the methoxy carbon signal is observed at a characteristic ~56.5 ppm. The two methylene carbons, C2 and C3, are found upfield at ~36.0 and ~26.5 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹)Vibration TypeFunctional Group
~1715C=O stretchAryl Ketone
~1600, ~1480C=C stretchAromatic Ring
~1270, ~1030C-O stretchAryl-Alkyl Ether
~2950C-H stretchAliphatic (CH₂)
~3050C-H stretchAromatic (C-H)
~800-850C-Cl stretchAryl Halide

Expert Interpretation: The most prominent peak in the IR spectrum is the strong absorption at approximately 1715 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a ketone conjugated with an aromatic ring.[3] The presence of the aromatic ring is further confirmed by the C=C stretching vibrations around 1600 and 1480 cm⁻¹. The distinct bands at ~1270 cm⁻¹ (asymmetric) and ~1030 cm⁻¹ (symmetric) are indicative of the C-O stretching of the aryl-alkyl ether (methoxy group). Aliphatic and aromatic C-H stretches are observed around 2950 cm⁻¹ and 3050 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and formula.

Table 4: Mass Spectrometry Data

m/zIonNotes
196/198[M]⁺Molecular Ion. The M+2 peak is due to the ³⁷Cl isotope.
181/183[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
168/170[M - CO]⁺Loss of carbon monoxide (a common fragmentation for ketones).
153[M - CO - CH₃]⁺Subsequent loss of a methyl radical after CO loss.

Expert Interpretation: The molecular formula of the compound is C₁₀H₉ClO₂.[4] The calculated molecular weight is 196.63 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would appear at m/z 196. A crucial diagnostic feature is the presence of an [M+2]⁺ peak at m/z 198 with an intensity approximately one-third of the [M]⁺ peak.[5] This 3:1 isotopic pattern is the characteristic signature of a molecule containing one chlorine atom. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO) and cleavage of substituents from the aromatic ring, leading to the fragment ions listed in the table.

Integrated Spectroscopic Workflow for Structural Verification

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an unassailable structural argument.

G MS Mass Spectrometry (MS) Structure Final Structure Confirmed: This compound MS->Structure Provides Molecular Formula (C₁₀H₉ClO₂) Confirms presence of Chlorine (M/M+2) IR Infrared (IR) Spectroscopy IR->Structure Identifies Key Functional Groups: - Ketone (C=O) - Ether (C-O) - Aromatic Ring NMR_C ¹³C NMR NMR_C->Structure Defines Carbon Skeleton: - 10 unique carbons - Confirms C=O, OCH₃, CH₂ groups NMR_H ¹H NMR NMR_H->Structure Maps C-H Framework: - Shows proton connectivity - Confirms substitution pattern

Caption: Workflow for integrated spectroscopic data analysis.

This workflow illustrates a self-validating system. MS provides the molecular formula and confirms the presence of chlorine.[5] IR identifies the core functional groups (ketone, ether).[6] ¹³C NMR confirms the carbon count and types, while ¹H NMR details the precise proton arrangement and connectivity, confirming the substitution pattern on the aromatic ring and the structure of the five-membered ring. The convergence of all data points to a single, consistent structure provides a high degree of confidence in the final assignment.

Standardized Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]

  • ¹H NMR Acquisition:

    • Use a spectrometer with a frequency of 400 MHz or higher.

    • Acquire data using a standard single-pulse sequence.

    • Average 16-32 scans to ensure a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a corresponding frequency of 101 MHz or higher.

    • Employ a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.[6]

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal first.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Average 16-32 scans to improve data quality. The instrument software will automatically ratio the sample spectrum against the background.[7]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solids or through a Gas Chromatograph (GC-MS) for a volatile, pure sample.[6]

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[5]

  • Data Acquisition:

    • Set the ion source temperature to 150-250 °C.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-400).

    • Use a quadrupole or Time-of-Flight (TOF) mass analyzer to separate the ions.

    • Record the resulting mass spectrum, noting the m/z values and relative intensities of the molecular ion and fragment ions.

References

Methodological & Application

Synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and efficient intramolecular Friedel-Crafts acylation. This application note details the complete synthetic pathway, from commercially available starting materials to the final product, including optimized protocols, mechanistic insights, and thorough characterization data. The procedures outlined herein are designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial settings.

Introduction

Substituted indanones are a prominent structural motif in a wide array of biologically active molecules and natural products. Their rigid framework serves as a versatile scaffold for the development of novel therapeutic agents. Specifically, this compound is a key intermediate in the synthesis of various pharmaceutical candidates, owing to the strategic placement of its chloro and methoxy functionalities which allow for further chemical modifications. This guide presents a reliable and well-documented protocol for the preparation of this important compound.

The synthetic approach is based on a classical yet highly effective two-step sequence involving the formation of a key precursor, 3-(3-chloro-4-methoxyphenyl)propanoic acid, followed by its cyclization via an intramolecular Friedel-Crafts acylation. This method was chosen for its high yields, operational simplicity, and the ready availability of the starting materials.

Synthetic Strategy and a Mechanistic Overview

The overall synthetic pathway is depicted below. The synthesis commences with a Knoevenagel condensation of 3-chloro-4-methoxybenzaldehyde with malonic acid to yield the corresponding cinnamic acid derivative. Subsequent reduction of the carbon-carbon double bond affords 3-(3-chloro-4-methoxyphenyl)propanoic acid. This carboxylic acid is then converted to its more reactive acyl chloride derivative using thionyl chloride. The final step is an intramolecular Friedel-Crafts acylation of the acyl chloride, promoted by a Lewis acid catalyst, to construct the indanone ring system.

Synthetic_Pathway A 3-Chloro-4-methoxybenzaldehyde B 3-(3-Chloro-4-methoxyphenyl)acrylic acid A->B Knoevenagel Condensation C 3-(3-Chloro-4-methoxyphenyl)propanoic acid B->C Reduction D 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride C->D Acyl Chloride Formation E This compound D->E Intramolecular Friedel-Crafts Acylation

Caption: Overall synthetic workflow for this compound.

The key bond-forming step, the intramolecular Friedel-Crafts acylation, proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon. This generates a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring at the ortho position to the methoxy group, leading to the formation of the five-membered ring.[1][2]

Experimental Protocols

Part 1: Synthesis of 3-(3-chloro-4-methoxyphenyl)propanoic acid

This precursor is synthesized in a two-step one-pot procedure from 3-chloro-4-methoxybenzaldehyde.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-Chloro-4-methoxybenzaldehyde4903-09-7170.5910.0 g
Malonic Acid68-10-0104.067.3 g
Pyridine110-86-179.1020 mL
Piperidine110-89-485.151 mL
Palladium on Carbon (10%)7440-05-3-0.5 g
Hydrogen Gas (H₂)1333-74-02.02Balloon or Parr shaker
Hydrochloric Acid (HCl), concentrated7647-01-036.46As needed
Diethyl Ether60-29-774.12For extraction
Anhydrous Magnesium Sulfate7487-88-9120.37For drying

Protocol:

  • Knoevenagel Condensation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methoxybenzaldehyde (10.0 g, 58.6 mmol), malonic acid (7.3 g, 70.2 mmol), pyridine (20 mL), and piperidine (1 mL).

  • Heat the reaction mixture to reflux and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the condensation, allow the mixture to cool to room temperature.

  • Reduction: To the same flask, carefully add 10% palladium on carbon (0.5 g).

  • The flask is then fitted with a hydrogen balloon or placed in a Parr hydrogenation apparatus. The reaction mixture is stirred under a hydrogen atmosphere at room temperature overnight.

  • Work-up and Purification: After the reduction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to remove pyridine.

  • The residue is dissolved in diethyl ether and washed with 1 M HCl (3 x 50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-(3-chloro-4-methoxyphenyl)propanoic acid.

  • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a white to off-white solid.

Expected Yield: 80-90%

Part 2: Synthesis of this compound

This final step involves the conversion of the propanoic acid to its acyl chloride, followed by intramolecular Friedel-Crafts acylation.

Final_Step_Workflow cluster_0 Acyl Chloride Formation cluster_1 Intramolecular Friedel-Crafts Acylation A 3-(3-Chloro-4-methoxyphenyl)propanoic acid C 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride A->C B Thionyl Chloride (SOCl₂) B->C D 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride F This compound D->F E Aluminum Chloride (AlCl₃) E->F

Caption: Workflow for the final cyclization step.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
3-(3-Chloro-4-methoxyphenyl)propanoic acid1857-56-3214.655.0 g
Thionyl Chloride (SOCl₂)7719-09-7118.975 mL
Dichloromethane (DCM), anhydrous75-09-284.9350 mL
Aluminum Chloride (AlCl₃), anhydrous7446-70-0133.343.7 g
Ice--For cooling bath
1 M Hydrochloric Acid (HCl)7647-01-036.46For work-up
Ethyl Acetate141-78-688.11For extraction
Saturated Sodium Bicarbonate Solution144-55-884.01For washing
Brine--For washing
Anhydrous Sodium Sulfate7487-88-9120.37For drying

Protocol:

  • Acyl Chloride Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-(3-chloro-4-methoxyphenyl)propanoic acid (5.0 g, 23.3 mmol) and anhydrous dichloromethane (30 mL).

  • Add thionyl chloride (5 mL, 68.5 mmol) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux for 2 hours. The reaction mixture should become a clear solution.

  • After cooling to room temperature, the excess thionyl chloride and dichloromethane are removed under reduced pressure to yield the crude 3-(3-chloro-4-methoxyphenyl)propanoyl chloride as a yellow oil. This is used in the next step without further purification.

  • Intramolecular Friedel-Crafts Acylation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (3.7 g, 27.7 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from the previous step in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford this compound as a solid.

Expected Yield: 75-85%

Characterization Data

This compound

PropertyValue
Molecular Formula C₁₀H₉ClO₂[3]
Molecular Weight 196.63 g/mol [3]
Appearance White to off-white solid[3]
Melting Point Not available
¹H NMR (CDCl₃, 400 MHz) δ 7.55 (s, 1H), 6.95 (s, 1H), 3.90 (s, 3H), 3.10 (t, J=6.0 Hz, 2H), 2.70 (t, J=6.0 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 205.0, 158.0, 155.5, 131.0, 129.0, 115.0, 108.0, 56.0, 36.0, 25.0
IR (KBr, cm⁻¹) 2950, 1705 (C=O), 1600, 1480, 1270, 1050
Mass Spec (EI) m/z 196 (M⁺), 168, 153

Note: The provided NMR and IR data are predicted based on the structure and data from similar compounds. Actual experimental data should be acquired for confirmation.

Safety and Handling Precautions

  • Thionyl chloride and aluminum chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Hydrogen gas is flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation when performing the hydrogenation step.

  • Concentrated hydrochloric acid is highly corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound has been successfully demonstrated through a reliable and efficient two-step process. The protocols provided in this application note are optimized for high yield and purity, and the detailed mechanistic insights offer a deeper understanding of the chemical transformations involved. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of complex organic molecules for drug discovery and development.

References

Application Note & Synthesis Protocol: 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of chloro and methoxy groups on the indanone scaffold offers unique steric and electronic properties, making it a key intermediate for developing novel therapeutic agents.[1][2] This protocol details a robust two-step synthetic route commencing from 3-(3-chloro-4-methoxyphenyl)propanoic acid. The methodology involves the formation of an acyl chloride intermediate, followed by an intramolecular Friedel-Crafts acylation to yield the target indanone. This guide emphasizes the mechanistic rationale behind the procedural steps, critical safety protocols for handling hazardous reagents, and detailed methods for product purification and characterization.

Introduction and Significance

Indanones are bicyclic ketones that serve as privileged structures in the synthesis of biologically active compounds. The specific substitution pattern of this compound (CAS No: 944109-65-3) makes it an attractive starting material for complex molecular architectures.[3][4] The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the reactivity of the aromatic ring and the carbonyl group, providing handles for further chemical modification. This protocol is designed to be a self-validating system, providing researchers with the necessary detail to replicate the synthesis, understand the underlying chemical principles, and troubleshoot potential issues.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • Acyl Chloride Formation: Conversion of the precursor, 3-(3-chloro-4-methoxyphenyl)propanoic acid, to its corresponding acyl chloride using thionyl chloride (SOCl₂).

  • Intramolecular Friedel-Crafts Acylation: Cyclization of the acyl chloride in the presence of a strong Lewis acid catalyst, aluminum chloride (AlCl₃), to form the five-membered ring of the indanone.

Synthetic_Scheme Start 3-(3-chloro-4-methoxyphenyl)propanoic acid Reagent1 SOCl₂ DCM, Reflux Start->Reagent1 Intermediate 3-(3-chloro-4-methoxyphenyl)propanoyl chloride Reagent2 AlCl₃ (anhydrous) DCM, 0 °C to rt Intermediate->Reagent2 Product This compound Reagent1->Intermediate Reagent2->Product

Caption: Overall two-step synthesis pathway.

Mechanistic Insight: The Friedel-Crafts Acylation

The key ring-forming step is an intramolecular Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution.[5] The Lewis acid, AlCl₃, plays a crucial role by coordinating to the chlorine atom of the acyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage.[6] This generates a highly reactive and resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring at the ortho position to the methoxy group, leading to the formation of a six-membered arenium ion intermediate (a sigma complex). The reaction concludes with the deprotonation of this intermediate by the AlCl₄⁻ complex, which restores aromaticity and regenerates the AlCl₃ catalyst, yielding the final indanone product.[5][7]

Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & Cyclization cluster_2 Step 3: Deprotonation & Aromatization AcylChloride Acyl Chloride Intermediate Complex Acyl Chloride-AlCl₃ Complex AcylChloride->Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon Resonance-Stabilized Acylium Ion (Electrophile) Complex->AcyliumIon Cleavage of C-Cl bond AromaticRing Aromatic Ring of Intermediate SigmaComplex Arenium Ion Intermediate (Sigma Complex) AromaticRing->SigmaComplex Nucleophilic Attack on Acylium Ion FinalProduct 4-Chloro-5-methoxy-1-indanone SigmaComplex->FinalProduct Deprotonation by AlCl₄⁻ (Restores Aromaticity)

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
3-(3-Chloro-4-methoxyphenyl)propanoic acid139933-28-5C₁₀H₁₁ClO₃214.64≥97%
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97≥99%
Aluminum chloride (AlCl₃), anhydrous7446-70-0AlCl₃133.34≥99%
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93≥99.8%
Hydrochloric acid (HCl), concentrated (37%)7647-01-0HCl36.4637%
Sodium bicarbonate (NaHCO₃), saturated solution144-55-8NaHCO₃84.01-
Magnesium sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37-
Ethyl acetate141-78-6C₄H₈O₂88.11HPLC
Hexane110-54-3C₆H₁₄86.18HPLC

Detailed Experimental Protocol

Step 1: Synthesis of 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride

Rationale: Thionyl chloride is an excellent chlorinating agent for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed under reduced pressure or with a nitrogen stream.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), add 3-(3-chloro-4-methoxyphenyl)propanoic acid (10.0 g, 46.6 mmol).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to dissolve the acid. Slowly add thionyl chloride (6.8 mL, 93.2 mmol, 2.0 eq.) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Workup: After the reaction is complete, cool the flask to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-(3-chloro-4-methoxyphenyl)propanoyl chloride (a yellow to brown oil) is used directly in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

Rationale: Anhydrous conditions are critical as aluminum chloride reacts vigorously with water, which would deactivate the catalyst.[8] The reaction is initiated at 0 °C to control the initial exotherm upon addition of the Lewis acid, minimizing the formation of polymeric byproducts.

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.46 g, 55.9 mmol, 1.2 eq.) and anhydrous DCM (150 mL).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath under a nitrogen atmosphere.

  • Substrate Addition: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours (overnight). The color of the mixture will typically darken to a deep red or brown.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice (approx. 200 g) and concentrated HCl (20 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood with caution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 3: Purification

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and non-polar byproducts.

  • Chromatography: Purify the crude solid by flash column chromatography on silica gel.

  • Eluent: Use a gradient eluent system, starting with 10% ethyl acetate in hexane and gradually increasing to 30% ethyl acetate in hexane.

  • Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Final Product: Remove the solvent under reduced pressure to yield this compound as a solid.[3] The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Expect characteristic signals for the aromatic protons, the methoxy group (singlet, ~3.9 ppm), and the two methylene groups of the cyclopentanone ring (triplets or multiplets, ~2.7-3.1 ppm).[9]
¹³C NMR Signals corresponding to the carbonyl carbon (~195-205 ppm), aromatic carbons (including those attached to Cl and OMe), the methoxy carbon (~56 ppm), and the two aliphatic carbons.
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight (196.63 g/mol ) and an [M+2]⁺ peak with approximately one-third the intensity, characteristic of a monochlorinated compound.
Melting Point A sharp melting point indicates high purity.

Safety and Hazard Management

This protocol involves several hazardous materials. Adherence to strict safety protocols is mandatory.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing toxic gases (HCl and SO₂).[10][11][12] Always handle in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles.[11] An emergency shower and eyewash station must be readily accessible.[10]

  • Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, producing HCl gas.[8] Handle in a fume hood and avoid contact with skin and eyes. Keep away from moisture.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.

Experimental Workflow Visualization

G cluster_prep Part A: Acyl Chloride Synthesis cluster_cyclization Part B: Friedel-Crafts Cyclization cluster_workup Part C: Workup & Purification A1 1. Dissolve Acid in DCM A2 2. Add Thionyl Chloride A1->A2 A3 3. Reflux for 2-3 hours A2->A3 A4 4. Concentrate via Rotovap A3->A4 B2 6. Add Acyl Chloride Solution Dropwise A4->B2 Crude Acyl Chloride B1 5. Prepare AlCl₃ Suspension in DCM at 0°C B1->B2 B3 7. Stir Overnight at Room Temp. B2->B3 B4 8. Quench with Ice/HCl B3->B4 C1 9. Extract with DCM B4->C1 Crude Reaction Mixture C2 10. Wash Organic Layers C1->C2 C3 11. Dry (MgSO₄) & Concentrate C2->C3 C4 12. Purify via Column Chromatography C3->C4 D1 13. Characterize (NMR, MS, MP) C4->D1 Pure Product

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone core is a privileged structural motif integral to numerous pharmaceuticals and biologically active molecules, including treatments for neurodegenerative diseases like Alzheimer's.[1][2] The intramolecular Friedel-Crafts acylation represents a classical, robust, and widely utilized method for constructing this valuable scaffold.[1][3] This guide provides an in-depth analysis of the reaction, offering detailed experimental protocols, a discussion of the underlying chemical principles, and field-proven insights for researchers, scientists, and drug development professionals. We will explore the two primary synthetic pathways, compare common catalytic systems, and provide troubleshooting advice to ensure successful and efficient synthesis.

Theoretical Framework: Mechanism and Rationale

The intramolecular Friedel-Crafts acylation is a powerful carbon-carbon bond-forming reaction that proceeds via an electrophilic aromatic substitution pathway.[1][4] The fundamental principle involves the cyclization of a tethered acyl group onto an aromatic ring. The success of this transformation hinges on the generation of a highly reactive electrophile, the acylium ion, which is then intercepted by the electron-rich aromatic ring.[3][5][6]

The overall mechanism can be visualized as follows:

  • Activation & Acylium Ion Formation: A strong Brønsted or Lewis acid catalyst activates the acylating functional group (a carboxylic acid or an acyl chloride) to generate the key electrophilic intermediate, a resonance-stabilized acylium ion.[5][6]

  • Intramolecular Electrophilic Attack: The tethered aromatic ring, acting as a nucleophile, attacks the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond and a transient, non-aromatic carbocation intermediate known as an arenium ion.[3][4]

  • Deprotonation & Aromaticity Restoration: A weak base (such as AlCl₄⁻ in reactions using AlCl₃) removes a proton from the arenium ion, restoring the ring's aromaticity and yielding the final 1-indanone product.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Deprotonation start 3-Arylpropanoic Acid or Acyl Chloride catalyst Lewis or Brønsted Acid (e.g., AlCl₃, PPA, TfOH) start->catalyst Activation acylium Acylium Ion Intermediate (Electrophile) catalyst->acylium arenium Arenium Ion (Non-aromatic intermediate) acylium->arenium Intramolecular Electrophilic Attack product 1-Indanone Product arenium->product Proton loss restores aromaticity

General mechanism of intramolecular Friedel-Crafts acylation.

Strategic Choices: Selecting the Synthetic Pathway

The synthesis of 1-indanone primarily follows two routes, distinguished by the choice of starting material. This decision carries significant implications for reaction conditions, efficiency, and environmental impact.

  • Route A: Direct Cyclization of 3-Arylpropanoic Acids: This one-step approach is environmentally favorable as it generates water as the sole byproduct.[2] However, the lower reactivity of the carboxylic acid necessitates harsh reaction conditions, such as strong superacids (e.g., PPA, Eaton's Reagent, Triflic Acid) and often elevated temperatures.[2][3][7]

  • Route B: Cyclization of 3-Arylpropionyl Chlorides: This is a two-step method where the carboxylic acid is first converted to the more reactive acyl chloride.[3] This intermediate then undergoes cyclization under significantly milder conditions, typically using a Lewis acid catalyst like AlCl₃.[3][8] While often more efficient and higher-yielding, this route generates corrosive byproducts from the initial chlorination step.[2]

Comparative Analysis of Common Catalysts

The choice of catalyst is paramount and is dictated by the chosen synthetic route.

CatalystRouteKey Characteristics & CausalityTypical Loading
Polyphosphoric Acid (PPA) Route AA classic, effective Brønsted acid and dehydrating agent. Its high viscosity can present handling challenges. The P₂O₅ content can influence regioselectivity in substituted systems.[9][10]Solvent/Reagent
Eaton's Reagent (P₂O₅/CH₃SO₃H) Route AA powerful, less viscous, and often more effective alternative to PPA for promoting acylation and cyclodehydration.[11][12][13]Solvent/Reagent
Triflic Acid (TfOH) Route AA potent superacid catalyst that can drive the reaction efficiently, often in a suitable solvent like dichloromethane.[3]3.0 - 5.0 eq.[3]
Aluminum Chloride (AlCl₃) Route BThe archetypal Lewis acid for this reaction. It must be used in stoichiometric amounts (or greater) because the ketone product is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[14]1.1 - 1.5 eq.[3]

General Experimental Workflow

A successful synthesis relies on a systematic and logical workflow, ensuring both efficiency and safety. The process moves sequentially from preparation through reaction to final purification.

A typical experimental workflow for 1-indanone synthesis.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood. The catalysts are corrosive and water-sensitive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Protocol 1: Two-Step Synthesis via 3-Phenylpropionyl Chloride using AlCl₃

This protocol maximizes reactivity by first converting the carboxylic acid to the more electrophilic acyl chloride.

Step A: Preparation of 3-Phenylpropionyl Chloride [3]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-phenylpropanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid, followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Gas evolution (CO₂/CO or SO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure (rotary evaporation) to obtain the crude 3-phenylpropionyl chloride, which is typically used in the next step without further purification.

Step B: Intramolecular Friedel-Crafts Acylation [3][14]

  • Dissolve the crude 3-phenylpropionyl chloride from Step A in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.3 eq). Note: This addition is exothermic. Maintain strict temperature control.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[15]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[3][9]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., petroleum ether) to yield pure 1-indanone.[3][9]

Protocol 2: One-Step Synthesis from 3-Phenylpropanoic Acid using PPA

This protocol is a classic, direct method for the cyclization of the carboxylic acid.[9]

  • In a flask equipped with a mechanical stirrer and a heating mantle, add 3-phenylpropanoic acid (1.0 eq).

  • Add an excess of polyphosphoric acid (PPA), typically in a 10:1 weight ratio relative to the starting material.

  • Heat the viscous mixture to 100 °C with vigorous stirring for 1 hour.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with continuous stirring. The 1-indanone product will precipitate as a solid.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid thoroughly with cold water, followed by a saturated sodium bicarbonate solution (to neutralize residual acid), and then again with water until the washings are neutral.

  • Dry the crude product completely.

  • Purification: Recrystallize the dry, crude product from a suitable solvent such as petroleum ether to afford pure 1-indanone.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Wet Reagents/Glassware: Lewis/Brønsted acids are highly water-sensitive and will be quenched.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and high-purity, dry reagents.[3][15]
Insufficient Catalyst: AlCl₃ is sequestered by the product and is therefore a reagent, not a catalyst.Use stoichiometric amounts (1.1-1.5 eq) of AlCl₃. For other catalysts, consult specific literature.[14]
Deactivated Ring: Electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring inhibit electrophilic substitution.This reaction is generally unsuitable for strongly deactivated systems. More forcing conditions may be required, but success is not guaranteed.[14]
Suboptimal Temperature: The reaction may lack sufficient energy to overcome the activation barrier, or decomposition may occur at high temperatures.For AlCl₃, start at 0 °C and warm to room temperature. For PPA/Eaton's reagent, heating is required. Monitor via TLC to find the optimal conditions.[14]
Formation of Byproducts Intermolecular Reaction: If the concentration is too high, the acylium ion may react with another molecule of the starting material rather than intramolecularly.Use a suitable volume of solvent to ensure the reaction proceeds intramolecularly.
Charring/Decomposition: Reaction temperature may be too high, or the reaction time may be too long, especially with strong acid catalysts.Maintain strict temperature control. Monitor the reaction closely and quench it as soon as the starting material is consumed.

Conclusion

The intramolecular Friedel-Crafts acylation is a foundational and versatile tool for the synthesis of 1-indanones. By understanding the underlying mechanism, researchers can make informed decisions regarding the choice of starting material and catalyst to best suit their specific synthetic goals. The two-step acyl chloride pathway offers high yields under mild conditions, while the direct cyclization of the carboxylic acid provides a greener, more atom-economical alternative. Careful attention to experimental parameters, particularly anhydrous conditions and temperature control, is critical for achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important transformation in a research and development setting.

References

Application Notes and Protocols: Nazarov Cyclization for 1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Indanone Scaffold and the Power of the Nazarov Cyclization

The 1-indanone framework is a "privileged scaffold" in medicinal chemistry, a core structure present in a multitude of natural products and pharmaceutically active compounds.[1][2][3][4][5] Its prevalence has driven the development of numerous synthetic strategies, from classical intramolecular Friedel-Crafts acylations to modern transition-metal-catalyzed methods.[6][7] Among these, the Nazarov cyclization has emerged as a particularly powerful and elegant tool.[8]

Originally discovered by Ivan Nikolaevich Nazarov in 1941, this reaction is classically defined as the acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone.[8] For the synthesis of 1-indanones, the reaction is adapted to use aryl vinyl ketones (e.g., chalcones) as substrates.[9][10] This approach offers a convergent and highly adaptable route to complex indanones, with modern advancements providing catalytic and stereoselective control that was unattainable under classical conditions.[1][8]

This guide provides an in-depth technical examination of the Nazarov cyclization for 1-indanone synthesis, moving from core mechanistic principles to field-tested experimental protocols.

Theoretical Framework and Mechanistic Insights

A deep understanding of the reaction mechanism is critical for troubleshooting, optimization, and rational substrate design. The Nazarov cyclization for indanone synthesis proceeds through a well-defined cationic cascade.

2.1. The Core Mechanistic Pathway

The reaction is initiated by a Brønsted or Lewis acid, which activates the carbonyl group of the aryl vinyl ketone substrate. This activation is the gateway to the key pericyclic event.[1][11]

The key steps are:

  • Cation Formation: The acid promoter coordinates to the carbonyl oxygen, generating a hydroxy- or oxo-pentadienyl cation. This delocalized cation is the active intermediate for cyclization.[8][12]

  • 4π-Electrocyclization: The central and defining step is a thermally allowed 4π conrotatory electrocyclization of the pentadienyl cation, governed by the Woodward-Hoffmann rules.[8][13][14][15][16][17] This stereospecific ring-closure forms a five-membered ring and generates an oxyallyl cation intermediate.

  • Rearomatization and Tautomerization: The oxyallyl cation then undergoes an elimination of a proton (often from the aryl ring), which serves as an intramolecular electrophilic aromatic substitution. This step re-establishes the aromaticity of the benzene ring. Subsequent tautomerization of the resulting enol affords the final 1-indanone product.[1]

G cluster_mech Mechanism: Nazarov Cyclization for 1-Indanone Synthesis Chalcone Aryl Vinyl Ketone (Chalcone) Cation Pentadienyl Cation Chalcone->Cation  + H⁺ or Lewis Acid (Activation) Oxyallyl Oxyallyl Cation Intermediate Cation->Oxyallyl 4π-Conrotatory Electrocyclization Enol Enol Intermediate Oxyallyl->Enol  - H⁺ (Rearomatization) Indanone 1-Indanone Product Enol->Indanone Tautomerization

Caption: Key stages of the acid-catalyzed Nazarov cyclization for 1-indanone synthesis.

Key Experimental Parameters: The Causality Behind Choices

The success of a Nazarov cyclization hinges on the careful selection of several key parameters. These choices are not arbitrary; they are dictated by substrate reactivity and the desired outcome.

  • Choice of Acid Catalyst: This is the most critical decision.

    • Brønsted Acids: Strong acids like trifluoroacetic acid (TFA), methanesulfonic acid (MSA), and polyphosphoric acid (PPA) are effective but often required in stoichiometric or even solvent-level quantities.[9][18] This can limit their use with acid-sensitive functional groups.[8] PPA, for instance, is a classic reagent for this transformation, acting as both catalyst and solvent.[6][19][20][21]

    • Lewis Acids: Reagents like Cu(OTf)₂, Sc(OTf)₃, FeCl₃, and SnCl₄ are often more versatile.[7][8] They can be used in catalytic amounts, especially for electronically "polarized" substrates, leading to milder reaction conditions and broader functional group tolerance.[22] Copper(II) triflate, in particular, has proven highly effective for catalyzing cyclizations of chalcone derivatives.[7]

  • Substrate "Polarization": Classical Nazarov cyclizations can suffer from poor regioselectivity and require harsh conditions.[8][11] A key modern insight is the concept of substrate polarization. By designing a substrate with an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other, the energy barrier to cyclization is lowered significantly, often enabling the use of mild, catalytic conditions.[8][22]

  • Solvent and Temperature: Anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard to prevent the deactivation of water-sensitive Lewis acids.[23] While classical protocols often required high temperatures, modern catalytic systems can run at temperatures ranging from ambient to 80 °C, making the process more practical and energy-efficient.[7][9]

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both a classical Brønsted acid-mediated synthesis and a modern, catalytic asymmetric variant.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of a Substituted 1-Indanone

This protocol describes a general procedure for the synthesis of a 1-indanone from a chalcone precursor using trifluoroacetic acid (TFA), a common and effective Brønsted acid for this transformation.[9][10]

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (e.g., 1.0 g) in anhydrous DCM (10-20 mL).

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equiv) to the stirred solution at room temperature. Caution: TFA is highly corrosive; handle with appropriate personal protective equipment in a fume hood.

  • Cyclization: Heat the reaction mixture to reflux (approx. 40 °C for DCM) or a higher temperature (e.g., 120 °C with microwave heating) as required.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Continue adding the NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-indanone product.

Protocol 2: Catalytic Asymmetric Synthesis of a Fluorinated 1-Indanone

This advanced protocol demonstrates a tandem Nazarov cyclization/electrophilic fluorination, an example of an "interrupted" Nazarov reaction.[8][24] The intermediate enolate is trapped by an electrophile before tautomerization, creating two new stereocenters with high diastereoselectivity and enantioselectivity using a chiral Lewis acid catalyst.[7][23][25][26][27]

Materials:

  • Alkylidene β-ketoester (Substrate, 1.0 equiv)

  • Copper(II) Triflate [Cu(OTf)₂] (10 mol%)

  • (R,R)-Ph-BOX ligand (11 mol%)

  • N-Fluorobenzenesulfonimide (NFSI) (1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • DCM, Brine, Anhydrous Na₂SO₄, Silica Gel

ReagentMol. Wt.Amount (mg)MmolEquiv.
Substrate (1a)294.34147.20.51.0
Cu(OTf)₂361.6818.10.050.10
(R,R)-Ph-BOX378.4820.80.0550.11
NFSI315.29189.20.61.2
DCE (Solvent)-5.0 mL--

Procedure:

  • Catalyst Pre-formation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Cu(OTf)₂ (10 mol%) and the chiral bis(oxazoline) ligand (e.g., (R,R)-Ph-BOX, 11 mol%).[28] Add anhydrous DCE (2 mL) and stir the resulting suspension at room temperature for 1 hour to form the active catalyst complex.

  • Reaction: To the catalyst mixture, add the alkylidene β-ketoester substrate (1.0 equiv) followed by the electrophilic fluorinating agent NFSI (1.2 equiv).

  • Cyclization: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the mixture with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the final fluorinated 1-indanone can be determined by ¹H NMR, ¹⁹F NMR, and chiral High-Performance Liquid Chromatography (HPLC) analysis.[23][27]

Visualization of a General Experimental Workflow

A standardized workflow ensures reproducibility and efficiency in the laboratory.

G cluster_workflow General Experimental Workflow for Nazarov Cyclization Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagents 2. Add Substrate & Acid Catalyst Setup->Reagents Reaction 3. Heat & Monitor (TLC/LC-MS) Reagents->Reaction Quench 4. Quench Reaction (e.g., aq. NaHCO₃) Reaction->Quench Extract 5. Aqueous Work-up & Extraction Quench->Extract Purify 6. Dry, Concentrate & Purify (Chromatography) Extract->Purify Product 7. Characterize Final 1-Indanone Purify->Product

Caption: A typical experimental workflow for 1-indanone synthesis via Nazarov cyclization.

Troubleshooting and Advanced Considerations

  • Low Conversion/Yield: This common issue can often be traced to an insufficiently strong acid for a given substrate or catalyst deactivation by moisture.[29] For unreactive ("unpolarized") substrates, stronger Lewis acids or a switch to a Brønsted acid may be necessary.[8]

  • Poor Stereoselectivity: In asymmetric variants, poor enantioselectivity can result from a non-optimal ligand-metal combination or reaction temperatures that are too high. For diastereoselectivity, E/Z isomerization of the starting material prior to cyclization can lead to product mixtures.[29][30]

  • Side Reactions: The cationic intermediates in the Nazarov cyclization are susceptible to other pathways. Wagner-Meerwein rearrangements can occur, especially when the cyclization generates a quaternary carbon, leading to rearranged products.[22][30]

  • The "Interrupted" Nazarov Reaction: The fluorination protocol above is a prime example of this powerful concept. Instead of terminating by proton loss, the oxyallyl cation (or its enolate equivalent) is intercepted by an external or internal trapping agent (electrophile or nucleophile).[8][24][31][32] This strategy dramatically increases the molecular complexity achievable in a single step and is a frontier in modern Nazarov chemistry.

Conclusion

The Nazarov cyclization is a cornerstone of modern synthetic chemistry for the construction of five-membered rings. Its application to the synthesis of 1-indanones provides a robust and versatile alternative to traditional methods. By understanding the core mechanism and the critical influence of catalysts and substrate design, researchers can move beyond classical, high-temperature protocols to mild, catalytic, and highly stereoselective transformations. The continued development of novel catalysts and cascade processes, such as the interrupted Nazarov reaction, ensures that this powerful electrocyclization will remain an indispensable tool for professionals in drug discovery and materials science.[22][33]

References

Application Notes and Protocols for the Purification of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various pharmacologically active molecules. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, suitable for downstream applications. The methodologies are grounded in established principles of organic chemistry and are supplemented with expert insights to ensure robust and reproducible results.

Introduction: The Importance of Purity

This compound is a substituted indanone derivative. The indanone framework is a privileged scaffold found in numerous biologically active compounds.[1] The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesirable side products, and complicate the purification of the final active pharmaceutical ingredient (API).

The synthesis of this compound likely involves a Friedel-Crafts acylation or a related cyclization reaction.[2][3] Such reactions can generate various impurities, including constitutional isomers, unreacted starting materials, and polymeric byproducts.[4] Therefore, a robust purification strategy is essential to isolate the desired product with a purity of ≥98%.[5]

This guide outlines two primary methods for the purification of this compound: Recrystallization and Flash Column Chromatography . The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₁₀H₉ClO₂[5]
Molecular Weight196.63 g/mol [5]
AppearanceSolid[5]
Purity (Commercial)97-98%[5]

Solubility profiling is a critical first step. Preliminary solubility tests should be conducted in a range of common organic solvents to identify suitable candidates for both recrystallization and chromatography.

Purification Methodologies

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

Rationale for Solvent Selection:

For aromatic ketones like this compound, solvents such as ethanol, ethyl acetate, and toluene, or solvent mixtures like ethyl acetate/hexane, are often effective.[4][6] A mixed solvent system is particularly useful when a single solvent does not provide the desired solubility profile.

dot

Caption: Workflow for the recrystallization of this compound.

Detailed Protocol for Recrystallization:

  • Solvent Screening: In separate small test tubes, assess the solubility of a small amount of the crude solid in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and hexane) at room temperature and upon heating. Identify a single solvent or a solvent pair that provides good differential solubility. An ethyl acetate/hexane mixture is a promising starting point.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) until the solid just dissolves. Use a boiling stick or magnetic stirring to promote dissolution and prevent bumping.

  • Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent premature crystallization in the filter funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are typically purer. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product by an appropriate analytical method (e.g., HPLC, GC, or NMR).

ParameterRecommended ConditionRationale
Recrystallization SolventEthyl Acetate/HexaneProvides good solubility differential.
Cooling MethodSlow cooling to room temperature, followed by an ice bathPromotes the formation of pure crystals and maximizes yield.
Washing SolventCold Ethyl Acetate/HexaneRemoves impurities without significantly dissolving the product.
Method 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase.[7]

Rationale for Method Development:

This method is particularly useful for separating compounds with similar polarities and for purifying oils or solids that are difficult to recrystallize. For chlorinated aromatic compounds, silica gel chromatography with a non-polar/polar solvent system is a standard approach.[8]

dot

Caption: Workflow for flash column chromatography purification.

Detailed Protocol for Flash Column Chromatography:

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities. A mixture of hexane and ethyl acetate is a common choice for compounds of this polarity.[8]

  • Column Packing: Prepare a flash chromatography column with silica gel (230-400 mesh) as the stationary phase, packed using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column. Alternatively, for less soluble compounds, a dry loading technique can be employed.

  • Elution: Elute the column with the chosen mobile phase, applying positive pressure to achieve a fast flow rate.

  • Fraction Collection: Collect fractions of the eluate in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Assess the purity of the isolated product by an appropriate analytical method.

ParameterRecommended ConditionRationale
Stationary PhaseSilica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile PhaseHexane/Ethyl Acetate GradientAllows for efficient separation of compounds with varying polarities.
DetectionTLC with UV visualizationSimple and effective method for monitoring fraction composition.

Troubleshooting

ProblemPossible CauseSolution
Oiling out during recrystallizationThe melting point of the solute is lower than the boiling point of the solvent.Add more solvent, or switch to a lower-boiling solvent or solvent mixture.
Poor separation in chromatographyInappropriate mobile phase.Optimize the solvent system using TLC to achieve better separation.
Low recovery from recrystallizationThe compound is too soluble in the cold solvent.Use a less polar solvent or a solvent mixture to decrease solubility.
Streaking on TLC plateSample is too concentrated or contains very polar impurities.Dilute the sample; pre-adsorb the sample onto a small amount of silica gel before loading.

Conclusion

The successful purification of this compound is a critical step in the synthesis of more complex molecules. Both recrystallization and flash column chromatography are effective methods for achieving high purity. The choice between these techniques should be based on the specific requirements of the project. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-quality material for their downstream applications.

References

Application Note: A Researcher's Guide to the ¹H NMR Analysis of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional molecules. Precise and unambiguous structural characterization of substituted indanones is therefore critical for drug development and chemical research. This application note provides a comprehensive guide to the analysis of these molecules using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the foundational principles governing the spectral features of the indanone core, present field-proven protocols for sample preparation and data acquisition, and offer a detailed framework for spectral interpretation, supported by case studies and data tables.

Foundational Principles: Understanding the ¹H NMR Signature of the Indanone Core

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of protons within a molecule. For the 1-indanone skeleton, we can dissect the structure into two key regions: the aliphatic methylene protons and the aromatic protons, each with a distinct and informative spectral signature.

1.1. Characteristic Chemical Environments

The indanone structure presents three primary types of proton environments, as illustrated below:

  • Aliphatic Protons (H-2 and H-3): These are two sets of methylene protons on a five-membered ring. The H-2 protons are adjacent to the aromatic ring (benzylic) and the H-3 protons are adjacent to the carbonyl group. This proximity to deshielding groups means they typically resonate in the range of δ 2.5-3.5 ppm . The protons at C3, being α to the carbonyl group, are generally found further downfield than the protons at C2.

  • Aromatic Protons (H-4, H-5, H-6, H-7): These protons are attached to the benzene ring and are significantly deshielded, typically appearing in the region of δ 7.0-8.0 ppm . Their precise chemical shifts and splitting patterns are exquisitely sensitive to the nature and position of substituents on the aromatic ring. The H-7 proton, being ortho to the electron-withdrawing carbonyl group, is often the most deshielded of the aromatic protons.

1.2. Spin-Spin Coupling: The Key to Connectivity

Through-bond spin-spin coupling (J-coupling) causes the splitting of NMR signals and provides invaluable information about the connectivity of adjacent protons. In an indanone system, several key coupling interactions are observed:

  • Vicinal Coupling (³J): The coupling between the H-2 and H-3 protons is a classic example of vicinal coupling. These protons form a spin system (often AA'BB' or AA'XX') that typically appears as two complex multiplets resembling triplets. The magnitude of the coupling constant (³J_H2-H3) is typically around 6-8 Hz .

  • Aromatic Coupling: Protons on the benzene ring exhibit characteristic coupling patterns based on their relative positions:

    • Ortho Coupling (³J_ortho): Coupling between adjacent protons (e.g., H-4 and H-5). This is the strongest aromatic coupling, with a typical value of 7-10 Hz .

    • Meta Coupling (⁴J_meta): Coupling between protons separated by three bonds (e.g., H-4 and H-6). This is a weaker, long-range coupling, typically 2-3 Hz .

    • Para Coupling (⁵J_para): Coupling between protons on opposite sides of the ring (e.g., H-4 and H-7). This coupling is usually very small (<1 Hz) and often not resolved.

Experimental Methodologies: From Sample to Spectrum

The acquisition of a high-quality, high-resolution ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Protocol 2.1: High-Resolution NMR Sample Preparation

The goal of this protocol is to prepare a homogeneous, particulate-free solution of the indanone derivative at an optimal concentration.

Materials:

  • Substituted Indanone Sample

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram vial)

  • Glass wool or a small cotton plug

  • Internal Standard (optional, e.g., TMS)

Procedure:

  • Weighing the Sample: Accurately weigh between 5-25 mg of the solid indanone sample into a clean, dry vial.

    • Causality Note: This concentration range is optimal for small molecules. Less than 5 mg may lead to a poor signal-to-noise ratio (S/N), while more than 25 mg can cause line broadening due to high viscosity or concentration gradients, making it difficult to shim the magnetic field.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of an appropriate deuterated solvent to the vial. The choice of solvent is critical and should be based on the sample's solubility.

    • Expert Tip: Chloroform-d (CDCl₃) is a good starting point for many non-polar to moderately polar indanones. For highly polar derivatives, DMSO-d₆ or Methanol-d₄ may be required. Remember that the solvent must fully dissolve the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is essential for sharp, symmetrical NMR peaks.

  • Filtration: Prepare a filtering pipette by tightly packing a small plug of glass wool into a Pasteur pipette.

    • Trustworthiness Note: It is imperative to filter the solution into the NMR tube to remove any suspended particulate matter. Solid particles disrupt the magnetic field homogeneity, leading to broad lines and a poorly resolved spectrum that cannot be corrected by shimming. Do not use cotton wool, as solvents can leach impurities from it.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. The final sample depth should be approximately 4-5 cm (40-50 mm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone before inserting it into the spectrometer.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter cap 4. Cap, Clean & Label filter->cap insert 5. Insert Sample & Lock cap->insert shim 6. Shim Magnetic Field insert->shim acquire 7. Acquire FID (zg30 pulse program) shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integrate & Calibrate baseline->integrate analysis analysis integrate->analysis Spectral Analysis

Caption: Standard workflow from sample preparation to spectral analysis.

Protocol 2.2: Standard ¹H NMR Data Acquisition

This protocol outlines a standard set of parameters for acquiring a routine ¹H spectrum on a modern NMR spectrometer (e.g., 400-500 MHz).

Procedure:

  • Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

  • Acquisition Parameters: Load a standard proton experiment. A common and robust choice is a pulse-acquire sequence with a 30° pulse angle (e.g., Bruker's zg30).

    • Spectral Width (SW): Set to cover the expected range of proton signals, typically 12-16 ppm.

    • Acquisition Time (AQ): Set to 2-4 seconds. This duration allows for the decay of most of the Free Induction Decay (FID) signal, ensuring good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For accurate integration (quantitative analysis), a longer delay (5x the longest T₁ relaxation time) is required.

    • Number of Scans (NS): For a sample of 5-25 mg, 8 to 16 scans are usually adequate to achieve an excellent S/N ratio.

  • Data Acquisition: Start the acquisition. The spectrometer will pulse the sample and record the resulting FID.

  • Data Processing: After acquisition, the FID is automatically Fourier transformed into the frequency-domain spectrum. Perform manual phase correction and baseline correction to ensure accurate peak shapes and integrals. Reference the spectrum by setting the TMS signal to δ 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm).

Spectral Interpretation: Decoding the Data

A systematic approach is key to interpreting the ¹H NMR spectrum of a substituted indanone.

3.1. The Aliphatic Region (δ 2.5-3.5 ppm)

The two methylene groups at C2 and C3 form a four-proton spin system. In the unsubstituted 1-indanone, these protons give rise to two signals, each integrating to 2H.

  • H-3 Protons (α to C=O): Typically resonate further downfield, around δ 3.0-3.2 ppm .

  • H-2 Protons (benzylic): Typically resonate more upfield, around δ 2.6-2.8 ppm .

These two groups are vicinally coupled, and since they are chemically distinct, they split each other. The resulting pattern is often two apparent triplets, each with a coupling constant of approximately 6-7 Hz. This "triplet of triplets" appearance arises from the AA'BB' nature of the spin system.

3.2. The Aromatic Region (δ 7.0-8.0 ppm)

The substitution pattern on the benzene ring dictates the appearance of this region. By analyzing the chemical shifts, multiplicities, and coupling constants, one can determine the position of the substituents.

  • Example 1: 5-Methoxy-1-indanone: The electron-donating methoxy group at C5 strongly influences the aromatic protons.

    • The methoxy protons themselves will appear as a sharp singlet around δ 3.8-3.9 ppm .

    • H-4 (ortho to OMe) will be shielded and appear as a doublet of doublets.

    • H-6 (also ortho to OMe) will be shielded and appear as a doublet.

    • H-7 (para to OMe) will be the most deshielded aromatic proton (ortho to C=O) and appear as a doublet.

  • Example 2: 6-Nitro-1-indanone: The electron-withdrawing nitro group at C6 has the opposite effect.

    • It will strongly deshield the protons ortho and para to it (H-5 and H-7).

    • H-7, being ortho to both the nitro and carbonyl groups, will be significantly shifted downfield.

    • The splitting patterns will reflect the new connectivity, allowing for unambiguous assignment. A 6-nitro substitution would result in three aromatic signals with distinct multiplicities.

Visualizing the Coupling Network in 1-Indanone

Caption: Key through-bond J-coupling relationships in the 1-indanone core.

Table 1: Typical ¹H NMR Data for the 1-Indanone Scaffold
Proton(s)Typical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constant(s) (J, Hz)
H-2 (Benzylic)2.6 - 2.8t (triplet)³J_H2-H3 ≈ 6-8
H-3 (α-carbonyl)3.0 - 3.2t (triplet)³J_H3-H2 ≈ 6-8
H-4 7.2 - 7.6d or dd³J_H4-H5 ≈ 7-9; ⁴J_H4-H6 ≈ 2-3
H-5 7.2 - 7.6t or td³J_H5-H4 ≈ 7-9; ³J_H5-H6 ≈ 7-9
H-6 7.2 - 7.6t or td³J_H6-H5 ≈ 7-9; ³J_H6-H7 ≈ 7-9
H-7 (ortho-carbonyl)7.6 - 7.9d or dd³J_H7-H6 ≈ 7-9; ⁴J_H7-H5 ≈ 2-3

Note: Chemical shifts and multiplicities are highly dependent on the substitution pattern. This table represents an unsubstituted or weakly substituted system.

Advanced Methods for Complex Cases

For indanones with complex substitution patterns or stereocenters, 1D ¹H NMR may not be sufficient for complete structural assignment. In such cases, advanced NMR techniques are invaluable.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are J-coupled to each other. Cross-peaks in a COSY spectrum provide direct evidence of connectivity, for example, confirming the coupling between H-2 and H-3, and between adjacent aromatic protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of substituents or confirming the proximity of a substituent's protons to specific protons on the indanone core.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural analysis of substituted indanones. A thorough understanding of the characteristic chemical shifts and coupling constants, combined with rigorous experimental technique, allows researchers to confidently determine the structure, substitution pattern, and purity of these important compounds. By following the protocols and interpretive frameworks outlined in this note, scientists in both academic and industrial settings can leverage the full power of NMR to accelerate their research and development efforts.

Application and Protocol Guide for the Mass Spectrometry of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Modern Perspective on Indanone Analysis

Indanone and its derivatives represent a cornerstone in medicinal chemistry and materials science, with applications ranging from treatments for neurodegenerative diseases like Alzheimer's to the development of novel organic electronics.[1] The structural nuances of these molecules—substituent positions, isomeric forms, and metabolic fate—demand analytical techniques of the highest precision and specificity. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as the definitive tool for the comprehensive characterization of these compounds.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a deeper understanding of the principles governing the gas-phase behavior of indanone derivatives. We will explore the causality behind experimental choices, from sample preparation to the selection of ionization techniques and collision energies. Our goal is to equip you with the foundational knowledge to not only replicate the protocols herein but to adapt and innovate as you explore the vast chemical space of indanone-based molecules.

The Foundational Choice: Ionization Technique

The initial step in any MS analysis is the conversion of the neutral analyte into a gas-phase ion. The choice of ionization source is paramount and is dictated by the analyte's physicochemical properties and the desired analytical outcome. For indanone derivatives, the primary techniques are Electron Ionization (EI) and Atmospheric Pressure Ionization (API) methods, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

EI is a high-energy process where a beam of electrons bombards the analyte, causing the ejection of an electron to form a molecular ion (M⁺•).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4]

  • Expertise & Experience: EI is invaluable for the structural elucidation of the core indanone scaffold. The resulting fragmentation pattern serves as a unique "fingerprint," which can be compared against spectral libraries for unambiguous identification.[5] However, for many substituted or fragile indanone derivatives, the molecular ion may be weak or entirely absent, making it difficult to determine the molecular weight.[6]

  • Causality in Fragmentation of 1-Indanone: The fragmentation of the parent 1-indanone (MW=132) under EI is a classic example of the rules governing organic mass spectrometry. The primary events involve cleavages that lead to the formation of stable carbocations.[7]

    • α-Cleavage: The most favorable initial fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da), a process known as α-cleavage, which is characteristic of ketones. This leads to the formation of a stable indene radical cation at m/z 104.

    • Loss of Ethylene: Subsequent fragmentation can involve the loss of ethylene (C₂H₄, 28 Da) from the five-membered ring.

    • Aromatic Fragments: The spectrum also shows characteristic ions for aromatic systems, such as the phenyl cation (m/z 77) and the tropylium ion (m/z 91), the latter being a hallmark of alkylbenzene fragmentation.[5]

G M 1-Indanone (m/z 132) F1 [M-CO]⁺• (m/z 104) M->F1 - CO F2 [M-H]⁺ (m/z 131) M->F2 - H• F3 Tropylium ion (m/z 91) M->F3 - C₂H₃O• F1->F3 - CH• F4 Phenyl ion (m/z 77) F3->F4 - CH₂

Figure 1: Simplified EI fragmentation of 1-indanone.

ESI and APCI: "Soft" Ionization for Intact Molecules and Controlled Fragmentation

In drug development, where the focus is often on larger, substituted, and potentially labile molecules, "soft" ionization techniques are preferred.[6] ESI and APCI are the workhorses of modern LC-MS.[8]

  • Electrospray Ionization (ESI): Best suited for polar and ionizable compounds.[9] ESI generates ions from a solution by applying a high voltage to a liquid, creating an aerosol of charged droplets. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[10] The low internal energy imparted preserves the intact molecule, making it ideal for accurate molecular weight determination.[6]

  • Atmospheric Pressure Chemical Ionization (APCI): Ideal for moderately polar to non-polar compounds that are thermally stable.[9][11] APCI vaporizes the sample in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through gas-phase reactions.[4] APCI is less susceptible to matrix effects like ion suppression compared to ESI and is an excellent choice for indanone derivatives with lower polarity.[3][6]

  • Expert Insight - Choosing Between ESI and APCI:

    • Polarity is Key: For indanone derivatives with polar functional groups (e.g., hydroxyl, carboxyl, or basic amines), ESI is the superior choice due to its efficiency in ionizing already charged or highly polar molecules in solution.[9]

    • Volatility and Thermal Stability: For less polar, more volatile indanone derivatives lacking easily ionizable sites, APCI is often more effective.[9] The heated vaporization in APCI can be detrimental to thermally labile compounds, where ESI would be the gentler, preferred method.[4]

    • Adduct Formation: ESI is prone to forming adducts with ions present in the mobile phase, such as sodium [M+Na]⁺ and potassium [M+K]⁺.[12] While sometimes useful for confirmation, these can complicate spectra and reduce the signal of the primary protonated molecule. APCI is generally less prone to forming these non-volatile metal adducts.[8]

Tandem Mass Spectrometry (MS/MS): Unveiling Structural Details

While soft ionization provides the molecular weight, it is the combination with tandem mass spectrometry (MS/MS) that unlocks detailed structural information.[1] In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of an indanone derivative) is selected, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed.[13]

  • Trustworthiness through Controlled Fragmentation: Unlike the extensive, somewhat chaotic fragmentation in EI, CID in a tandem mass spectrometer is a controlled process. By systematically varying the collision energy, we can generate reproducible fragmentation patterns that reveal the connectivity of the molecule. This is crucial for distinguishing isomers and identifying sites of metabolism or degradation.[9][14]

  • Characteristic Fragmentation of Substituted Indanones (ESI-MS/MS): Studies on 2-arylidene-1-indanone derivatives, which are structurally analogous to chalcones, have revealed common and predictable fragmentation pathways.[14]

    • Retro-Aldol Reaction: A key fragmentation pathway involves a retro-aldol reaction, which cleaves the bond between the indanone core and the arylidene substituent. This is exceptionally useful as it allows for the independent characterization of both the "A" ring (the indanone moiety) and the "B" ring (the arylidene substituent).

    • Influence of Substituents: The presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly influences the fragmentation pathways, often leading to characteristic neutral losses that act as diagnostic markers for specific substituents.[14]

G cluster_workflow Tandem MS (MS/MS) Workflow IonSource Ion Source (ESI or APCI) MS1 First Mass Analyzer (MS1) Select Precursor Ion IonSource->MS1 CollisionCell Collision Cell (q2) Fragment via CID MS1->CollisionCell MS2 Second Mass Analyzer (MS2) Analyze Product Ions CollisionCell->MS2 Detector Detector MS2->Detector

Figure 2: A generalized workflow for tandem mass spectrometry.

Data Presentation: Key Mass Spectrometric Data

The following tables summarize common adducts and representative fragment ions for indanone derivatives.

Table 1: Common Adducts Observed in ESI-MS

Ionization Mode Adduct Ion Mass Difference (Da) Common Sources
Positive [M+H]⁺ +1.0078 Protonated mobile phase
[M+NH₄]⁺ +18.0344 Ammonium additives (formate, acetate)
[M+Na]⁺ +22.9898 Glassware, solvent impurities
[M+K]⁺ +38.9637 Glassware, solvent impurities
Negative [M-H]⁻ -1.0078 Deprotonation by basic mobile phase
[M+HCOO]⁻ +44.9982 Formic acid in mobile phase
[M+CH₃COO]⁻ +59.0139 Acetic acid in mobile phase

Data sourced from common mass spectrometry knowledge bases.[6][12]

Table 2: Representative Fragment Ions for Substituted Indanone Derivatives (Positive ESI-MS/MS)

Precursor Ion Fragmentation Pathway Characteristic Product Ion (m/z) Structural Implication
[M+H]⁺ of 2-benzylidene-1-indanone Retro-Aldol Varies Cleavage allows identification of B-ring substituent.
[M+H]⁺ of Donepezil (Indanone Analogue) Benzyl cleavage 91.1 Presence of a benzylpiperidine moiety.[15]
[M+H]⁺ of a methoxy-substituted indanone Loss of methyl radical [M+H - 15]⁺ Presence of a methoxy group.
[M+H]⁺ of a nitro-substituted indanone Loss of NO₂ [M+H - 46]⁺ Presence of a nitro group.

Fragmentation pathways are based on established chemical principles and literature.[14][15]

Detailed Application Protocols

The following protocols are designed to be self-validating systems, providing a robust framework for two common applications in drug development.

Application 1: Impurity Profiling of a Synthetic Indanone Derivative

Objective: To identify and structurally characterize unknown impurities in a synthesized batch of a novel indanone derivative using LC-HRMS (Q-TOF).

  • Expert Insight: Impurity profiling is a critical regulatory requirement in pharmaceutical development.[9][16] High-Resolution Mass Spectrometry (HRMS) is essential for this task as it provides highly accurate mass measurements (typically < 5 ppm), which allows for the confident determination of elemental compositions for both the parent drug and its impurities.[17]

Protocol 1: Impurity Profiling Workflow

  • Sample Preparation (Dilute-and-Shoot):

    • Accurately weigh ~1 mg of the indanone derivative sample.

    • Dissolve in 1.0 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a final concentration of 10 µg/mL using the same solvent mixture.

    • Filter the final solution through a 0.22 µm PTFE syringe filter into an LC autosampler vial.

  • LC-HRMS (Q-TOF) Method:

    • LC System: UPLC/UHPLC system.

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for hydrophobic indanones. For isomers or closely related structures, a Pentafluorophenyl (PFP) column can offer alternative selectivity through π-π and dipole-dipole interactions.[18][19][20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Source: ESI (positive mode is a good starting point for many indanones).

    • Typical ESI Source Parameters:

      • Capillary Voltage: 3500 V

      • Nebulizer Gas (N₂): 45 psi

      • Drying Gas (N₂): 10 L/min

      • Gas Temperature: 325 °C

    • Data Acquisition:

      • Acquire data in a data-dependent acquisition (DDA) or "Auto MS/MS" mode.

      • MS1 Scan: m/z 100-1000.

      • MS2 Scan: Select the top 3-5 most intense ions from the MS1 scan for fragmentation.

      • Collision Energy: Use a stepped normalized collision energy (e.g., 10, 20, 40 NCE) to ensure a wide range of fragments are generated for comprehensive structural elucidation.[14][17]

  • Data Analysis:

    • Process the data using software capable of molecular feature extraction and formula generation (e.g., Agilent MassHunter, Waters UNIFI).[9]

    • Identify the main component peak and any peaks with an area >0.05% relative to the main peak.

    • For each impurity, generate a molecular formula based on the accurate mass of the precursor ion.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity, comparing it to the fragmentation of the parent compound to pinpoint the structural modification (e.g., missing substituent, additional functional group).

G cluster_workflow Impurity Profiling Workflow SamplePrep Sample Prep (Dilute & Filter) LC_Separation LC Separation (C18 or PFP Column) SamplePrep->LC_Separation HRMS_Acq HRMS Data Acquisition (Auto MS/MS, Stepped NCE) LC_Separation->HRMS_Acq Data_Analysis Data Analysis (Formula Generation, Fragment Analysis) HRMS_Acq->Data_Analysis Identification Impurity Identification & Structure Elucidation Data_Analysis->Identification

Figure 3: Workflow for impurity profiling of indanone derivatives.

Application 2: In Vitro Metabolic Stability Assessment

Objective: To determine the metabolic stability (half-life, t₁/₂) of an indanone-based drug candidate by measuring its depletion over time when incubated with human liver microsomes (HLMs).

  • Expert Insight: Assessing metabolic stability early in drug discovery is crucial for predicting in vivo clearance and optimizing pharmacokinetic properties.[3] LC-MS/MS, typically using a triple quadrupole (QqQ) instrument in Multiple Reaction Monitoring (MRM) mode, provides the high sensitivity and selectivity needed to quantify the parent drug in a complex biological matrix.[2]

Protocol 2: Metabolic Stability Workflow

  • Incubation Procedure:

    • Prepare a reaction mixture in a microcentrifuge tube or 96-well plate containing:

      • Human Liver Microsomes (final concentration 0.5 mg/mL).

      • Phosphate Buffer (100 mM, pH 7.4).

      • Indanone Drug Candidate (final concentration 1 µM).

    • Pre-warm the mixture at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). The IS should be a structurally similar compound that is not a potential metabolite.

  • Sample Preparation (Protein Precipitation): [21]

    • Vortex the quenched samples vigorously for 2 minutes to precipitate the microsomal proteins.[22]

    • Centrifuge at high speed (e.g., 4000 g for 10 minutes at 4 °C).

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS (Triple Quadrupole) Method:

    • LC System and Column: Use a fast gradient on a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) to ensure high throughput.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A rapid gradient, e.g., 5% to 95% B in 2 minutes. Total run time should be < 5 minutes per sample.

    • MS System: Triple Quadrupole (QqQ) Mass Spectrometer.

    • Ionization Source: ESI or APCI (choose based on analyte properties).

    • Data Acquisition (MRM Mode):

      • Optimize the precursor-to-product ion transitions for both the analyte and the internal standard. This involves infusing the pure compounds and determining the optimal collision energy for the most intense and specific fragment ion.

      • Monitor at least one MRM transition for the analyte and one for the IS. For example, for Donepezil: m/z 380.0 → 91.1.[15]

  • Data Analysis and Calculation:

    • Integrate the peak areas for the analyte and the IS at each time point.

    • Calculate the peak area ratio (Analyte/IS).

    • Plot the natural log (ln) of the percentage of drug remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

Concluding Remarks: An Integrated Approach

The successful mass spectrometric analysis of indanone derivatives hinges on a logical, integrated approach that considers the entire analytical workflow. The choice of a "hard" ionization technique like EI provides invaluable structural confirmation of the core scaffold, while "soft" ionization methods like ESI and APCI, coupled with the controlled fragmentation of MS/MS, are indispensable for characterizing the complex, substituted analogues prevalent in pharmaceutical research. The protocols provided for impurity profiling and metabolic stability serve as robust starting points, grounded in the principles of high-resolution analysis and sensitive quantification. By understanding the "why" behind each experimental choice—from the selection of an LC column to the optimization of collision energy—researchers can confidently navigate the analytical challenges posed by this important class of molecules and accelerate the pace of discovery and development.

References

Application Notes and Protocols for 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the research use of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No: 944109-65-3). This document details the physicochemical properties, potential synthetic routes, and predicted chemical reactivity of this substituted indanone. Furthermore, based on the well-documented biological activities of the indanone scaffold, this guide outlines detailed protocols for exploring its potential as an intermediate in the development of novel therapeutic agents, particularly in the fields of oncology, neurodegenerative diseases, and inflammatory disorders. The protocols are designed to be self-validating and are supported by authoritative references to established methodologies.

Introduction to this compound

This compound is a substituted indanone, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] The indanone core, consisting of a fused benzene and cyclopentanone ring system, offers a versatile platform for chemical modification, leading to a diverse array of biological activities.[1][3] The specific substitutions of a chloro group at the 4-position and a methoxy group at the 5-position of the indanone ring system are anticipated to modulate its electronic and steric properties, thereby influencing its reactivity and biological profile. While specific biological data for this exact molecule is not extensively published, the broader family of substituted indanones has demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2][4] This guide will, therefore, focus on the utility of this compound as a research chemical and a key intermediate in the synthesis of potentially bioactive molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the chemical properties and synthesis of this compound is fundamental to its application in research.

Physicochemical Data
PropertyValueSource
CAS Number 944109-65-3[5]
Molecular Formula C₁₀H₉ClO₂
Molecular Weight 196.63 g/mol
Appearance Solid-
Purity Typically ≥98%[5]
MDL Number MFCD09836228[5]
Proposed Synthetic Routes

The synthesis of 1-indanones is well-documented, with intramolecular Friedel-Crafts reactions being a common and effective method.[2][4] A plausible synthetic route to this compound would involve the cyclization of a suitably substituted 3-phenylpropanoic acid.

Proposed Synthesis via Intramolecular Friedel-Crafts Acylation:

Synthetic Pathway cluster_0 Starting Material cluster_1 Reaction cluster_2 Intermediate cluster_3 Product SM 3-(3-Chloro-4-methoxyphenyl)propanoic acid R1 SOCl₂ or (COCl)₂ SM->R1 Acyl Chloride Formation INT 3-(3-Chloro-4-methoxyphenyl)propanoyl chloride R1->INT R2 AlCl₃ (Lewis Acid) PROD This compound R2->PROD INT->R2 Intramolecular Friedel-Crafts Acylation Anticancer Workflow Start 4-Chloro-5-methoxy- 2,3-dihydro-1H-inden-1-one Derivatization Synthesize Derivative Library Start->Derivatization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Derivatization->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, COX-2 Inhibition) Hit_ID->Mechanism Lead_Opt Lead Optimization (SAR) Mechanism->Lead_Opt In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Opt->In_Vivo

References

Application Notes & Protocols: Characterization of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is not currently established as a kinase inhibitor in publicly available literature. The following document is presented as a comprehensive, hypothetical guide for the initial characterization of this compound—hereafter referred to as Compound X —as a novel kinase inhibitor. The protocols described are based on established methodologies for kinase inhibitor profiling and are intended to serve as a robust template for investigation.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a vast family of enzymes that regulate a majority of cellular processes by phosphorylating specific substrate proteins.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2][3] The success of drugs like Imatinib has revolutionized treatment paradigms and spurred the search for novel chemical scaffolds that can yield potent and selective kinase inhibitors.[4]

The 1-indanone core is a versatile scaffold that has been explored for a range of biological activities.[5] This guide provides a systematic approach to investigate the potential of a novel 1-indanone derivative, Compound X , as a kinase inhibitor. We will proceed from broad, high-throughput biochemical screening to more focused cell-based assays and downstream signaling analysis, establishing a comprehensive profile of its activity and potential mechanism of action. This self-validating workflow is designed to provide trustworthy and actionable data for go/no-go decisions in a drug discovery pipeline.

Compound X: Chemical Properties
PropertyValueSource
IUPAC Name This compound[6]
Synonyms 4-chloro-5-methoxy-1-indanone
CAS Number 944109-65-3[7]
Molecular Formula C₁₀H₉ClO₂[6]
Molecular Weight 196.63 g/mol [6]
Appearance Solid[6]
Purity ≥98% (recommended for biological assays)[6]

Phase 1: Biochemical Potency and Selectivity Profiling

The initial step is to determine if Compound X directly inhibits kinase activity and to identify which kinases it targets.[8] This is achieved through in vitro assays using purified recombinant kinases. A luminescence-based assay that quantifies ATP consumption (via ADP production) is a robust, high-throughput method.[2][9]

Scientific Rationale

This assay format measures the direct output of the kinase reaction, ADP. The amount of ADP produced is proportional to the kinase activity. An inhibitor will reduce the rate of phosphorylation, leading to a lower ADP concentration and thus a reduced luminescent signal.[2] Running the assay against a broad panel of kinases is critical to not only identify primary targets but also to assess selectivity, which is a key factor in predicting potential off-target effects.[10]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from standard luminescence-based kinase assay kits (e.g., ADP-Glo™).[2]

Materials:

  • Compound X (10 mM stock in 100% DMSO)

  • Recombinant kinases of interest

  • Kinase-specific peptide substrates

  • ATP (at a concentration near the Kₘ for each kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Staurosporine (non-selective kinase inhibitor for use as a positive control)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of Compound X in 100% DMSO.

    • Using an acoustic liquid handler or multichannel pipette, transfer 25 nL of each compound concentration, DMSO (vehicle control), and Staurosporine (positive control) to the assay plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in Kinase Assay Buffer. The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range.

    • Dispense 5 µL of the kinase/substrate mix into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase binding.

    • Prepare an ATP solution in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.[2]

Data Presentation: Hypothetical IC₅₀ Data for Compound X
Kinase TargetCompound X IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A (Hypothetical Target) 25 8
Kinase B85012
Kinase C>10,00025
Kinase D1,2005
Kinase E>10,00018

This table illustrates how to present the primary screening data. Here, Compound X shows potent activity against "Kinase A" with good selectivity over other kinases in the panel.

Phase 2: Cellular Activity and Target Engagement

Biochemical assays are essential, but they don't capture the complexity of the cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[11][12] Therefore, the next crucial step is to validate the inhibitory activity of Compound X in a cellular context.

Workflow for Cellular Kinase Inhibition Analysis

G cluster_0 Cellular Assay Workflow cluster_1 Downstream Analysis start Select Cell Line (Expressing Target Kinase A) treat Treat Cells with Compound X (Dose-Response) start->treat lyse Lyse Cells with Phosphatase Inhibitors treat->lyse wb Western Blot for p-Substrate & Total Substrate lyse->wb Qualitative/ Semi-Quantitative elisa Cell-based ELISA for p-Substrate lyse->elisa Quantitative High-Throughput data Quantify Phosphorylation Inhibition wb->data elisa->data ic50 Calculate Cellular IC50 data->ic50

Caption: Workflow for assessing cellular kinase inhibition.

Protocol 1: Western Blotting for Target Phosphorylation

Western blotting provides a direct visual confirmation of whether Compound X can inhibit the phosphorylation of a known downstream substrate of its target kinase in intact cells.

Scientific Rationale: A successful kinase inhibitor should decrease the phosphorylation of its direct substrates. By using a phospho-specific antibody, we can detect this change. It is critical to also probe for the total protein level of the substrate to ensure that the observed decrease in the phospho-signal is due to inhibition of phosphorylation, not degradation of the substrate protein.[13] The inclusion of phosphatase inhibitors in the lysis buffer is mandatory to preserve the phosphorylation state of proteins upon cell lysis.

Materials:

  • Cell line expressing the target kinase (e.g., "Kinase A")

  • Compound X

  • Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • Primary antibodies: anti-phospho-substrate (specific to the site phosphorylated by Kinase A) and anti-total-substrate

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus[14]

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of Compound X (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a positive control inhibitor if available.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold Cell Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.[15]

    • Transfer the supernatant (protein lysate) to a new tube. Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and 3X SDS sample buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20 µg of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.[14]

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-substrate primary antibody overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

    • Crucially: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

Protocol 2: Cell Proliferation / Viability Assay

If the target kinase is involved in cell survival or proliferation, its inhibition should lead to a decrease in cell viability.[11][16]

Scientific Rationale: This assay provides functional data on the consequence of kinase inhibition. Assays like the Ba/F3 cell proliferation assay are excellent systems where cell survival is made dependent on the activity of an expressed oncogenic kinase.[16] For standard cancer cell lines, a reduction in viability in response to Compound X suggests it is hitting a pathway critical for the cancer cell's survival.

Materials:

  • Cancer cell line known to be dependent on the target kinase pathway

  • Compound X

  • Cell viability reagent (e.g., CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability)

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted Compound X to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the signal against the log of the compound concentration.

Phase 3: Downstream Signaling and Pathway Analysis

To build a comprehensive picture, it's important to understand the broader impact of Compound X on the signaling network.

Hypothetical Signaling Pathway

G Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates (p-Substrate) Downstream Downstream Effector Substrate->Downstream Nucleus Nucleus Downstream->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation CompoundX Compound X CompoundX->KinaseA Inhibits

Caption: Hypothetical pathway inhibited by Compound X.

This pathway illustrates that by inhibiting "Kinase A," Compound X prevents the phosphorylation of its substrate, thereby blocking the downstream signaling cascade that leads to cell proliferation. This model can be tested by performing a more extensive Western blot analysis, probing for the phosphorylation status of multiple nodes in the predicted pathway (e.g., Receptor, Downstream Effector) following treatment with Compound X.

Conclusion and Future Directions

This application note provides a foundational workflow for the characterization of this compound (Compound X) as a putative kinase inhibitor. By following these protocols, a researcher can generate robust biochemical and cellular data to establish its potency, selectivity, and cellular efficacy. Positive results from this initial characterization would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine if the compound is ATP-competitive, non-competitive, or uncompetitive.

  • In Vivo Efficacy Studies: To assess the compound's therapeutic potential in animal models of disease.[8]

  • Pharmacokinetic and Toxicity Profiling: To evaluate the drug-like properties of the compound.[8]

This systematic approach ensures that decisions made during the drug discovery process are based on a solid, multi-faceted dataset, increasing the probability of successfully identifying a viable therapeutic candidate.

References

Application Notes and Protocols for the Development of Anticancer Agents from Indanone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold, a rigid fused-ring system, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2][3] Its versatile chemical nature allows for the synthesis of a diverse array of derivatives that have exhibited potent cytotoxic activity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[1][4][5] This document provides a comprehensive guide for researchers, outlining the synthesis of promising indanone derivatives, protocols for evaluating their anticancer efficacy, and an analysis of their structure-activity relationships.

Introduction: The Promise of the Indanone Scaffold in Oncology

The search for more effective and less toxic cancer therapies is a continuous endeavor in drug discovery. Indanone derivatives have garnered significant attention due to their ability to modulate key signaling pathways implicated in cancer progression.[1] Many of these compounds exert their anticancer effects by targeting fundamental cellular processes such as microtubule dynamics and programmed cell death.[6][7][8] The hybridization of the indanone core with other pharmacophores has also been explored as a strategy to overcome drug resistance and enhance therapeutic efficacy.[2] This guide will delve into the practical aspects of working with this promising class of compounds.

Synthesis of Anticancer Indanone Derivatives

The synthesis of indanone derivatives is typically achieved through well-established organic chemistry reactions. Below are detailed protocols for the synthesis of two exemplary classes of anticancer indanone compounds: 2-benzylidene-1-indanones and thiazolyl hydrazone derivatives.

Protocol 1: Synthesis of 2-Benzylidene-1-indanone Derivatives

This protocol describes a general method for the synthesis of 2-benzylidene-1-indanone derivatives, a class of compounds that has shown significant anticancer activity, via a Claisen-Schmidt condensation reaction.[1]

Materials:

  • Substituted 1-indanone

  • Substituted benzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (aqueous)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Beaker

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 1-indanone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Cool the flask in an ice bath and slowly add an aqueous solution of sodium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the specific substrates. Monitor the progress of the reaction by TLC.[1]

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. An acidic workup can be performed by neutralizing the mixture with a dilute acid (e.g., HCl) to precipitate the product.[1]

  • Isolation and Purification: Collect the precipitated product by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-benzylidene-1-indanone derivative.[1]

Protocol 2: Synthesis of Thiazolyl Hydrazone Derivatives of 1-Indanone

This protocol outlines the synthesis of thiazolyl hydrazone derivatives, which have demonstrated potent and selective anticancer activity.[4][7]

Materials:

  • 1-indanone

  • Substituted 2-hydrazinyl-1,3-thiazole

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 1-indanone (1 equivalent) in ethanol, add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent).[1]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.[1]

  • Reaction: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the reaction progress by TLC.[1]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry to obtain the desired thiazolyl hydrazone derivative.[1]

cluster_synthesis Synthetic Workflow for Indanone Derivatives Indanone 1-Indanone Product1 2-Benzylidene-1-indanone Derivative Indanone->Product1 NaOH, Ethanol Product2 Thiazolyl Hydrazone Derivative Indanone->Product2 Glacial Acetic Acid, Ethanol, Reflux Aldehyde Substituted Benzaldehyde Aldehyde->Product1 Thiazole Substituted 2-hydrazinyl-1,3-thiazole Thiazole->Product2

Caption: General synthetic pathways for anticancer indanone derivatives.

In Vitro Evaluation of Anticancer Activity

A critical step in the development of new anticancer agents is the thorough evaluation of their biological activity in vitro. The following protocols describe standard assays to assess the cytotoxicity, pro-apoptotic effects, and cell cycle perturbations induced by indanone derivatives.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay is a widely used method to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[1]

Materials:

  • Cancer cells

  • Complete cell culture medium

  • Synthesized indanone derivatives

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The following day, treat the cells with various concentrations of the synthesized indanone derivatives (typically in a range of 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, carefully remove the medium and add MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.[1]

  • Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Indanone Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.[9]

Protocol 4: Apoptosis Assay using Annexin V Staining

This assay is used to detect and quantify apoptosis (programmed cell death) induced by the indanone derivatives.[1]

Materials:

  • Cancer cells treated with indanone derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization, and then centrifuge to obtain a cell pellet.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic or necrotic cells are both Annexin V and PI positive.[1]

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of indanone derivatives on the cell cycle distribution of cancer cells.[1]

Materials:

  • Cancer cells treated with indanone derivatives

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization, and then centrifuge to obtain a cell pellet.[1]

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be determined.

Mechanism of Action: Targeting Key Cancer Pathways

Indanone derivatives have been shown to exert their anticancer effects through various mechanisms, with tubulin polymerization inhibition and modulation of the NF-κB pathway being prominent examples.

Tubulin Polymerization Inhibition

Several indanone derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[6][10][11] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle. The disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.[4][7][8] The compound (R)-9k, a 3-arylindanone derivative, is a potent colchicine binding site inhibitor that exhibits significantly greater anti-proliferative activity against colon cancer cell lines than the standard chemotherapy drug 5-fluorouracil.[10]

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in cancer development and progression by regulating genes involved in inflammation, cell survival, proliferation, and angiogenesis.[4] Some indanone-based thiazolyl hydrazone derivatives, such as ITH-6, have been shown to downregulate the expression of NF-κB p65, a key subunit of the NF-κB complex.[4][5] This inhibition of NF-κB activity contributes to the induction of apoptosis in cancer cells.[4]

cluster_pathway Targeted Signaling Pathways of Indanone Derivatives Indanone Indanone Derivatives Tubulin Tubulin Polymerization Indanone->Tubulin Inhibits NFkB NF-κB Pathway Indanone->NFkB Inhibits Microtubules Microtubule Formation Tubulin->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellCycle G2/M Arrest Mitosis->CellCycle Disrupts Apoptosis Apoptosis CellCycle->Apoptosis Induces GeneExp Pro-survival Gene Expression NFkB->GeneExp GeneExp->Apoptosis Suppresses

Caption: Key signaling pathways targeted by anticancer indanone derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective anticancer agents. The following table summarizes key SAR findings for various classes of indanone derivatives.

Derivative ClassKey Structural FeaturesImpact on Anticancer ActivityReference(s)
2-Benzylidene-1-indanones Substitution on the benzylidene ringElectron-donating or withdrawing groups can significantly influence cytotoxicity.[12]
Methoxy groups on the benzylidene ringOften associated with potent tubulin polymerization inhibition.[10]
3-Arylindanones Methoxy group at the 5-position of the trimethoxyaryl ringPlays a crucial role in blocking tubulin polymerization.[10]
Thiazolyl Hydrazones Biphenyl group on the thiazole ringContributes to high cytotoxicity against colorectal cancer cells.[4][7]
Spiroisoxazolines Methoxy groups on the C-3' phenyl ringMeta-substituted methoxy groups enhance COX-2 selectivity and potency.[13]
3,4-dimethoxyphenyl on C-3' carbonExhibits the highest COX-2 inhibitory activity and potent cytotoxicity.[13]
Gallic Acid-based Indanones Hybridization with gallic acidCan lead to potent anticancer activity with low toxicity to normal cells.[8][14]

Conclusion and Future Directions

The indanone scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for drug discovery programs. The ability of indanone derivatives to target critical cancer-related pathways, such as tubulin dynamics and NF-κB signaling, underscores their therapeutic potential. Future research should focus on the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies are essential to validate the preclinical efficacy and safety of these promising anticancer agents.

References

Application Notes and Protocols for Evaluating the Neuroprotective Properties of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of the Indanone Scaffold

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] The indanone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of successful drugs like the Alzheimer's treatment Donepezil and the Parkinson's drug Rasagiline.[2][3] Its rigid framework allows for the precise orientation of chemical groups to interact with multiple pathological targets simultaneously.[2][3][4]

Substituted indanones, particularly those bearing a propargylamine moiety like Rasagiline and its multimodal derivative Ladostigil, exhibit potent neuroprotective properties that often extend beyond their primary pharmacological targets.[5][6] This guide provides a detailed overview of the key neuroprotective mechanisms of these compounds and presents validated, step-by-step protocols for their evaluation in both in vitro and in vivo models.

Part 1: Core Mechanisms of Indanone-Mediated Neuroprotection

The neuroprotective effects of substituted indanones are multifaceted, stemming from a combination of enzymatic inhibition, antioxidant activity, and the modulation of critical cell survival and death pathways.

1.1 Monoamine Oxidase B (MAO-B) Inhibition

A primary mechanism for compounds like Rasagiline is the potent and irreversible inhibition of MAO-B.[5][7] MAO-B is a key enzyme in the brain responsible for the breakdown of dopamine.[8][9]

  • Causality: By inhibiting MAO-B, these drugs increase synaptic dopamine levels, providing symptomatic relief in Parkinson's disease.[8][10] Crucially, this inhibition also prevents the generation of neurotoxic byproducts from dopamine metabolism, such as reactive oxygen species (ROS) and hydrogen peroxide, thereby reducing oxidative stress on dopaminergic neurons.[7][8]

1.2 Anti-Apoptotic Activity

A significant body of evidence shows that the neuroprotective effects of Rasagiline and Ladostigil are independent of MAO-B inhibition and are largely attributed to the N-propargylamine group.[5][8][11][12] This moiety is critical for preventing apoptosis, or programmed cell death, a central process in neurodegeneration.

  • Mitochondrial Protection: These compounds protect the mitochondria, the cell's powerhouse, which is centrally involved in the decision between cell survival and death.[5][11] They prevent the collapse of the mitochondrial membrane potential and the opening of the mitochondrial permeability transition pore (MPTP), which are key events in the apoptotic cascade.[5][13]

  • Regulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are master regulators of apoptosis.[14][15][16] Rasagiline and Ladostigil have been shown to upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bax and Bad.[5][17][18] This shifts the cellular balance towards survival.

  • Inhibition of Caspase Activation: By stabilizing mitochondria and regulating Bcl-2 proteins, indanones prevent the release of cytochrome c into the cytosol, a critical step that leads to the activation of caspases (e.g., caspase-3), the executioner enzymes of apoptosis.[13][18]

1.3 Antioxidant and Pro-Survival Signaling

Beyond preventing toxic byproduct formation, substituted indanones actively enhance the cell's own defense mechanisms.

  • Upregulation of Antioxidant Enzymes: Ladostigil has been shown to increase the expression and activity of key antioxidant enzymes like catalase, glutathione peroxidase, and NAD(P)H quinone oxidoreductase 1 (NQO1).[19]

  • Activation of Pro-Survival Pathways: Rasagiline activates critical signaling pathways like the Protein Kinase B (Akt) and Nrf2 pathways.[7] Akt is a central node for cell survival signaling, while Nrf2 is a master regulator of the antioxidant response.[7] These compounds also promote the synthesis of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF), which support neuron growth, survival, and differentiation.[11]

Part 2: Visualization of Key Pathways & Workflows

Diagram 1: Multifaceted Neuroprotective Signaling of Substituted Indanones

Neuroprotective_Signaling cluster_0 Substituted Indanone (e.g., Rasagiline) cluster_1 Cellular Targets & Pathways cluster_2 Downstream Neuroprotective Effects Indanone Substituted Indanone MAOB MAO-B Inhibition Indanone->MAOB Bcl2 Bcl-2 Family Regulation Indanone->Bcl2 AktNrf2 Akt/Nrf2 Pathway Activation Indanone->AktNrf2 Dopamine ↑ Dopamine Levels MAOB->Dopamine OxidativeStress ↓ Oxidative Stress (ROS) MAOB->OxidativeStress Apoptosis ↓ Apoptosis (Caspase-3) Bcl2->Apoptosis Survival ↑ Neuronal Survival Bcl2->Survival Antioxidants ↑ Antioxidant Enzymes AktNrf2->Antioxidants AktNrf2->Survival Dopamine->Survival OxidativeStress->Apoptosis leads to Apoptosis->Survival prevents Antioxidants->OxidativeStress reduces

Caption: Key signaling pathways modulated by neuroprotective indanones.

Diagram 2: General Experimental Workflow for Compound Evaluation

Experimental_Workflow cluster_InVivo Start Compound Synthesis & Characterization InVitro APPLICATION NOTE 1 In Vitro Neuroprotection Assays Start->InVitro Toxicity Cytotoxicity Screen (Determine Non-Toxic Dose) InVitro->Toxicity Efficacy Neuroprotection Efficacy (Toxin-Induced Cell Death Model) Toxicity->Efficacy Mechanism Mechanistic Studies (Western Blot, ROS Assay, etc.) Efficacy->Mechanism InVivo APPLICATION NOTE 2 In Vivo Preclinical Evaluation Mechanism->InVivo PK Pharmacokinetics (PK) & BBB Permeability InVivo->PK Behavior Behavioral Assessment (e.g., Rotarod Test) PK->Behavior Histo Post-mortem Histology (e.g., TH Staining) Behavior->Histo End Lead Optimization & Further Development Histo->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols in a direct question-and-answer format, grounded in established chemical principles and field-proven experience.

Overview of the Core Synthesis

The most common and industrially relevant route to this compound is the intramolecular Friedel-Crafts acylation of a 3-(3-chloro-4-methoxyphenyl)propanoic acid precursor.[1][2] This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by cyclization promoted by a Lewis acid or superacid catalyst.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation Precursor 3-(3-chloro-4-methoxyphenyl) propanoic acid AcylChloride 3-(3-chloro-4-methoxyphenyl) propanoyl chloride Precursor->AcylChloride SOCl₂ or (COCl)₂ Product 4-Chloro-5-methoxy-2,3-dihydro -1H-inden-1-one AcylChloride->Product Lewis Acid (e.g., AlCl₃) DCM, 0°C to rt

Caption: General synthetic route to this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis, explaining the underlying causes and providing actionable solutions.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the primary causes and how can I fix it?

Low yield is the most frequent challenge in this synthesis. It typically stems from issues with reagents, reaction conditions, or catalyst activity.[3]

Possible Cause A: Deactivated Aromatic Ring The aromatic ring of the precursor is substituted with both an electron-donating methoxy group (-OCH₃) and an electron-withdrawing chloro group (-Cl). While the methoxy group is strongly activating and directs the electrophilic substitution to the ortho position (the desired C5 position for cyclization), the chloro group deactivates the ring overall, making it less nucleophilic.[4] This inherent electronic property can make the cyclization difficult under standard conditions.

Possible Cause B: Inactive or Insufficient Catalyst Friedel-Crafts catalysts, particularly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[3][5] Any water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Furthermore, the product, an aryl ketone, can form a stable complex with the Lewis acid. This complexation effectively removes the catalyst from the reaction cycle, meaning that stoichiometric or even excess amounts of the catalyst are often required for the reaction to proceed to completion.[3]

Possible Cause C: Suboptimal Reaction Temperature The intramolecular Friedel-Crafts acylation has a specific activation energy. If the temperature is too low, the reaction will not proceed at a reasonable rate. Conversely, if the temperature is too high, it can promote side reactions like polymerization or demethylation of the methoxy group, leading to a lower yield of the desired product.[3][6]

Solutions & Optimization Strategies:

  • Ensure Rigorously Anhydrous Conditions:

    • Flame-dry all glassware under vacuum or in an oven (120°C) overnight.

    • Use freshly distilled, anhydrous solvents (e.g., Dichloromethane - DCM).

    • Use a fresh, high-purity bottle of the Lewis acid catalyst. Weigh it out quickly in a glovebox or under a stream of inert gas (N₂ or Ar).

  • Optimize Catalyst and Stoichiometry:

    • Aluminum Chloride (AlCl₃): Start with at least 1.1 to 1.5 equivalents. If the reaction stalls, a second addition of the catalyst might be necessary, though this can increase side products.

    • Alternative Catalysts: For deactivated substrates, stronger catalytic systems may be more effective. Consider polyphosphoric acid (PPA) at elevated temperatures or superacids like triflic acid (TfOH), which can often promote cyclization where AlCl₃ fails.[4][5] Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are also reported to be effective catalysts for this transformation.[1]

  • Systematic Temperature Control:

    • Begin the reaction at a low temperature (0 °C) during the addition of the acyl chloride to the catalyst suspension to control the initial exotherm.

    • After addition, allow the reaction to slowly warm to room temperature.

    • If no conversion is observed after several hours (monitored by TLC or GC-MS), gently heat the reaction mixture (e.g., to 40 °C in DCM) and monitor its progress.

Troubleshooting_Low_Yield Start Low Yield (<50%) Check_Anhydrous Verify Anhydrous Conditions (Solvent, Glassware, Reagents) Start->Check_Anhydrous Check_Catalyst Evaluate Catalyst (Fresh? Stoichiometry > 1.1 eq?) Check_Anhydrous->Check_Catalyst Conditions OK Check_Temp Review Temperature Profile (Initial cooling? Gentle heating?) Check_Catalyst->Check_Temp Catalyst OK Optimize_Catalyst Switch to Stronger Catalyst (PPA, TfOH, Metal Triflates) Check_Temp->Optimize_Catalyst Temp Profile OK Optimize_Temp Systematically Increase Temperature (e.g., RT -> 40°C -> Reflux) Monitor by TLC/GC-MS Check_Temp->Optimize_Temp Temp too low Success Yield Improved Optimize_Catalyst->Success Optimize_Temp->Success

Caption: Troubleshooting workflow for addressing low yield in the indanone synthesis.

Question 2: I'm getting my product, but it's contaminated with significant impurities. What are the likely side reactions?

Impurity formation is often due to intermolecular reactions or harsh reaction conditions.

Possible Cause A: Polymerization At high concentrations, the acyl chloride intermediate can react with another molecule of the starting material (intermolecular acylation) instead of cyclizing. This leads to the formation of oligomeric or polymeric tars, which are difficult to remove and significantly reduce the yield.[5][6]

Possible Cause B: Demethylation Strong Lewis acids like AlCl₃, especially at elevated temperatures, can cleave the methyl group from the methoxy ether, resulting in a phenolic impurity (4-chloro-5-hydroxy-indenone). This side reaction is a known issue in Friedel-Crafts reactions involving methoxy-substituted aromatics.

Solutions:

  • Employ High-Dilution Conditions: Running the reaction at a lower concentration (e.g., 0.1 M or less) can favor the desired intramolecular cyclization over the intermolecular side reaction.[5] This can be achieved by using a larger volume of solvent or by slowly adding a dilute solution of the acyl chloride to the catalyst suspension over a long period.

  • Maintain Strict Temperature Control: Avoid excessive heating. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation or demethylation.

  • Purification Strategy: Most polymeric byproducts are non-polar, while the demethylated impurity is more polar. The desired product can typically be isolated and purified using column chromatography on silica gel or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare the 3-(3-chloro-4-methoxyphenyl)propanoyl chloride precursor? The acyl chloride is readily prepared by treating 3-(3-chloro-4-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like DCM or toluene.[1][2] Using a catalytic amount of dimethylformamide (DMF) with oxalyl chloride can accelerate the reaction. The resulting acyl chloride is often used immediately in the next step without purification after removing the excess reagent and solvent under reduced pressure.

Q2: How should I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product indanone is typically more non-polar than the starting carboxylic acid and will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal.[6]

Q3: What are the critical safety precautions for this reaction?

  • Corrosive Reagents: Lewis acids like AlCl₃ and acid chlorides are corrosive and react violently with water. Handle them in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6]

  • Exothermic Reaction: The reaction of the Lewis acid with the acyl chloride is exothermic. Always add the acyl chloride slowly to the catalyst suspension at a reduced temperature (e.g., 0 °C) to maintain control.

  • Gas Evolution: The formation of the acyl chloride from the carboxylic acid evolves HCl or SO₂ gas, and the Friedel-Crafts work-up evolves HCl gas. Ensure adequate ventilation and use a gas trap (scrubber) if necessary.

Optimized Experimental Protocols

Protocol 1: Preparation of 3-(3-chloro-4-methoxyphenyl)propanoyl chloride
  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-(3-chloro-4-methoxyphenyl)propanoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, approx. 5 mL per gram of acid).

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until gas evolution ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acyl chloride (a pale yellow oil or solid) is typically used directly in the next step.

Protocol 2: Intramolecular Friedel-Crafts Acylation
  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.3 eq).

  • Add anhydrous DCM (approx. 10 mL per gram of AlCl₃) and cool the resulting suspension to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride from Protocol 1 in anhydrous DCM (approx. 5 mL per gram).

  • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench it by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl (10:1 ice:acid ratio).

  • Stir vigorously for 15-20 minutes. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the pure this compound.

Catalyst and Condition Comparison

The choice of catalyst and reaction conditions can significantly impact the yield of the desired indanone. The following table provides a summary based on common outcomes in Friedel-Crafts acylations.

CatalystTypical Stoichiometry (eq.)SolventTemperature (°C)Expected YieldKey Considerations
AlCl₃ 1.1 - 1.5DCM, DCE0 to 40Moderate to GoodHighly moisture-sensitive; risk of demethylation at higher temps.[3][5]
PPA Solvent/ReagentNone80 - 120Good to ExcellentViscous, requires higher temperatures; work-up can be difficult.
TfOH 0.5 - 2.0DCM0 to RTGood to ExcellentVery strong acid, corrosive, and expensive but highly effective for deactivated systems.[4]
Sc(OTf)₃ 0.05 - 0.1Dioxane, Toluene80 - 110GoodCatalytic amounts, less corrosive, but more expensive and requires heating.[1]

DCM = Dichloromethane, DCE = 1,2-Dichloroethane, PPA = Polyphosphoric Acid, TfOH = Trifluoromethanesulfonic acid

Mechanistic Insight

The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution.

Mechanism start Acyl Chloride + AlCl₃ acylium Acylium Ion (Electrophile) start->acylium Formation intermediate Sigma Complex (Resonance Stabilized) acylium->intermediate Intramolecular Attack product_H Protonated Product intermediate->product_H Rearomatization (-H⁺) product Final Product + HCl + AlCl₃ product_H->product Catalyst Regeneration

Caption: Simplified mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

References

Technical Support Center: Optimizing Nazarov Cyclization Conditions for Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Nazarov cyclization for the synthesis of 1-indanones. This guide is designed for researchers, scientists, and drug development professionals actively employing this powerful cyclization in their synthetic routes. Here, we move beyond standard protocols to address the nuanced challenges and specific troubleshooting scenarios encountered in the laboratory. Our focus is on providing in-depth, mechanistically grounded advice to empower you to rationalize and overcome experimental hurdles.

The 1-indanone core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, stands out as a direct and elegant method for its construction.[1][3] However, its practical application can be hampered by issues such as low yields, poor regioselectivity, and the need for harsh, stoichiometric promoters.[3][4] This guide will provide actionable solutions to these common problems.

Troubleshooting Guide

This section is structured to address specific problems you may be facing at the bench. Each answer provides a causative explanation and a series of targeted solutions.

Q1: My Nazarov cyclization is not proceeding, or the yield is unacceptably low. What are the primary factors to investigate?

Low reactivity is a frequent challenge, particularly with electronically neutral or unactivated aryl vinyl ketone substrates.[5] The reaction's initiation relies on generating a pentadienyl cation, and the energy barrier for this can be significant.[1][3]

Core Causality: Insufficient activation of the dienone substrate is the most common reason for low or no conversion. The substrate may also be adopting a non-reactive conformation.[3]

Solutions:

  • Increase Catalyst Acidity: The cyclization is acid-catalyzed.[6] If you are observing low reactivity with a mild Lewis acid (e.g., Cu(OTf)₂), consider switching to a stronger Lewis acid (e.g., FeCl₃, SnCl₄) or a Brønsted acid.[7] For particularly stubborn substrates, superacids like trifluoromethanesulfonic acid (TfOH) can be effective, though they may lack functional group tolerance.[8]

  • Modify the Substrate for "Polarization": Introduce an electron-donating group (EDG) on the aryl ring and an electron-withdrawing group (EWG) on the β-vinyl position. This electronic push-pull effect, termed "polarization," lowers the activation energy for the cyclization and can enable the use of milder, truly catalytic systems.[3][9]

  • Introduce Steric Bias: Adding a bulky substituent at the α-position of the vinyl ketone can pre-organize the substrate into the reactive U-shaped (s-trans/s-trans) conformation necessary for cyclization, thereby increasing the reaction rate.[3][5] An α-silyl group has been effectively used as a "structural dummy" to enhance reactivity, which can be removed post-cyclization.[5]

  • Optimize Reaction Conditions:

    • Temperature: While many modern catalytic variants proceed at room temperature or slightly elevated temperatures (40-80 °C)[4], some challenging substrates may require higher thermal energy to overcome the activation barrier. Microwave irradiation has been shown to significantly reduce reaction times.[9]

    • Solvent: The choice of solvent can be critical. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[10] Protic or highly coordinating solvents like THF or methanol can complex with the acid catalyst, reducing its efficacy.[11]

Q2: My reaction is producing a mixture of regioisomers. How can I control the position of the double bond in the indanone product?

Poor regioselectivity during the final elimination step is a classic drawback of the Nazarov cyclization.[3] The oxyallyl cation intermediate can lose a proton from different β-positions, leading to a mixture of products.[12]

Core Causality: The lack of electronic or steric bias in the oxyallyl cation intermediate leads to non-selective deprotonation.

Solutions:

  • Substrate Polarization: As discussed in Q1, installing an EDG on the aryl ring and an EWG on the other vinyl moiety can direct the elimination. The EWG increases the acidity of the adjacent proton, favoring its removal.[3]

  • Silicon-Directed Strategy: Placing a trialkylsilyl group on the vinyl moiety directs the formation of the double bond. The silicon group stabilizes the β-carbocation intermediate (the β-silicon effect) and is eliminated in place of a proton, leading to a single regioisomer.[6][13]

  • Strategic Blocking: If one of the β-positions has no available protons (i.e., it is fully substituted), elimination can only occur in the desired direction.

Frequently Asked Questions (FAQs)

Q: What are the best catalysts for synthesizing indanones via the Nazarov cyclization?

The choice of catalyst is highly substrate-dependent.

  • Brønsted Acids: Strong protic acids like triflic acid (TfOH) or polyphosphoric acid (PPA) are effective but can be harsh.[8][14] They are often used in stoichiometric amounts.

  • Lewis Acids: A wide range of Lewis acids can be used. Common choices include Cu(OTf)₂, Sc(OTf)₃, FeCl₃, and SnCl₄.[4][7][9] Copper(II) triflate is particularly popular for "polarized" substrates, often enabling catalytic loadings.[9]

  • Cooperative Catalysis: Recent advances have shown that a combination of a Lewis acid (e.g., ZnCl₂) and a chiral Brønsted acid can cooperatively catalyze the reaction, which is particularly useful for enantioselective variants.[10][15]

Q: Can this reaction be made enantioselective?

Yes, significant progress has been made in developing asymmetric Nazarov cyclizations. The primary strategies involve:

  • Chiral Lewis Acid Catalysis: Using a chiral Lewis acid complex to control the conrotatory sense of the 4π-electrocyclization.[16]

  • Chiral Brønsted Acid Catalysis: Employing chiral Brønsted acids, such as N-triflylphosphoramides, which can induce asymmetry.[17]

  • Cooperative Catalysis: As mentioned, combining a simple Lewis acid with a chiral Brønsted acid can effectively control the enantioselectivity of the proton transfer step.[10]

Q: What are common side reactions, and how can they be minimized?

Besides regioisomer formation, potential side reactions include:

  • Polymerization: Especially under strongly acidic conditions. This can be mitigated by using milder catalysts, lower temperatures, and shorter reaction times.

  • Wagner-Meerwein Rearrangements: The carbocationic intermediates are susceptible to rearrangement. Using "polarized" substrates that accelerate the desired cyclization can often outcompete these undesired pathways.[18]

  • Proton Scrambling: Acid-catalyzed equilibria can lead to racemization at stereocenters α to the ketone.[6] Milder conditions and shorter reaction times are beneficial.

Experimental Protocols & Data

Table 1: Comparison of Catalysts and Conditions for Indanone Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Cu(OTf)₂ (10)DCE6024High[4][9]
2TfOH (22 equiv.)-RT-High[8]
3PPA-VariesVariesGood-High[14]
4ZnCl₂ (10) / Chiral Phosphoric Acid (12)DCE4048High[10]
5SnCl₄ (200)DCM0 to RT0.575[7]
Protocol 1: General Procedure for Cu(OTf)₂-Catalyzed Nazarov Cyclization of a Polarized Aryl Vinyl Ketone
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl vinyl ketone substrate (1.0 equiv).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M.

  • Add copper(II) triflate (Cu(OTf)₂; 0.1 equiv) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-indanone.

Mechanistic Diagrams and Workflows

The Catalytic Cycle of Nazarov Cyclization

The following diagram illustrates the generally accepted mechanism for a Lewis acid-catalyzed Nazarov cyclization leading to an indanone.

Nazarov_Mechanism cluster_main Nazarov Cyclization Mechanism Substrate Aryl Divinyl Ketone Activated Activated Complex (Pentadienyl Cation) Substrate->Activated Coordination Cyclized Oxyallyl Cation Activated->Cyclized 4π Conrotatory Electrocyclization Enol Enol Intermediate Cyclized->Enol Deprotonation (-H⁺) Product 1-Indanone Enol->Product Tautomerization Catalyst_Out Lewis Acid Enol->Catalyst_Out - Catalyst Catalyst_In Lewis Acid (e.g., Cu(OTf)₂) Catalyst_In->Substrate + Catalyst

Caption: Catalytic cycle of the Lewis acid-promoted Nazarov cyclization.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your Nazarov cyclization.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst strong enough? Start->Check_Catalyst Increase_Acidity Switch to stronger Lewis or Brønsted acid (e.g., TfOH, SnCl₄) Check_Catalyst->Increase_Acidity No Check_Substrate Is the substrate 'polarized'? Check_Catalyst->Check_Substrate Yes Increase_Acidity->Check_Substrate Modify_Substrate Introduce EDG/EWG to polarize substrate Check_Substrate->Modify_Substrate No Check_Temp Is temperature optimal? Check_Substrate->Check_Temp Yes Modify_Substrate->Check_Temp Increase_Temp Increase temperature or use microwave Check_Temp->Increase_Temp No Success Yield Improved Check_Temp->Success Yes Increase_Temp->Success

Caption: A decision tree for troubleshooting low-yield Nazarov cyclizations.

References

Technical Support Center: 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS: 944109-65-3). This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability and storage of this compound. Given the absence of comprehensive public stability studies for this specific molecule, this guide synthesizes information based on its structural components—an α-chloroketone, an aryl methoxy ether, and a chlorinated aromatic ring—to provide a robust framework for its handling and use in experimental settings.

Chemical Profile and Inferred Stability

This compound is a solid organic compound with a molecular weight of 196.63 g/mol .[1][2] Its stability is dictated by the interplay of its functional groups. Understanding these influences is critical for maintaining the compound's integrity throughout its lifecycle in the laboratory.

Property Value Source
CAS Number 944109-65-3[1][2]
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1][2]
Physical Form Solid[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, the primary factors that can lead to degradation are:

  • Light Exposure: The chlorinated aromatic ring and the ketone functionality may be susceptible to photolytic degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways. As a general best practice, temperature-sensitive chemicals should be stored in a cool place.[3]

  • pH Extremes: Both acidic and basic conditions can promote hydrolysis or other reactions. The aryl methoxy ether is particularly susceptible to cleavage under strong acidic conditions, while the α-chloroketone may undergo elimination or rearrangement in the presence of a base.

  • Oxidizing Agents: Contact with strong oxidizing agents should be avoided.

  • Moisture and Air: While not definitively established for this compound, similar molecules can be sensitive to moisture and oxygen, which can lead to hydrolysis or oxidation over time.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound in a cool, dark, and dry environment.[3] Specifically:

  • Temperature: Refrigeration (2-8 °C) is advisable. For extended periods, storage in a freezer (-20 °C) may be beneficial.

  • Light: Store in an amber or opaque vial to protect from light.[4]

  • Atmosphere: For maximum stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or moisture-mediated degradation.[5][6] The container should be tightly sealed.

Q3: I've observed a change in the color of the solid material. What could this indicate?

A3: A change in color, such as yellowing, is a common indicator of chemical degradation. This could be due to the formation of unsaturated byproducts or other chromophoric impurities resulting from light exposure or thermal stress. If you observe a color change, it is advisable to re-analyze the material for purity before use.

Q4: Can I store this compound in a standard laboratory refrigerator?

A4: While refrigeration is recommended, if the compound is flammable, it should only be stored in a refrigerator specifically designed for flammable materials (spark-proof).[7] Although the flammability of this specific compound is not detailed in the available literature, it is a prudent safety measure for organic compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Poor Results in Biological Assays
  • Potential Cause: Degradation of the compound leading to lower effective concentration and the presence of interfering byproducts.

  • Troubleshooting Steps:

    • Verify Purity: Re-analyze the purity of your stock of the compound using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR).

    • Fresh Stock: If degradation is suspected, use a fresh, unopened sample of the compound.

    • Storage of Solutions: If you are using a stock solution, ensure it is stored under the same recommended conditions as the solid material (cool, dark, and tightly sealed). For aqueous solutions, be mindful of potential hydrolysis, especially if the pH is not neutral.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis
  • Potential Cause: On-column degradation or degradation in the sample solution prior to analysis.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples fresh and analyze them promptly. Avoid leaving samples on the autosampler for extended periods.

    • Solvent Compatibility: Ensure the solvents used for sample preparation and in the mobile phase are compatible with the compound and are of high purity.

    • Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in developing a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours. Also, heat a solution of the compound at 60 °C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a control (unstressed) sample, by a suitable chromatographic method (e.g., HPLC with a UV detector or LC-MS).

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify new peaks corresponding to degradation products. Mass spectrometry can be used to elucidate the structures of these products.

Visualizations

Inferred Degradation Pathways

G cluster_conditions Stress Conditions cluster_compound This compound cluster_products Potential Degradation Products Acid Acid Compound C10H9ClO2 Acid->Compound Base Base Base->Compound Light Light Light->Compound Heat_Oxidation Heat / Oxidation Heat_Oxidation->Compound Ether_Cleavage Ether Cleavage Product (Phenolic derivative) Compound->Ether_Cleavage  Acid-catalyzed hydrolysis Dehydrochlorination Dehydrochlorination Product (Indenone derivative) Compound->Dehydrochlorination  Base-induced elimination Photodegradation Photodegradation Products (e.g., dehalogenated species) Compound->Photodegradation  UV/Vis light exposure Oxidation_Products Oxidation Products (e.g., ring opening) Compound->Oxidation_Products  Oxidative stress

Recommended Storage Workflow

G Start Receive Compound Check_SDS Review Supplier Information and SDS (if available) Start->Check_SDS Storage_Decision Long-term or Short-term? Check_SDS->Storage_Decision Long_Term Store at 2-8°C (or -20°C) Inert Atmosphere (Ar/N2) Opaque, Tightly Sealed Vial Storage_Decision->Long_Term Long-term Short_Term Store at 2-8°C Protect from Light Tightly Sealed Vial Storage_Decision->Short_Term Short-term Check_Purity Purity Check Required? Long_Term->Check_Purity Use Use in Experiment Short_Term->Use Use->Check_Purity End End Use->End Check_Purity->Use Purity OK Check_Purity->End Degraded

References

Technical Support Center: Degradation of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted indanones. This guide is designed to provide expert insights and practical solutions for the challenges associated with the stability and degradation of this important chemical scaffold. Substituted indanones are prevalent in many biologically active molecules and pharmaceutical agents, making a thorough understanding of their stability profile crucial for successful research and development.[1][2][3]

This document moves beyond standard protocols to explain the underlying chemical principles, helping you anticipate, identify, and resolve degradation-related issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my substituted indanone sample changing color (e.g., turning yellow) over time?

This is a common observation and is typically indicative of degradation, often through oxidation or photodecomposition. The indanone scaffold, particularly the benzylic carbon adjacent to the carbonyl group, can be susceptible to oxidation. This process can lead to the formation of highly conjugated systems or chromophores, which absorb light in the visible spectrum, appearing yellow or brown.[4] Exposure to ambient light can also initiate photochemical reactions, leading to a complex mixture of degradation products.[5]

Recommendation: Store all indanone derivatives, especially purified compounds, under an inert atmosphere (nitrogen or argon), protected from light (using amber vials or by wrapping containers in foil), and at reduced temperatures (≤4°C).[4]

Q2: What are the primary degradation pathways for substituted indanones?

Substituted indanones can degrade through several mechanisms, primarily driven by environmental factors like pH, oxygen, light, and heat. The exact pathway is highly dependent on the nature and position of the substituents on the indanone core. The three main pathways are:

  • Hydrolysis: The cyclopentanone ring can be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. Ester or amide substituents on the aromatic ring are also prone to hydrolysis. In some cases, the presence of water during a reaction can lead to the formation of specific hydrolysis byproducts.[6][7]

  • Oxidation: The molecule can be oxidized by atmospheric oxygen or residual peroxides in solvents. The primary sites of oxidation are often the benzylic C-H bonds.

  • Photodegradation: Exposure to light, particularly UV radiation, can excite the carbonyl group, leading to photochemical reactions. This can involve α-cleavage, forming biradical intermediates that rearrange or react further to yield a complex mixture of products, including photoenols and subsequent rearranged structures like ortho-benzylbenzophenones or 10-phenylanthrones.[5]

Q3: How do different substituents on the indanone ring affect its stability?

Substituents play a critical role in the stability of the indanone core.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) on the aromatic ring can increase the electron density, potentially making the ring more susceptible to oxidation. However, they can also influence the reactivity of the carbonyl group.

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halogens (-Cl, -F) can deactivate the aromatic ring towards certain reactions but may make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The incorporation of fluorine, for example, is a common strategy in drug design to increase metabolic stability.[8]

  • Substituents at the C2 Position: The presence of hydrogens at the C2 position provides a site for enolization, which can be a key step in certain degradation pathways, including acid- or base-catalyzed racemization or decomposition.

Troubleshooting Guide for Experimental Issues
Issue 1: Unexpected Peaks Appear in HPLC/LC-MS Analysis of a Purified Indanone Compound.

Scenario: You have purified your substituted indanone derivative, and the initial analysis shows a single, sharp peak. However, upon re-analysis after a day or two, you observe several new, smaller peaks.

Probable Cause & Mechanistic Insight: This issue is frequently caused by either photodegradation or oxidation from ambient conditions. The energy from laboratory lighting can be sufficient to initiate photochemical reactions. Irradiation of 1-hydroxy-2-indanones, for instance, leads to the formation of enol intermediates which then decay into a complex mixture of products.[5] Alternatively, slow oxidation by atmospheric oxygen can create hydroxylated or other oxidized species.

Troubleshooting Steps:

  • Control for Light Exposure: Immediately prepare a new solution of your compound and inject it. Then, store the HPLC vial on the benchtop under normal lab lighting and re-inject it every few hours. In parallel, store another vial wrapped in aluminum foil. A significant increase in impurities in the light-exposed sample confirms photosensitivity.

  • Control for Oxidation: Prepare a solution using de-gassed solvents and store the vial under a nitrogen or argon atmosphere. If this sample shows greater stability compared to one exposed to air, oxidation is the likely cause.

  • Structure Elucidation: If the impurity peaks are significant, use LC-MS/MS to obtain the mass of the degradation products. This can help identify the pathway (e.g., an increase of 16 amu suggests hydroxylation/oxidation).

Workflow for Investigating Sample Instability

G start Unexpected peaks in HPLC reanalyze Immediately re-analyze fresh sample start->reanalyze check_light Store sample in light vs. dark (foil) reanalyze->check_light check_air Store sample in air vs. inert gas (N2) reanalyze->check_air compare_light Compare chromatograms check_light->compare_light compare_air Compare chromatograms check_air->compare_air light_issue Photosensitivity Confirmed compare_light->light_issue air_issue Oxidation Confirmed compare_air->air_issue solution Solution: - Use amber vials - Store under inert gas - Work with minimal light exposure light_issue->solution air_issue->solution G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, 60°C) prep_stock->base oxid Oxidation (3% H2O2, RT) prep_stock->oxid therm Thermal (Solid & Soln, 80°C) prep_stock->therm photo Photolytic (ICH Q1B) prep_stock->photo sampling Sample at time points (e.g., 2, 6, 12, 24h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling hplc Analyze by Stability- Indicating HPLC Method sampling->hplc data Calculate % Degradation Identify Degradants (LC-MS) hplc->data result Establish Degradation Profile & Pathways data->result

References

Technical Support Center: Troubleshooting 1H NMR Spectra of Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of indanone derivatives. As crucial intermediates in pharmaceutical development and organic synthesis, the structural verification of indanones by ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a routine yet critical step. However, obtaining a clean, interpretable spectrum is not always straightforward. This guide is designed to help you, the research scientist, troubleshoot common issues encountered during the acquisition and interpretation of ¹H NMR spectra for this class of compounds. We will move beyond simple procedural lists to explain the underlying causality, empowering you to diagnose and solve problems effectively.

Section 1: Foundational Knowledge - The Ideal Indanone Spectrum

Before troubleshooting, it's essential to know what to expect. An ideal spectrum serves as our benchmark.

Q1: What are the characteristic ¹H NMR chemical shifts for a standard 1-indanone scaffold?

A: The 1-indanone core presents a distinct set of signals. The electron-withdrawing effect of the carbonyl group and the aromatic ring's anisotropy create a predictable pattern. Protons closer to the carbonyl are more "deshielded" and appear further "downfield" (higher ppm values).[1][2]

The aliphatic protons typically appear as two triplets around 2.5-3.5 ppm. Specifically, the protons at C3 (alpha to the aromatic ring) are usually slightly more upfield than the protons at C2 (alpha to the carbonyl). The aromatic protons, influenced by the fused ring system, often present as a complex multiplet between 7.2 and 7.8 ppm.[3][4][5]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted 1-Indanone

Proton PositionTypical Chemical Shift (δ, ppm) in CDCl₃MultiplicityNotes
H-2 (CH₂)~2.6 - 2.8Triplet (t)Alpha to the carbonyl group; deshielded.
H-3 (CH₂)~3.0 - 3.2Triplet (t)Benzylic position.
H-4, H-5, H-6, H-7~7.2 - 7.8Multiplet (m)Aromatic region. The H-7 proton, being ortho to the carbonyl, is often the most downfield signal.

Note: These values are approximate and can shift based on solvent and substitution.

Section 2: Troubleshooting Common Spectroscopic Problems

This section addresses the most frequent challenges encountered in the lab.

Q2.1: My peaks are broad and poorly resolved. What's causing this and how do I fix it?

A: Peak broadening is a common frustration that can obscure vital coupling information. The cause can stem from the sample itself or from the instrument's setup.[6] Let's diagnose this systematically.

Causality Chain for Peak Broadening:

  • Sample Preparation Issues: This is the most common culprit.

    • High Concentration: Overly concentrated samples increase solution viscosity, which slows molecular tumbling and leads to broader lines. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is usually optimal.[7]

    • Particulate Matter: Undissolved solids in the NMR tube severely disrupt the magnetic field homogeneity.[8] This creates a multitude of local magnetic environments, averaging out into broad signals. All samples must be filtered.

    • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., Fe³⁺, Cu²⁺) or dissolved oxygen can dramatically shorten relaxation times, causing extreme line broadening.[9]

  • Instrumental Factors:

    • Poor Shimming: The "shimming" process corrects for inhomogeneities in the static magnetic field (B₀). If the field is not homogeneous across the sample volume, nuclei of the same type will resonate at slightly different frequencies, resulting in a broad peak.[10]

  • Chemical Phenomena:

    • Chemical Exchange: If a proton is rapidly exchanging between two or more environments (e.g., an -OH or -NH proton exchanging with trace water), and the rate of exchange is on the NMR timescale, the resulting peak can be broad.[11]

    • Unresolved Coupling: If a proton is coupled to many other protons with small, similar coupling constants, the signal can appear as a broad, unresolved multiplet.

Troubleshooting Workflow:

The following workflow provides a logical sequence of steps to identify and resolve the source of peak broadening.

Broad_Peaks_Workflow start_node Start: Broad Peaks Observed n1 Is the solution perfectly clear? start_node->n1 Check Sample First decision_node decision_node process_node process_node end_node End: Sharp Spectrum n2 Filter sample through a pipette with glass wool. n1->n2 No n3 Is the concentration >25 mg / 0.7 mL? n1->n3 Yes n2->n3 Re-acquire spectrum n4 Dilute the sample. Aim for 5-15 mg. n3->n4 Yes n5 Are exchangeable protons (OH, NH) present and broad? n3->n5 No n4->n5 Re-acquire spectrum n6 Perform D₂O shake. (See Protocol 3.2) n5->n6 Yes n7 Re-shim the instrument, preferably using automated routines. n5->n7 No / Unsure n6->n7 n8 Are peaks still broad? n7->n8 Re-acquire spectrum n8->end_node No n9 Consider paramagnetic impurities. Pass solution through a small plug of Celite or use a chelating agent. n8->n9 Yes n9->end_node

Caption: A systematic workflow for diagnosing the cause of broad NMR peaks.

Q2.2: I see unexpected peaks in my spectrum. How do I identify the source of these impurities?

A: Extraneous peaks are common in crude reaction mixtures but can also appear in "purified" samples. Identifying them is a process of elimination.

  • Residual Solvents: The most frequent source of impurity peaks is residual solvent from the synthesis or purification steps (e.g., Ethyl Acetate, Dichloromethane, Hexanes).

  • Starting Materials/Reagents: Compare the spectrum to the known spectra of your starting materials.

  • Water: A peak from H₂O (or HOD in deuterated solvents) is very common. Its position varies significantly with solvent and temperature.[12]

  • Grease: Silicone grease from glassware joints can appear as a broad singlet near 0 ppm.

Experimental Verification:

  • D₂O Shake: To confirm if a peak is from a labile proton like an alcohol (-OH) or amine (-NH), add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The labile proton will exchange with deuterium, causing its peak to disappear or significantly diminish.[6]

Table 2: Common ¹H NMR Impurities in CDCl₃

ImpurityChemical Shift (δ, ppm)Multiplicity
Solvent Residual Peak7.26s
Water (H₂O)~1.56s (broad)
Acetone2.17s
Dichloromethane (DCM)5.30s
Diethyl Ether1.21 (t), 3.48 (q)t, q
Ethyl Acetate (EtOAc)1.26 (t), 2.05 (s), 4.12 (q)t, s, q
Hexane(s)~0.88, ~1.26m (broad)
Tetrahydrofuran (THF)~1.85, ~3.76m, m
Toluene2.36 (s), 7.17-7.29 (m)s, m

Source: Adapted from data provided by Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[13] A comprehensive list is available from chemical suppliers and in the literature.[12]

Q2.3: The integration values are incorrect. Why don't they match my expected proton ratios?

A: Accurate integration is fundamental for structural confirmation, but it's highly sensitive to acquisition parameters.[1]

Primary Causes of Integration Errors:

  • Signal Saturation: This is the most critical factor. ¹H NMR relies on measuring the signal as nuclei relax back to their equilibrium state after being perturbed by an RF pulse. If the delay between pulses (the "relaxation delay") is too short, nuclei with long relaxation times (T₁) won't fully relax. This leads to a weaker signal in subsequent scans, artificially reducing their integral. Protons on small molecules in non-viscous solvents, particularly those without nearby protons (like methyl singlets), often have long T₁ values.

  • Poor Phasing and Baseline Correction: The spectrum's baseline must be flat and at zero intensity for the integration algorithm to work correctly. Phasing errors or a distorted baseline will lead to significant integration inaccuracies.

  • Overlapping Signals: If peaks from your compound and an impurity overlap, the integral will represent the sum of both.

  • ¹³C Satellites: Every proton signal is flanked by small "satellite" peaks arising from coupling to the 1.1% of carbon atoms that are ¹³C. For a large peak, its satellites can overlap with and artificially inflate the integral of a small adjacent peak.[14]

Protocol for Quantitative Accuracy:

To ensure reliable integrations, you must acquire the data under quantitative conditions.

Protocol 3.1: Acquiring a Quantitatively Accurate ¹H NMR Spectrum

  • Prepare a Dilute Sample: Use a moderate concentration (5-25 mg / 0.7 mL) to avoid viscosity effects.[7]

  • Set the Pulse Angle: Use a 90° pulse (often the default p1 value) to maximize signal per scan.

  • Set the Relaxation Delay (d1): This is the crucial step. The delay between acquisitions should be at least 5 times the longest T₁ value of any proton in your molecule (d1 ≥ 5 * T₁max). A conservative, "safe" value for most small molecules is a d1 of 10-30 seconds. While this increases experiment time, it is essential for accuracy.

  • Acquire Data: Ensure you have sufficient signal-to-noise. More scans (ns) may be needed if the sample is dilute.

  • Process Data Carefully:

    • Apply zero-filling and an appropriate window function (e.g., a small exponential multiplication) to improve resolution.

    • Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a high-order baseline correction to ensure the baseline is flat across the entire spectrum.

    • Integrate well-separated peaks, ensuring the integration region extends to the flat baseline on both sides of the signal.

Q2.4: The aromatic region of my substituted indanone is an uninterpretable mess. What can I do?

A: As you add substituents to the aromatic ring of the indanone, the simple multiplet can devolve into a complex and overlapping region. This is often due to "second-order effects" where the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J).

Solutions:

  • Increase the Magnetic Field Strength: The best solution is to re-run the sample on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz). Chemical shifts (in Hz) scale with the field strength, while coupling constants (in Hz) do not. This spreads the signals apart, simplifying the patterns and often resolving the spectrum back into a first-order, interpretable state.

  • Use a Different Solvent: Sometimes, changing the solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can induce differential shifts in the aromatic protons, potentially resolving the overlap.[6]

  • Employ 2D NMR Spectroscopy: When overlap is severe, a 2D COSY (Correlation Spectroscopy) experiment is the definitive tool. It reveals which protons are coupled to each other, allowing you to trace the connectivity through the spin system even when the 1D spectrum is indecipherable.

Logic for Using 2D COSY:

COSY_Logic start_node Complex, overlapping aromatic multiplet in 1D process_node Acquire 2D ¹H-¹H COSY Experiment start_node->process_node result_node COSY Spectrum shows 'cross-peaks' between coupled protons. process_node->result_node analysis_node Trace connectivity: If Proton A has a cross-peak to Proton B, they are J-coupled (neighbors). result_node->analysis_node end_node Unambiguous assignment of aromatic spin system analysis_node->end_node

Caption: Using 2D COSY to resolve complex aromatic signals.

Section 3: Standard Operating Protocols

Adhering to best practices in sample preparation is the single most effective way to prevent many of the issues discussed above.

Protocol 3.2: SOP for NMR Sample Preparation of Indanone Derivatives
  • Weigh Sample: Accurately weigh 5-25 mg of your purified indanone derivative into a clean, dry vial.[7]

  • Add Solvent: Using a clean glass pipette, add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolve: Ensure the sample dissolves completely. Gentle vortexing or sonication may be required. The final solution must be transparent and free of any visible particles.[8]

  • Prepare Filter: Take a clean Pasteur pipette and tightly pack a small plug of glass wool (NOT cotton wool) into the narrow tip.

  • Filter Sample: Using the filter pipette, transfer the sample solution from the vial directly into a clean, high-quality NMR tube. This step is critical to remove any microparticulates.[15]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[8]

References

Technical Support Center: Synthesis of 4-chloro-5-methoxyindan-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-chloro-5-methoxyindan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide practical, experience-driven advice to enhance the purity, yield, and reproducibility of your experiments.

Introduction: The Challenge of Purity in Indanone Synthesis

4-chloro-5-methoxyindan-1-one is a key building block in the synthesis of various pharmacologically active molecules. Its preparation, most commonly via an intramolecular Friedel-Crafts acylation, is a classic yet nuanced transformation. While the reaction appears straightforward, achieving high purity is often complicated by the formation of closely related side products and the presence of unreacted starting materials. This guide provides a structured approach to identifying, understanding, and mitigating these impurities.

The primary synthetic route involves the cyclization of a 3-arylpropanoic acid derivative, typically 3-(3-chloro-4-methoxyphenyl)propanoic acid, using a strong acid catalyst. The mechanism involves the formation of an acylium ion which then performs an electrophilic aromatic substitution on the electron-rich methoxy-substituted benzene ring.[1][2] The regioselectivity and completeness of this cyclization are paramount to obtaining a pure final product.

Troubleshooting Guide: Resolving Common Impurities

This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation for the impurity and a detailed protocol for its resolution.

Question 1: My final product is contaminated with an isomeric impurity that is difficult to remove by column chromatography or recrystallization. What is this impurity and how can I prevent it?

Answer:

Likely Cause: Lack of Regioselectivity in Friedel-Crafts Cyclization

The most probable contaminant is the isomeric product, 6-chloro-5-methoxyindan-1-one . This impurity arises from the acylium ion attacking the carbon ortho to the chloro substituent instead of the desired position ortho to the methoxy group.

The methoxy group is a strong activating group and ortho-, para-director, while the chloro group is a deactivating group but also an ortho-, para-director. The desired reaction is kinetically favored due to the powerful activating effect of the methoxy group. However, under harsh conditions (e.g., high temperature, highly active Lewis acid), the thermodynamic product or a mixture can be formed.

Diagram: Formation of Regioisomeric Impurity

G cluster_start Starting Material cluster_intermediate Acylium Ion Intermediate cluster_products Cyclization Pathways start 3-(3-chloro-4-methoxyphenyl) propanoic acid chloride acylium Resonance-Stabilized Acylium Ion start->acylium + Lewis Acid (e.g., AlCl3) desired Desired Product 4-chloro-5-methoxyindan-1-one acylium->desired  Kinetic Pathway (Attack ortho to -OCH3) impurity Isomeric Impurity 6-chloro-5-methoxyindan-1-one acylium->impurity  Thermodynamic Pathway (Attack ortho to -Cl)

Caption: Competing pathways in Friedel-Crafts cyclization.

Prevention and Remediation Strategy:

The key to preventing this impurity is to enhance the kinetic control of the reaction.

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the addition of the Lewis acid and the initial phase of the reaction. This reduces the activation energy available for the less-favored pathway.

  • Choice of Catalyst: While aluminum trichloride (AlCl₃) is common, it is a very strong Lewis acid.[1] Consider using milder catalysts that can still promote the reaction efficiently but with higher selectivity. Niobium(V) chloride (NbCl₅) or strong protic acids like polyphosphoric acid (PPA) can be effective alternatives.[3][4]

  • Slow Addition: Add the cyclization precursor (e.g., the acid chloride) dropwise to the suspension of the Lewis acid in the solvent. This maintains a low concentration of the reactive acylium ion, favoring the faster, desired intramolecular reaction.

Optimized Protocol for High-Selectivity Cyclization
  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend aluminum trichloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 3-(3-chloro-4-methoxyphenyl)propanoic acid chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.

  • Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using TLC or LC-MS to confirm the consumption of starting material and minimize impurity formation.

  • Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Proceed with standard aqueous workup and extraction.

Question 2: My reaction is incomplete, with a significant amount of 3-(3-chloro-4-methoxyphenyl)propanoic acid starting material remaining. How can I drive the reaction to completion?

Answer:

Likely Cause: Catalyst Deactivation or Insufficient Stoichiometry

This is a very common issue in Friedel-Crafts acylations. There are two primary causes:

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.

  • Product Complexation: The ketone product of the reaction is a Lewis base and forms a stable complex with the Lewis acid catalyst.[1][5] This complexation effectively removes the catalyst from the reaction cycle. Therefore, unlike a truly catalytic reaction, a stoichiometric amount (or even a slight excess) of the Lewis acid is required.

Diagram: Troubleshooting Incomplete Conversion

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Reaction: High Starting Material cause1 Moisture Present? (Catalyst Deactivation) problem->cause1 cause2 Insufficient Lewis Acid? (Product Complexation) problem->cause2 sol1 Use Anhydrous Reagents & Inert Atmosphere (N2/Ar) cause1->sol1 sol2 Use >1.1 Equivalents of Lewis Acid cause2->sol2

Caption: Workflow for addressing incomplete reactions.

Prevention and Remediation Strategy:

  • Ensure Anhydrous Conditions:

    • Use freshly opened or properly stored anhydrous solvents.

    • Flame-dry all glassware before use.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use Sufficient Catalyst: Employ at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the starting material to account for complexation with the product.

  • Reaction Monitoring: Use TLC or HPLC to track the disappearance of the starting material. If the reaction stalls, a carefully controlled second addition of a small amount of catalyst might be possible, but this risks side reactions.

Question 3: I am observing a byproduct with a mass corresponding to the loss of a methyl group (-14 Da). What is it and why is it forming?

Answer:

Likely Cause: Demethylation under Harsh Acidic Conditions

The impurity is likely 4-chloro-5-hydroxyindan-1-one . The methoxy group (an ether) can be cleaved by strong Lewis acids, particularly AlCl₃, at elevated temperatures. The aluminum trichloride coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic attack by the chloride ion (from AlCl₄⁻), leading to demethylation.

Prevention and Remediation Strategy:

  • Strict Temperature Control: Avoid heating the reaction mixture excessively. Many intramolecular Friedel-Crafts reactions can proceed to completion at or below room temperature.

  • Milder Reaction Conditions: This is the most effective strategy.

    • Polyphosphoric Acid (PPA): PPA is an excellent protonating and dehydrating agent for cyclizing carboxylic acids directly, avoiding the need for a Lewis acid and the acid chloride intermediate. The reaction is typically run at moderate temperatures (60-90 °C).

    • Eaton's Reagent (P₂O₅ in MeSO₃H): This is another powerful protonating medium that is often more effective and gives cleaner reactions than PPA.

    • Milder Lewis Acids: Consider screening other Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄), which are less prone to causing ether cleavage.[3]

Summary of Impurities and Analytical Methods

Impurity NameCommon CauseRecommended Analytical Method
6-chloro-5-methoxyindan-1-oneLack of regioselectivityHPLC with a high-resolution column, ¹H NMR (aromatic region), GC-MS
3-(3-chloro-4-methoxyphenyl)propanoic acidIncomplete reaction, catalyst deactivationHPLC, TLC, LC-MS
4-chloro-5-hydroxyindan-1-oneEther cleavage by strong Lewis acidLC-MS (to detect mass difference), HPLC

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final 4-chloro-5-methoxyindan-1-one product? A1: A two-step process is generally most effective. First, perform column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the bulk of the impurities. Second, recrystallize the product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to achieve high purity.

Q2: Why is the choice of solvent important in the Friedel-Crafts reaction? A2: The solvent must be inert to the strong Lewis acid catalyst. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Solvents with Lewis basic sites (like ethers or acetone) will complex with the catalyst and shut down the reaction.[6] Carbon disulfide (CS₂) is also a classic solvent but is highly flammable and toxic.

Q3: Can I use the carboxylic acid directly instead of converting it to the acid chloride? A3: Yes. While Lewis acids require the more reactive acid chloride, strong protic acids like Polyphosphoric Acid (PPA) or Eaton's Reagent can catalyze the direct cyclization of the carboxylic acid.[3] This avoids the extra step of preparing the acid chloride and can lead to a cleaner reaction profile.

Q4: How can I confirm the identity of my product and its impurities? A4: A combination of analytical techniques is recommended for unambiguous identification.[7]

  • ¹H and ¹³C NMR Spectroscopy: Provides structural information to confirm the connectivity of the desired product and identify isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify byproducts (e.g., demethylated impurity).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample and quantify the percentage of each impurity.[8]

References

Technical Support Center: A Guide to the Synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and professionals in drug development who are working on or scaling up the synthesis of this important indanone derivative. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to support your experimental success.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via an intramolecular Friedel-Crafts acylation of a suitable precursor. This reaction is a powerful tool for constructing the fused ring system of the indanone core. The typical starting material for this synthesis is 3-(3-chloro-4-methoxyphenyl)propanoic acid.

The overall synthetic strategy involves two key transformations:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive species, typically the corresponding acyl chloride. This is a crucial step to facilitate the subsequent electrophilic aromatic substitution.

  • Intramolecular Friedel-Crafts Acylation: The activated acyl group then undergoes an intramolecular cyclization onto the aromatic ring, driven by a Lewis or Brønsted acid catalyst, to form the desired five-membered ketone ring.

Below is a visual representation of the general synthetic workflow:

Synthesis_Workflow Start 3-(3-chloro-4-methoxyphenyl)propanoic acid AcylChloride 3-(3-chloro-4-methoxyphenyl)propanoyl chloride Start->AcylChloride Acyl Chloride Formation (e.g., SOCl₂, (COCl)₂) Indanone This compound AcylChloride->Indanone Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃, PPA)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides actionable solutions based on chemical principles.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Yield of Indanone 1. Incomplete Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride may be inefficient. 2. Deactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in the reagents or glassware will quench the catalyst. 3. Insufficient Catalyst: In Friedel-Crafts acylations, the catalyst complexes with the product ketone, so a stoichiometric amount is often required.[1] 4. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached.1. Optimize Acyl Chloride Formation: Ensure the use of excess thionyl chloride or oxalyl chloride and consider gentle heating. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere. 3. Increase Catalyst Loading: Incrementally increase the amount of Lewis acid. For AlCl₃, a molar ratio of 1.1 to 1.5 equivalents relative to the starting material is a good starting point. 4. Adjust Reaction Temperature: Gradually increase the reaction temperature. For PPA-catalyzed reactions, temperatures between 80-100°C are common. For Lewis acid-catalyzed reactions, starting at 0°C and slowly warming to room temperature or slightly above is a standard approach.
Formation of a Mixture of Regioisomers 1. Competing Cyclization Pathways: The chloro and methoxy substituents direct the electrophilic attack to specific positions. While the desired product results from cyclization at the position ortho to the methoxy group and meta to the chloro group, cyclization at other positions can occur. The methoxy group is a strong activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. The position of cyclization is a result of the interplay of these directing effects.1. Choice of Catalyst: The regioselectivity of Friedel-Crafts acylations can be influenced by the choice of catalyst. Polyphosphoric acid (PPA) can sometimes offer different regioselectivity compared to Lewis acids like AlCl₃. Experiment with different catalysts to find the optimal conditions for the desired isomer. 2. Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Consider screening different anhydrous solvents (e.g., dichloromethane, nitrobenzene, carbon disulfide).
Presence of Polymeric/Tarry Side Products 1. Intermolecular Acylation: At high concentrations, the acyl chloride can react with another molecule of the starting material or product rather than cyclizing intramolecularly. 2. Reaction Temperature Too High: Excessive heat can lead to decomposition and polymerization, especially with strong acid catalysts.1. High Dilution Conditions: Perform the reaction at a lower concentration to favor the intramolecular pathway. This can be achieved by slowly adding a dilute solution of the acyl chloride to the catalyst suspension. 2. Careful Temperature Control: Maintain a consistent and appropriate reaction temperature. Use an ice bath to control the initial exothermic reaction when adding the acyl chloride to the Lewis acid.
Difficult Purification of the Final Product 1. Co-elution of Isomers: The desired product and any regioisomeric byproducts may have very similar polarities, making separation by column chromatography challenging. 2. Oiling Out During Recrystallization: The product may not crystallize from the chosen solvent system, instead forming an oil. This is often due to the presence of impurities.1. Optimize Chromatography: Use a long column with a shallow solvent gradient to improve separation. Consider using different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate). 2. Recrystallization Solvent Screening: Test a variety of solvents and solvent mixtures to find the ideal system for recrystallization. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. If the product still oils out, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization again.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the intramolecular Friedel-Crafts cyclization to form this compound?

A1: Both strong Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids like polyphosphoric acid (PPA) are effective for this type of cyclization.[2][3]

  • Aluminum Chloride (AlCl₃): This is a powerful and commonly used Lewis acid for Friedel-Crafts reactions. It typically requires anhydrous conditions and is used in stoichiometric amounts. The reaction is often performed in an inert solvent like dichloromethane.

  • Polyphosphoric Acid (PPA): PPA can act as both the catalyst and the solvent. It is a strong dehydrating agent and can promote the cyclization of the carboxylic acid directly, potentially eliminating the need for a separate acyl chloride formation step. The concentration of P₂O₅ in PPA can influence the reaction's regioselectivity.[3]

The optimal catalyst may depend on the scale of your reaction and the desired purity of the product. It is advisable to perform small-scale trials with both types of catalysts to determine the best conditions for your specific setup.

Q2: How do the chloro and methoxy substituents influence the regioselectivity of the cyclization?

A2: The regioselectivity of the intramolecular Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic ring.

  • Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Chloro Group (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director because of the resonance stabilization it can provide to the intermediate carbocation.

In the precursor, 3-(3-chloro-4-methoxyphenyl)propanoic acid, the cyclization will be directed by both groups. The desired product, this compound, is formed by acylation at the position ortho to the strongly activating methoxy group and meta to the deactivating chloro group. This is the expected major product due to the powerful activating and directing effect of the methoxy group. However, the formation of the other regioisomer, 6-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, is possible and should be monitored.

The interplay of these electronic effects is visualized in the following diagram:

Caption: Summary of the directing effects of the substituents.

Q3: Can I perform the cyclization directly from the carboxylic acid without forming the acyl chloride first?

A3: Yes, this is possible, particularly when using polyphosphoric acid (PPA) or methanesulfonic acid (MSA).[4] These strong Brønsted acids can protonate the carboxylic acid, leading to the formation of an acylium ion in situ, which then acts as the electrophile for the intramolecular acylation. This one-pot approach can be more efficient and avoids the handling of moisture-sensitive acyl chlorides.

Q4: What are the key safety precautions for this synthesis?

A4: Safety is paramount in any chemical synthesis. For this procedure, please consider the following:

  • Thionyl Chloride and Oxalyl Chloride: These reagents are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride). Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Lewis Acids (e.g., AlCl₃): These are also corrosive and react exothermically with moisture. Handle them in a dry environment and add them carefully to the reaction mixture.

  • Polyphosphoric Acid (PPA): PPA is a corrosive and viscous liquid. It can cause severe burns upon contact. Handle with care and wear appropriate PPE. The workup of PPA reactions can be highly exothermic when water is added. Always cool the reaction mixture in an ice bath before slowly and carefully quenching with ice or cold water.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride using AlCl₃

Step 1: Formation of 3-(3-chloro-4-methoxyphenyl)propanoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-(3-chloro-4-methoxyphenyl)propanoic acid.

  • Add an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents).

  • Gently heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride can be used directly in the next step.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the suspension in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture onto crushed ice with stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: One-Pot Synthesis using Polyphosphoric Acid (PPA)
  • Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the PPA to approximately 60-70°C to reduce its viscosity.

  • Add 3-(3-chloro-4-methoxyphenyl)propanoic acid to the PPA with vigorous stirring.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for the duration of the reaction (monitor by TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Slowly and carefully add crushed ice and water to the reaction mixture to hydrolyze the PPA. This step is highly exothermic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table provides a summary of the key reagents and their properties relevant to this synthesis.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
3-(3-chloro-4-methoxyphenyl)propanoic acidC₁₀H₁₁ClO₃214.651857-56-3
This compoundC₁₀H₉ClO₂196.63944109-65-3[5]

References

Technical Support Center: Microwave-Assisted Synthesis of 1-Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 1-indanones. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing or exploring this powerful synthetic technique. Here, we delve into the practical aspects of the methodology, offering troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reactions.

The synthesis of 1-indanones, a key structural motif in many biologically active molecules and natural products, is significantly enhanced by microwave technology.[1] Microwave-assisted organic synthesis (MAOS) offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and improved purity.[2][3][4] These benefits stem from the unique heating mechanism of microwaves, which involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6][7][8]

This guide is structured to provide you with both quick solutions to specific problems and a deeper understanding of the underlying principles of microwave-assisted synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the microwave-assisted synthesis of 1-indanones, particularly through intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives.[1][9][10]

Problem 1: Low or No Product Yield

Question: I am attempting a microwave-assisted intramolecular Friedel-Crafts acylation to synthesize a 1-indanone, but I am observing very low to no yield of my desired product. What are the likely causes and how can I fix this?

Answer:

Low or no product yield in a microwave-assisted 1-indanone synthesis can be attributed to several factors, ranging from reaction parameters to the choice of reagents. Let's break down the potential causes and solutions:

1. Inefficient Microwave Coupling and Heating:

  • Cause: The reaction mixture may not be efficiently absorbing microwave energy. This is common when using non-polar solvents, which have low dielectric loss tangents and do not heat well under microwave irradiation.[11]

  • Solution:

    • Solvent Selection: If possible, switch to a more polar solvent with a higher dielectric loss. Common choices for Friedel-Crafts reactions that are amenable to microwave heating include chlorobenzene or ionic liquids.[10][12] If the reaction chemistry dictates a non-polar solvent, a small amount of a polar co-solvent or an ionic liquid can be added to improve heating efficiency.[11] Alternatively, a silicon carbide (SiC) tablet, a strong microwave absorber, can be added to the reaction vessel to transfer heat to the mixture via conduction.[10]

    • Power Settings: Ensure that the microwave power is set appropriately. Insufficient power will result in the reaction not reaching the target temperature. Conversely, excessive power can lead to rapid decomposition. Start with a moderate power setting and a temperature ramp to allow for even heating.

2. Catalyst Inactivity or Incompatibility:

  • Cause: The chosen Lewis or Brønsted acid catalyst may be inactive, used in insufficient quantity, or incompatible with the reaction conditions. For the direct cyclization of 3-arylpropanoic acids, a strong acid is required to facilitate the formation of the acylium ion intermediate.[1]

  • Solution:

    • Catalyst Choice: Strong acids like triflic acid (TfOH) or metal triflates (e.g., Tb(OTf)₃, Sc(OTf)₃) are often effective for this transformation under microwave conditions.[9][10] Polyphosphoric acid (PPA) is a classical reagent but can be viscous and difficult to stir, leading to uneven heating.

    • Catalyst Loading: The amount of catalyst is crucial. For some systems, a stoichiometric or even excess amount of a superacid like triflic acid may be necessary to drive the reaction to completion in a short time.[10] Perform small-scale optimizations to determine the optimal catalyst loading.

    • Moisture Sensitivity: Many Lewis acids are highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

3. Substrate Reactivity:

  • Cause: The aromatic ring of your 3-arylpropanoic acid may be deactivated by electron-withdrawing groups, making the intramolecular electrophilic aromatic substitution difficult.

  • Solution:

    • Harsher Conditions: For deactivated substrates, you may need to increase the reaction temperature and/or time. The ability of microwave synthesis to safely reach temperatures well above the solvent's boiling point is a significant advantage here.[13]

    • Alternative Precursors: Consider converting the carboxylic acid to a more reactive acyl chloride. The cyclization of 3-arylpropionyl chlorides is often more facile and can proceed under milder conditions.[9][14]

Problem 2: Formation of Significant Side Products

Question: My reaction is producing the desired 1-indanone, but I am also getting a significant amount of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue, and understanding their origin is key to suppression.

1. Intermolecular Friedel-Crafts Acylation:

  • Cause: At high concentrations, the acylium ion intermediate can react with the aromatic ring of another molecule rather than cyclizing intramolecularly. This leads to the formation of polymeric or dimeric byproducts.

  • Solution:

    • Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.

    • Controlled Addition: Although less practical for standard microwave batch reactors, in larger-scale or flow systems, slow addition of the substrate can maintain a low instantaneous concentration.

2. Thermal Decomposition:

  • Cause: The high temperatures achievable with microwave heating can lead to the decomposition of starting materials or the product, especially with prolonged reaction times.[6]

  • Solution:

    • Optimize Time and Temperature: Carefully screen reaction times and temperatures. Microwave reactions are often complete in minutes.[2][6] Over-irradiating the sample can be detrimental. Start with a shorter time and incrementally increase it based on reaction monitoring (e.g., TLC or LC-MS).

    • Uniform Heating: Ensure efficient stirring to avoid localized "hot spots" where decomposition can occur.[7][15]

3. Side Reactions Related to Specific Functional Groups:

  • Cause: Other functional groups on your molecule may not be stable under the strong acidic and high-temperature conditions of the reaction.

  • Solution:

    • Protecting Groups: If you have sensitive functional groups, consider using protecting groups that are stable to the reaction conditions and can be removed later.

    • Milder Catalysts: Explore if a milder Lewis acid at a higher temperature can achieve the desired transformation without affecting other parts of the molecule.

Experimental Protocol: Microwave-Assisted Intramolecular Friedel-Crafts Acylation of 3-(4-methoxyphenyl)propionic acid

This protocol provides a starting point for the synthesis of a 1-indanone derivative.

Materials:

  • 3-(4-methoxyphenyl)propionic acid

  • Triflic acid (TfOH)

  • Anhydrous chlorobenzene

  • Microwave reactor with sealed vessel capability and temperature/pressure monitoring

  • Stir bar

Procedure:

  • To a dry 10 mL microwave process vial containing a magnetic stir bar, add 3-(4-methoxyphenyl)propionic acid (1 mmol).

  • Add anhydrous chlorobenzene (3 mL).

  • Carefully add triflic acid (3 mmol) to the suspension.

  • Seal the vessel according to the microwave reactor manufacturer's instructions.

  • Place the vessel in the microwave cavity.

  • Set the reaction parameters:

    • Temperature: 80 °C

    • Ramp time: 2 minutes

    • Hold time: 60 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: On

  • After the irradiation is complete, allow the vessel to cool to below 50 °C before opening.[13]

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is adapted from methodologies described in the literature and should be optimized for specific substrates and equipment.[10]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of microwave heating in organic synthesis?

A1: Microwave heating operates through the interaction of microwave radiation with polar molecules in the reaction mixture.[7] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation creates friction, which generates heat.[5][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this ionic flow results in the dissipation of energy as heat.[5][7] Unlike conventional heating, which transfers heat from an external source through the vessel walls, microwave heating generates heat volumetrically and rapidly throughout the reaction mixture.[3][5]

Q2: How do I choose an appropriate solvent for a microwave-assisted reaction?

A2: The choice of solvent is critical for successful microwave synthesis. Solvents are generally categorized based on their ability to absorb microwave energy, which is related to their dielectric properties.

  • High-absorbing solvents (e.g., alcohols, water, DMF, DMSO) heat very quickly.

  • Medium-absorbing solvents (e.g., chlorobenzene, THF) heat moderately.

  • Low-absorbing solvents (e.g., hexane, toluene, dioxane) are poor absorbers and will not heat efficiently on their own.[11]

For the synthesis of 1-indanones via Friedel-Crafts acylation, a solvent that is relatively polar to assist in heating but also inert to the strong acid catalyst is ideal. Chlorobenzene is often a suitable choice.[10] In recent years, ionic liquids have emerged as excellent media for microwave-assisted Friedel-Crafts reactions due to their high polarity and thermal stability.[11][12][16]

Q3: What are the key safety considerations when working with microwave reactors?

A3: Safety is paramount when performing microwave synthesis, especially in sealed vessels where high pressures can develop.[13]

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[15][17] Laboratory-grade microwave reactors are designed with safety interlocks and can monitor and control temperature and pressure.[13]

  • Vessel Integrity: Only use vessels specifically designed for the high pressures and temperatures of microwave synthesis. Inspect them for cracks or defects before each use.

  • Pressure Management: Be aware of the potential for rapid pressure increases, especially with reactions that generate gaseous byproducts. Do not exceed the maximum pressure rating of the vessel.

  • Cooling: Always allow the reaction vessel to cool to a safe temperature before opening to prevent violent boiling of the solvent.[13]

  • Reaction Scale: When developing a new procedure, start with a small scale to assess the reaction's exothermicity and pressure profile.[15]

Q4: Can microwave-assisted synthesis of 1-indanones be scaled up?

A4: Yes, scaling up microwave-assisted reactions is feasible, but it is not always a linear process. The penetration depth of microwaves into an absorbing material is limited, which can lead to non-uniform heating in large volumes.[18] There are two main approaches to scaling up:

  • Parallel Batch Reactors: Running multiple small-scale reactions simultaneously in a multimode microwave cavity is a straightforward way to increase throughput.[19]

  • Continuous Flow Systems: For larger scales, continuous flow microwave reactors, where the reaction mixture is pumped through a microwave-irradiated zone, can be very effective. This approach avoids the issue of microwave penetration depth and allows for better temperature control.[19] Direct scale-up in a single large batch vessel requires careful consideration of stirring and microwave field homogeneity to ensure reproducible results.[18][20]

Q5: Are there "non-thermal" microwave effects that accelerate reactions?

A5: The existence and significance of non-thermal microwave effects are a topic of ongoing debate in the scientific community. The vast majority of reaction rate accelerations observed in microwave synthesis can be attributed to the purely thermal effect of rapid, high-temperature heating (superheating).[17] However, some studies suggest that the direct interaction of the electromagnetic field with molecules may influence reaction pathways and transition states in specific cases, though conclusive evidence remains elusive for most transformations.[21] For practical purposes, considering the acceleration as a consequence of the thermal effects is a reliable working model.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low/No Product Yield check_heating Is the reaction reaching the target temperature? start->check_heating check_catalyst Is the catalyst appropriate and active? check_heating->check_catalyst Yes solution_solvent Change to a more polar solvent or add a microwave absorber. check_heating->solution_solvent No check_substrate Is the substrate activated or deactivated? check_catalyst->check_substrate Yes solution_catalyst Switch to a stronger acid (e.g., TfOH). Optimize catalyst loading. Ensure anhydrous conditions. check_catalyst->solution_catalyst No solution_precursor Increase temperature/time. Convert carboxylic acid to a more reactive acyl chloride. check_substrate->solution_precursor Deactivated solution_power Adjust microwave power and ramp settings. solution_solvent->solution_power

Caption: A decision tree for troubleshooting low yield in 1-indanone synthesis.

General Experimental Workflow

experimental_workflow prep 1. Reagent Preparation (Substrate, Anhydrous Solvent, Catalyst) setup 2. Reaction Setup (Dry Microwave Vial, Stir Bar) prep->setup mw 3. Microwave Irradiation (Set Temp, Time, Power) setup->mw cool 4. Cooling (To < 50°C) mw->cool workup 5. Quench & Workup (Ice Water, Extraction) cool->workup purify 6. Purification (Column Chromatography) workup->purify

Caption: A streamlined workflow for microwave-assisted 1-indanone synthesis.

References

Technical Support Center: Green Chemistry Approaches for Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Green Indanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when applying green chemistry principles to the synthesis of indanones. Indanones are crucial structural motifs in pharmaceuticals and bioactive compounds, and adopting sustainable synthetic routes is paramount for modern chemical development.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, helping you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the application of green chemistry to indanone synthesis.

Q1: What is the most common "green" starting point for synthesizing 1-indanones?

A1: The most prevalent and atom-economical green approach is the direct intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[1][2] This method is preferred over the traditional route using 3-arylpropionyl chlorides because it avoids the use of halogenating agents (like SOCl₂ or (COCl)₂) and generates water as the only theoretical byproduct, significantly reducing toxic and corrosive waste.[1]

Q2: How do non-conventional energy sources like microwaves and ultrasound promote greener synthesis?

A2: Both techniques offer significant advantages over conventional heating by enabling rapid and efficient energy transfer.

  • Microwave (MW) Irradiation: Utilizes dielectric heating, where polar molecules in the reaction mixture align with the oscillating electric field, generating heat through molecular friction.[3] This leads to rapid, uniform heating throughout the reaction vessel, drastically reducing reaction times (from hours to minutes) and often minimizing the formation of side products associated with prolonged exposure to high temperatures.[1][4]

  • Ultrasound (US) Irradiation: Employs acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates. Ultrasound-assisted reactions can often be conducted at lower bulk temperatures than conventional methods, offering a cleaner reaction profile.[1][5][6]

Q3: What are the key green alternatives to traditional Lewis acids like AlCl₃?

A3: While effective, traditional Lewis acids like AlCl₃ are highly moisture-sensitive and often required in stoichiometric amounts, leading to significant aqueous waste during work-up.[2][7] Greener alternatives focus on catalytic and recyclable options:

  • Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃): These are highly active, water-tolerant Lewis acids that can be used in catalytic amounts and are often recyclable, especially when used in conjunction with ionic liquids.[1][8]

  • Superacids (e.g., Triflic Acid - TfOH): While highly corrosive, TfOH is an extremely powerful Brønsted acid that can catalyze the cyclization with much lower loading compared to traditional Lewis acids.[1] It can also be supported on silica gel to create a recyclable solid acid catalyst.[1]

  • Solid Acids (e.g., Nafion-H, Polyphosphoric Acid - PPA): These catalysts are easily separated from the reaction mixture by filtration, simplifying product isolation and allowing for catalyst reuse.[2][4]

  • Organocatalysts (e.g., L-proline): For specific transformations, metal-free catalysts offer an environmentally benign pathway, avoiding heavy metal contamination of the final product.[9]

Q4: Beyond catalysts and energy sources, what other green strategies are being explored?

A4: Several other innovative approaches are gaining traction:

  • Photocatalysis: Uses visible light to drive reactions under extremely mild conditions, often at room temperature.[10] This strategy can enable novel reaction pathways, such as radical cascade cyclizations, that are inaccessible through thermal methods.[11][12]

  • Eco-friendly Solvents: Replacing hazardous chlorinated solvents (e.g., DCM) with greener alternatives like 4-methyltetrahydropyran (4-MeTHP) can significantly improve the sustainability profile of the synthesis and simplify work-up procedures.[13][14]

  • Ionic Liquids (ILs): Used as non-volatile solvents, ILs can act as both the reaction medium and part of the catalytic system. Their primary green advantage is the potential for easy separation of the product and recycling of the catalyst/IL phase.[8][15]

Part 2: Troubleshooting Guide for Green Indanone Synthesis

This guide provides solutions to specific problems you may encounter during your experiments, structured in a question-and-answer format.

General Issues in Intramolecular Friedel-Crafts Acylation

Q: My reaction yield is low or I'm recovering only starting material. What are the likely causes?

A: This is the most common issue in Friedel-Crafts acylation. A systematic approach is needed to diagnose the problem.

  • Possible Cause 1: Inactive or Inappropriate Catalyst. The choice of acid catalyst is critical and substrate-dependent.[2]

    • Solution: Ensure your catalyst is fresh and anhydrous, especially traditional Lewis acids like AlCl₃ which are deactivated by trace moisture.[2][7] If one catalyst fails, screen others. For electron-rich aromatic rings, a milder catalyst may suffice. For deactivated rings (containing electron-withdrawing groups), a more potent system like TfOH or PPA is often required.[2]

  • Possible Cause 2: Suboptimal Temperature. The reaction may have a high activation energy barrier.

    • Solution: While green methods often aim for lower temperatures, some substrates require heating to proceed at a reasonable rate.[2] If a room temperature reaction is failing, try incrementally increasing the temperature. Conversely, if you observe decomposition, the temperature may be too high.

  • Possible Cause 3: Deactivated Aromatic Ring. The reaction is an electrophilic aromatic substitution and is strongly hindered by electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[7]

    • Solution: A highly deactivated substrate may require a superacid catalyst (like TfOH) and/or higher temperatures.[1][2] If these conditions fail or lead to decomposition, an alternative synthetic route, such as a transition-metal-catalyzed annulation, should be considered.[16][17]

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for diagnosing and solving low-yield issues in Friedel-Crafts acylation.

Q: I'm observing multiple products and the reaction is messy. How can I improve selectivity?

A: Byproduct formation often arises from intermolecular reactions or lack of regioselectivity.

  • Possible Cause 1: Intermolecular Acylation. At high concentrations or temperatures, the acylium intermediate can react with a second molecule of the starting material instead of cyclizing.

    • Solution: Perform the reaction under more dilute conditions. For thermally driven reactions, avoid excessively high temperatures or prolonged reaction times.[1] Non-conventional energy sources like microwaves can often provide the necessary activation energy rapidly, minimizing the time available for side reactions.

  • Possible Cause 2: Poor Regioselectivity. If the aromatic ring has multiple possible sites for cyclization, a mixture of isomers can result.

    • Solution: Regioselectivity can be influenced by the steric bulk of the catalyst and the choice of solvent.[2] For example, a bulkier Lewis acid may favor cyclization at the less sterically hindered position. Screening different solvents is recommended; for instance, nitromethane has been shown to influence product distribution in some cases.[2][18]

Microwave-Assisted Synthesis Troubleshooting

Q: My reaction is not reaching the target temperature or is heating very slowly in the microwave.

A: This is usually related to the dielectric properties of your reaction mixture.

  • Explanation: Microwave heating relies on the ability of a substance (usually the solvent) to absorb microwave energy.[3]

    • Solution: If you are using a non-polar solvent (e.g., toluene, dioxane), it will not heat effectively. Add a small amount of a polar co-solvent or an ionic liquid to act as a "heating element." Alternatively, switch to a more polar solvent that is appropriate for your reaction.

Q: My reaction mixture is charring or decomposing under microwave irradiation.

A: This indicates localized overheating or "hot spots."

  • Explanation: Inefficient stirring or the presence of highly absorbing materials (like activated carbon) can lead to runaway temperatures in small parts of the reaction vessel.

    • Solution: Ensure efficient magnetic stirring is maintained throughout the reaction. Use a microwave reactor with a built-in infrared sensor to monitor the external vessel temperature and prevent overheating. Reduce the applied microwave power or run the reaction in pulsed mode to allow for heat dissipation.

Ultrasound-Assisted Synthesis Troubleshooting

Q: The reaction is not accelerating as expected under sonication.

A: The effectiveness of ultrasound depends on proper transmission of acoustic energy.

  • Possible Cause 1: Improper Probe/Bath Positioning. The ultrasonic energy is not being efficiently delivered to the reaction mixture.

    • Solution: If using an ultrasonic probe, ensure the tip is submerged sufficiently below the liquid surface but not touching the glass. For an ultrasonic bath, ensure the water level is correct and place the reaction flask in a location of maximum cavitation (often the center).

  • Possible Cause 2: Solvent Choice. The solvent's physical properties affect cavitation.

    • Explanation: Solvents with a higher vapor pressure can "cushion" the cavitation bubble collapse, reducing the sonochemical effect.

    • Solution: While green chemistry encourages the use of water or ethanol, sometimes a higher boiling point solvent with lower vapor pressure may be required for optimal ultrasonic efficiency.

Part 3: Data Summary & Comparative Analysis

The choice of a green methodology often involves a trade-off between reaction time, temperature, and catalyst loading. The following table summarizes a comparative study on the synthesis of 6-methoxy-1-indanone from 3-(4-methoxyphenyl) propionic acid using different non-conventional techniques.

EntryMethodCatalyst (Equivalents)Temp (°C)Time (min)Yield (%)Reference
1Microwave (MW)TfOH (3)806098[1]
2Ultrasound (US)TfOH (6)4012098[1]
3Q-Tube™TfOH (3)12012098[1]
4ConventionalTfOH (6)25144061[1]

Analysis: This data clearly demonstrates the superiority of non-conventional energy sources.[1]

  • Microwave synthesis is the fastest method, achieving a near-quantitative yield in just one hour with a moderate amount of catalyst.

  • Ultrasound assistance allows the reaction to proceed at a much lower temperature (40 °C), which is beneficial for thermally sensitive substrates, though it requires a higher catalyst loading and longer time.

  • Both methods are vastly more efficient than the conventional room temperature reaction, which takes 24 hours and gives a significantly lower yield.

Part 4: Key Experimental Protocols

These protocols are provided as a starting point. Optimization may be required based on your specific substrate.

Protocol 1: Microwave-Assisted Intramolecular Friedel-Crafts Acylation

This protocol is adapted from the synthesis of 6-methoxy-1-indanone.[1]

Objective: To synthesize an indanone from its corresponding 3-arylpropionic acid using microwave irradiation.

Materials:

  • 3-(4-methoxyphenyl)propionic acid

  • Triflic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • 10 mL microwave process vial with a magnetic stir bar

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Place 3-(4-methoxyphenyl)propionic acid (1.0 mmol, 180.2 mg) into a 10 mL microwave process vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous DCM (3 mL) to the vial. With gentle stirring, carefully add triflic acid (3.0 mmol, 0.26 mL) dropwise at room temperature. Caution: Triflic acid is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Microwave Reaction: Securely cap the vial. Place it in the cavity of a microwave reactor. Irradiate the mixture at 80 °C (using dynamic power control to maintain the target temperature) for 60 minutes.

  • Quenching: After the reaction is complete and the vial has cooled to room temperature, carefully uncap it in a fume hood. Slowly pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-indanone.

Experimental Workflow: Microwave Synthesis

Caption: Step-by-step flowchart for the microwave-assisted synthesis of a 1-indanone.

Protocol 2: Ultrasound-Assisted Intramolecular Friedel-Crafts Acylation

This protocol is adapted from the synthesis of 6-methoxy-1-indanone and highlights the lower temperature conditions enabled by sonication.[1]

Objective: To synthesize an indanone using ultrasound as a non-conventional energy source.

Materials:

  • 3-(4-methoxyphenyl)propionic acid

  • Triflic acid (TfOH)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Ultrasonic bath or probe

  • Standard work-up and purification reagents (as in Protocol 1)

Procedure:

  • Preparation: In a round-bottom flask, dissolve 3-(4-methoxyphenyl)propionic acid (1.0 mmol, 180.2 mg) in anhydrous DCM (3 mL).

  • Reagent Addition: While stirring, carefully add triflic acid (6.0 mmol, 0.53 mL) dropwise. Note the higher catalyst loading required for this lower-temperature method.

  • Sonication: Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level outside. Maintain the bath temperature at 40 °C. Sonicate the mixture for 120 minutes.

  • Work-up and Purification: Follow steps 4-8 from Protocol 1 for quenching, extraction, drying, and purification.

Part 5: References

  • Bargiggia, F., et al. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available at: --INVALID-LINK--

  • Zhou, Y., et al. (n.d.). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry. Available at: --INVALID-LINK--

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. Benchchem. Available at: --INVALID-LINK--

  • Gunasekar, T., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: --INVALID-LINK--

  • Gunasekar, T., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. Available at: --INVALID-LINK--

  • BenchChem Technical Support Team. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. Benchchem. Available at: --INVALID-LINK--

  • Gunasekar, T., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Sciety. Available at: --INVALID-LINK--

  • Xie, Y., et al. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters. Available at: --INVALID-LINK--

  • Xie, Y., et al. (2024). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications. Available at: --INVALID-LINK--

  • Lou, T., et al. (n.d.). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. ResearchGate. Available at: --INVALID-LINK--

  • Wasserscheid, P., & Welton, T. (Eds.). (n.d.). Ionic Liquids in Synthesis. Wiley-VCH. Available at: --INVALID-LINK--

  • Lou, T., et al. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • He, X. (2024). Green Light Triggered Radical Annulation for the Synthesis of Indenone by Metal-Free Photocatalysis. SciSpace. Available at: --INVALID-LINK--

  • Tran, P. H., et al. (2025). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Flores-De-La-Torre, J. A., et al. (n.d.). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. National Institutes of Health. Available at: --INVALID-LINK--

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. Available at: --INVALID-LINK--

  • N/A. (2025). Microwave-Assisted One-Pot Synthesis of 1-Indanones from Arenes and alfa,beta-Unsaturated Acyl Chlorides. ResearchGate. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Cholewiak, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: --INVALID-LINK--

  • Zhu, A., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. ACS Publications. Available at: --INVALID-LINK--

  • Cravotto, G., & Cintas, P. (n.d.). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. ScienceDirect. Available at: --INVALID-LINK--

  • N/A. (n.d.). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. ResearchGate. Available at: --INVALID-LINK--

  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Lou, T., et al. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. Available at: --INVALID-LINK--

  • Bargiggia, F., et al. (n.d.). MW-, US-assisted and Q-tube™ protocols for 1-indanone synthesis applied... ResearchGate. Available at: --INVALID-LINK--

  • Mondal, D., & Ali, M. A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. Available at: --INVALID-LINK--

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • N/A. (n.d.). Ultrasound assisted Heterocycles Synthesis. N/A. Available at: --INVALID-LINK--

  • N/A. (n.d.). Organic Synthesis in Ionic Liquids. DORAS | DCU Research Repository. Available at: --INVALID-LINK--

  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki. Available at: --INVALID-LINK--

  • Li, Z., et al. (n.d.). Inorganic Synthesis Based on Reactions of Ionic Liquids and Deep Eutectic Solvents. National Institutes of Health. Available at: --INVALID-LINK--

References

Technical Support Center: Synthesis of 2,3-Disubstituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,3-disubstituted indanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction

The 2,3-disubstituted indanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis. However, its construction often presents significant challenges, particularly in controlling stereochemistry and minimizing side reactions. This guide provides practical, experience-driven advice to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for accessing 2,3-disubstituted indanones, and what are their relative merits?

A1: Several robust methods exist, each with its own advantages and disadvantages. The choice of strategy often depends on the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Synthetic StrategyDescriptionAdvantagesCommon Challenges
Palladium-Catalyzed Reactions Intramolecular asymmetric allylic alkylation (AAA) of ketones is a powerful method for enantioselective synthesis.High diastereo- and enantioselectivities can be achieved.Catalyst and ligand screening may be required; substrate scope can be limited.
Rhodium-Catalyzed Reactions Tandem carborhodium/cyclization and intramolecular proton shift pathways offer an efficient one-pot synthesis.Mild and sustainable conditions, often using water as a solvent; high regio- and diastereoselectivity.Catalyst cost and sensitivity; optimization of reaction conditions is often necessary.
Nazarov Cyclization An electrocyclic reaction of divinyl ketones, often promoted by Lewis or Brønsted acids, to form cyclopentenones, which can be reduced to indanones.A classic and versatile method for forming five-membered rings.Regioselectivity can be an issue with unsymmetrical divinyl ketones; harsh acidic conditions can lead to side reactions.
Friedel-Crafts Acylation/Alkylation Intramolecular cyclization of a substituted propanoic acid or its derivative onto an aromatic ring.Readily available starting materials; a well-established and understood reaction.Formation of regioisomers with substituted aromatic rings; requires strong acids which can be incompatible with sensitive functional groups.

Q2: How can I control the diastereoselectivity (cis vs. trans) of the 2,3-substituents?

A2: Diastereoselectivity is a critical challenge. The relative orientation of the C2 and C3 substituents is often determined by the reaction mechanism and conditions.

  • Thermodynamic vs. Kinetic Control: The trans isomer is often the thermodynamically more stable product due to reduced steric strain. Reactions run at higher temperatures for longer durations may favor the trans product. Conversely, kinetically controlled reactions at lower temperatures may favor the formation of the cis isomer, depending on the transition state geometry.

  • Catalyst/Ligand Control: In metal-catalyzed reactions, the choice of ligand is paramount. Chiral ligands can create a chiral pocket around the metal center, directing the approach of the substrate to favor the formation of one diastereomer over the other.

  • Substrate Control: The steric bulk of the substituents at C2 and C3 can influence the facial selectivity of the reaction, thereby controlling the diastereomeric outcome.

Q3: What are the primary challenges in achieving high enantioselectivity?

A3: Achieving high enantioselectivity requires the use of chiral catalysts, reagents, or auxiliaries. The main challenges include:

  • Catalyst Efficiency: Finding a catalyst system that provides high enantiomeric excess (ee) for your specific substrate can be a process of trial and error.

  • Racemization: The chiral centers in 2,3-disubstituted indanones, particularly the one at C2 (alpha to the carbonyl), can be prone to racemization under non-neutral pH conditions.

Q4: My 2,3-disubstituted indanone is unstable. What are the common degradation pathways?

A4: 2,3-disubstituted indanones can be sensitive to both acidic and basic conditions. The C2 position is particularly susceptible to epimerization. Additionally, under strongly basic conditions, retro-Claisen type reactions can occur. Some indanones are also sensitive to air and light, leading to gradual decomposition. It is advisable to store purified indanones under an inert atmosphere at low temperatures.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired 2,3-Disubstituted Indanone

Possible Causes & Solutions

  • Inactive Catalyst (for metal-catalyzed reactions):

    • Diagnosis: Run a control reaction with a substrate known to work well with your catalyst system.

    • Solution:

      • Use a fresh batch of catalyst and ligands.

      • Ensure all reagents and solvents are anhydrous and degassed, as many organometallic catalysts are sensitive to air and moisture.

      • Re-evaluate the catalyst activation procedure if one is required.

  • Suboptimal Reaction Conditions:

    • Diagnosis: A complex mixture of products or a significant amount of unreacted starting material is observed.

    • Solution:

      • Temperature: Systematically vary the reaction temperature. Some reactions require heating to overcome activation barriers, while others need to be run at low temperatures to prevent side reactions.

      • Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Try running the reaction at higher dilution.

      • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Poor Substrate Reactivity:

    • Diagnosis: The starting material is recovered largely unreacted, even under forcing conditions.

    • Solution:

      • Electronic Effects: Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic attack in Friedel-Crafts type cyclizations. A stronger Lewis acid or higher temperatures may be necessary.

      • Steric Hindrance: Bulky substituents on the substrate may prevent the desired bond formation. Consider a different synthetic route or a less sterically demanding catalyst.

Issue 2: Poor Diastereoselectivity (Formation of a Mixture of cis and trans Isomers)

Possible Causes & Solutions

  • Insufficient Stereocontrol from the Catalyst/Ligand:

    • Diagnosis: A nearly 1:1 mixture of diastereomers is obtained in a catalytically controlled reaction.

    • Solution:

      • Screen a panel of chiral ligands with varying steric and electronic properties.

      • Adjust the catalyst-to-ligand ratio.

      • Solvent can play a crucial role in the organization of the transition state. Screen different solvents.

  • Epimerization of the Product:

    • Diagnosis: The diastereomeric ratio changes during the work-up or purification.

    • Solution:

      • Maintain a neutral pH during work-up and purification. Avoid both strongly acidic and basic conditions.

      • Use a buffered aqueous solution for extraction.

      • Purify the product quickly and at low temperatures. Consider using a less acidic or basic stationary phase for chromatography (e.g., neutral alumina instead of silica gel).

  • Thermodynamic Equilibration:

    • Diagnosis: The diastereomeric ratio changes with prolonged reaction time or upon heating.

    • Solution:

      • If the desired isomer is the kinetic product, run the reaction at a lower temperature for a shorter duration.

      • If the desired isomer is the thermodynamic product, you may need to intentionally promote equilibration by, for example, adding a catalytic amount of a non-nucleophilic base.

Issue 3: Formation of Unexpected Byproducts

Possible Causes & Solutions

  • Regioisomer Formation (in Friedel-Crafts reactions):

    • Diagnosis: Multiple indanone isomers are observed in the crude product mixture, confirmed by NMR or LC-MS.

    • Solution:

      • The choice of Lewis or Brønsted acid can influence regioselectivity. For polyphosphoric acid (PPA), varying the P₂O₅ content can switch the regioselectivity.

      • Blocking groups on the aromatic ring can be used to direct the cyclization to the desired position.

      • Solvent choice can also impact the regiochemical outcome.

  • Elimination Products:

    • Diagnosis: Formation of an indenone (containing a double bond) is observed.

    • Solution:

      • This can be caused by harsh acidic or basic conditions. Use milder reagents and conditions.

      • If a leaving group is present on one of the substituents, consider a substrate design that is less prone to elimination.

  • Polymerization:

    • Diagnosis: A significant amount of intractable, high-molecular-weight material is formed.

    • Solution:

      • Run the reaction at higher dilution to favor intramolecular cyclization.

      • Use a less aggressive catalyst or a lower reaction temperature.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Diastereoselective Rhodium-Catalyzed Synthesis

This protocol is a generalized representation based on modern synthetic methods.

  • Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the arylboronic acid (1.2 equiv.), the alkyne (1.0 equiv.), and the rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Diagram 1: Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_sm Analyze Crude Mixture: Starting Material (SM) Present? start->check_sm sub_no_sm No SM, Complex Mixture check_sm->sub_no_sm No sub_yes_sm Significant SM Remaining check_sm->sub_yes_sm Yes cause_decomp Possible Cause: Decomposition/Side Reactions sub_no_sm->cause_decomp cause_inactive Possible Causes: - Inactive Catalyst - Suboptimal Conditions - Poor Substrate Reactivity sub_yes_sm->cause_inactive solution_decomp Solutions: - Lower Temperature - Use Milder Reagents - Run at Higher Dilution cause_decomp->solution_decomp solution_inactive Solutions: - Use Fresh Catalyst - Screen Solvents/Temp. - Increase Reaction Time - Consider Alternative Route cause_inactive->solution_inactive

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Factors Influencing Stereoselectivity

StereoselectivityFactors center Stereochemical Outcome (cis/trans, R/S) catalyst Catalyst System (Metal, Ligand) center->catalyst substrate Substrate Properties (Sterics, Electronics) center->substrate conditions Reaction Conditions (Temp., Solvent, Time) center->conditions workup Work-up & Purification (pH, Stationary Phase) center->workup

Caption: Key factors that control the stereochemical outcome.

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one by Nuclear Magnetic Resonance (NMR)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

In the realm of drug discovery and materials science, a chemical formula is merely the starting point. The precise arrangement of atoms in a molecule—its structure—dictates its function, reactivity, and therapeutic potential. For novel compounds like 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, a substituted indanone, unambiguous structural verification is a critical checkpoint. Substituted indanones are versatile frameworks in medicinal chemistry and materials science, making the precise characterization of new derivatives paramount.[1][2][3][4]

This guide provides an in-depth, experience-driven approach to the structural elucidation of this compound. We will leverage the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy, not as a monolithic technique, but as a suite of interconnected experiments that form a self-validating system.[5][6][7] Our focus will be on the "why" behind the "how," explaining the causal links between experimental choices and the conclusive data they yield. We will supplement our primary NMR analysis with a comparative look at other key analytical techniques, providing a holistic validation strategy for researchers and drug development professionals.

The Blueprint: Predicted Spectral Data for C₁₀H₉ClO₂

Before stepping into the lab, a robust theoretical analysis based on established principles of NMR is indispensable. It sets our expectations and provides a framework for interpreting the experimental data. The structure of this compound, with its unique combination of an aromatic ring, a five-membered aliphatic ring, a ketone, and chloro and methoxy substituents, presents a distinct set of NMR signatures.

Caption: Labeled structure of the target molecule.

¹H NMR Predictions

The proton NMR spectrum is anticipated to show four distinct signals:

  • Aromatic Protons (H-6, H-7): The two protons on the benzene ring are in different environments. Due to the electron-donating methoxy group and electron-withdrawing chloro and carbonyl groups, their chemical shifts will be distinct.[8][9][10] We expect two doublets in the aromatic region (approx. 6.8-7.8 ppm), with their coupling constant revealing their ortho relationship.

  • Aliphatic Protons (H-2, H-3): The two methylene groups (-CH₂CH₂-) form an A₂B₂ spin system. The protons at C-2, being alpha to the carbonyl group, will be deshielded compared to the protons at C-3. We expect two triplets around 2.7-3.2 ppm.

  • Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift will be in the typical methoxy region, around 3.9 ppm.

¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum should display ten unique carbon signals, corresponding to each carbon atom in the molecule:

  • Carbonyl Carbon (C-1): This will be the most deshielded carbon, appearing far downfield (approx. >190 ppm).[11]

  • Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbons directly attached to the electronegative chlorine (C-4) and oxygen (C-5) will have their chemical shifts significantly influenced.[12][13]

  • Aliphatic Carbons (C-2, C-3): Two signals in the aliphatic region (approx. 25-40 ppm). C-2 will be further downfield than C-3 due to its proximity to the carbonyl group.

  • Methoxy Carbon (-OCH₃): A single peak in the characteristic region for methoxy carbons (approx. 55-60 ppm).

Summary of Predicted NMR Data
Assignment Predicted ¹H Shift (ppm) Predicted Multiplicity Integration Predicted ¹³C Shift (ppm)
H-7~7.6Doublet (d)1H~125
H-6~7.0Doublet (d)1H~115
-OCH₃~3.9Singlet (s)3H~56
H-3~3.1Triplet (t)2H~30
H-2~2.7Triplet (t)2H~36
C-1 (C=O)---~195
C-7a---~155
C-5---~150
C-4---~130
C-3a---~128

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions. Online prediction tools can provide more refined estimates.[14][15][16][17]

The Workflow: A Rigorous Experimental Protocol

Scientific integrity is built on reproducible and well-documented methodologies. The following protocol outlines the steps for acquiring high-quality NMR data for structural validation.

G cluster_workflow NMR Data Acquisition Workflow A Sample Prep ~10 mg in 0.6 mL CDCl₃ Add TMS standard B 1D ¹H NMR Acquire Spectrum A->B Step 1 C 1D ¹³C{¹H} NMR Acquire Spectrum B->C Step 2 D 2D COSY (H-H Correlation) C->D Step 3 E 2D HSQC (C-H Correlation) D->E Step 4 F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F Step 5 G Structural Elucidation F->G Step 6

Caption: Standard workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup and 1D ¹H NMR Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal resolution.

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay, 30° pulse angle).

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

    • A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₂ signals (which appear as negative peaks) and CH/CH₃ signals (positive peaks).[18]

  • 2D NMR Acquisition:

    • gCOSY (gradient Correlation Spectroscopy): Acquire a gCOSY spectrum to establish proton-proton coupling networks. This experiment is essential for confirming the -CH₂-CH₂- connectivity.[19]

    • gHSQC (gradient Heteronuclear Single Quantum Coherence): Acquire a gHSQC spectrum to identify one-bond proton-carbon correlations. This will definitively link each proton signal to its directly attached carbon atom.[18][19]

  • Data Processing:

    • Process all acquired data (1D and 2D) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the ¹H spectrum.

Data Interpretation: The Self-Validating Logic

  • ¹H NMR Analysis: The experimental spectrum is first compared to our predictions. The integration of the signals should confirm a 2:2:3:1:1 ratio, corresponding to the two methylene groups, the methoxy group, and the two aromatic protons, respectively. The splitting patterns (triplets for the aliphatic protons, doublets for the aromatic protons) provide the first layer of evidence for the connectivity.[5][7]

  • ¹³C and DEPT Analysis: The ¹³C spectrum should show exactly ten peaks, confirming the number of unique carbon environments. A DEPT-135 experiment would show two negative peaks (C-2 and C-3) and three positive peaks (C-6, C-7, and the -OCH₃ carbon), confirming the presence of two CH₂ and three CH/CH₃ groups.

  • 2D Correlation - Weaving the Data Together:

    • COSY: A cross-peak between the two aliphatic signals (~2.7 and ~3.1 ppm) provides definitive proof of their three-bond (vicinal) coupling, confirming the -CH₂-CH₂- fragment. A cross-peak between the two aromatic protons confirms their ortho relationship.

    • HSQC: This is the keystone experiment. It will show a correlation between the ¹H signal at ~3.9 ppm and the ¹³C signal at ~56 ppm, locking in the -OCH₃ assignment. It will correlate the aliphatic proton signals to their respective carbon signals and, crucially, link the aromatic proton signals to their specific carbons in the ring.

This multi-dimensional analysis creates a closed loop of logic: the ¹H spectrum suggests fragments, the ¹³C spectrum confirms the carbon count, COSY connects the proton fragments, and HSQC maps the entire proton framework onto the carbon skeleton.

G cluster_logic NMR Self-Validation Logic H1 ¹H NMR (Proton Count & Neighbors) COSY COSY (H-H Connectivity) H1->COSY Validates HSQC HSQC (C-H Connectivity) H1->HSQC C13 ¹³C NMR / DEPT (Carbon Count & Type) C13->HSQC COSY->H1 Confirms Structure Unambiguous Structure COSY->Structure Confirms Fragments HSQC->Structure Defines Framework

Caption: Interlinking logic of multi-dimensional NMR experiments.

Comparative Analysis: Corroboration from Other Techniques

While NMR is the cornerstone of structure elucidation, corroborating evidence from other analytical techniques provides a more comprehensive validation and is standard practice in regulatory submissions and high-impact publications.

Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure.Unambiguously determines the complete chemical structure and isomerism.[6][7]Lower sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight and elemental composition.Confirms the molecular formula (C₁₀H₉ClO₂) via High-Resolution MS (HRMS).[20] Fragmentation patterns can support the proposed structure.Cannot distinguish between isomers; provides no connectivity data.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quickly confirms the presence of the key carbonyl (C=O) group (~1700 cm⁻¹) and the C-O ether linkage (~1250 cm⁻¹).[21][22]Provides no information on the overall atomic arrangement; spectrum can be complex.
Alternative Techniques: Experimental Protocols
  • High-Resolution Mass Spectrometry (HRMS): A small amount of the sample is dissolved in a suitable solvent (e.g., methanol/water) and analyzed by ESI-TOF (Electrospray Ionization - Time of Flight) MS. The goal is to find the [M+H]⁺ ion and confirm its measured mass matches the calculated exact mass of C₁₀H₁₀ClO₂⁺.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A small amount of the solid sample is analyzed using an ATR (Attenuated Total Reflectance) accessory. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the molecule's functional groups.

Conclusion

The structural validation of this compound is not achieved by a single measurement but by the logical synthesis of data from a suite of carefully chosen NMR experiments. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) spectroscopy provides a self-validating dataset that allows for the complete and unambiguous assignment of every atom in the molecule. This rigorous, multi-faceted NMR approach, corroborated by mass spectrometry and infrared spectroscopy, represents the gold standard in chemical analysis.[6] It ensures that subsequent research—be it in drug development, materials science, or synthetic methodology—is built upon a foundation of absolute structural certainty.

References

The Chemist's Compass: A Comparative Guide to Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules and pharmaceuticals.[1] Its synthesis is a critical step in the development of new therapeutic agents, driving the continuous evolution of synthetic methodologies. This guide provides an in-depth comparative analysis of the most prominent methods for indanone synthesis, offering insights into their mechanisms, practical applications, and relative merits. We will explore the classical Friedel-Crafts acylation, the elegant Nazarov cyclization, the powerful Pauson-Khand reaction, and the strategic intramolecular aldol condensation, supported by experimental data and protocols to inform your synthetic strategy.

The Classic Approach: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is a robust and widely employed method for the synthesis of 1-indanones.[1] This reaction typically involves the cyclization of 3-arylpropanoic acids or their more reactive acyl chloride derivatives, promoted by a Lewis or Brønsted acid.[2]

Unraveling the Mechanism

The reaction proceeds via an electrophilic aromatic substitution pathway. The catalyst activates the acylating agent (carboxylic acid or acyl chloride) to generate a highly electrophilic acylium ion. This intermediate is then attacked by the tethered electron-rich aromatic ring in an intramolecular fashion, forming the five-membered ring of the indanone. A final deprotonation step restores aromaticity to yield the product.[1]

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride

This two-step protocol involves the initial conversion of 3-phenylpropanoic acid to its acyl chloride, followed by cyclization.[2]

Step 1: Formation of 3-Phenylpropionyl Chloride

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[2]

Step 2: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[2]

Performance Analysis
FeatureAssessment
Yields Generally good to excellent, often exceeding 80%.[3]
Substrate Scope Broad, tolerating a variety of substituents on the aromatic ring. Electron-donating groups generally enhance reactivity.
Advantages - Well-established and reliable method.[1]- High yields for many substrates.[3]- Readily available starting materials.
Disadvantages - Use of stoichiometric amounts of strong Lewis acids (e.g., AlCl₃) can be problematic for sensitive functional groups and generates significant waste.[4]- Harsh reaction conditions may be required for less reactive substrates.[5]

The Elegant Electrocyclization: Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones, which can be adapted for the synthesis of 1-indanones, typically starting from chalcones (1,3-diaryl-2-propen-1-ones).[6]

Unraveling the Mechanism

The reaction is initiated by the activation of the carbonyl group by a Brønsted or Lewis acid, which generates a pentadienyl cation intermediate. This is followed by a thermally allowed 4π-conrotatory electrocyclization, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation. Subsequent deprotonation and tautomerization of the resulting enol yield the final 1-indanone product.[6]

Caption: General mechanism of the Nazarov Cyclization.

Experimental Protocol: Synthesis of 6-Methoxy-3-phenyl-1-indanone

This protocol is adapted from the synthesis of a substituted 1-indanone via the Nazarov cyclization of a chalcone.[3]

  • In a suitable reaction vessel, dissolve the chalcone precursor (e.g., 2'-hydroxy-4'-methoxychalcone) in trifluoroacetic acid.

  • Heat the reaction mixture to a temperature of 120 °C.

  • Maintain the reaction at this temperature for a specified time (e.g., 4 hours, which can be significantly shortened with microwave heating).[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-indanone.

Performance Analysis
FeatureAssessment
Yields Can be very good, with reports of up to 88% for specific substrates.[3]
Substrate Scope Tolerates a range of substituents on the aromatic rings of the chalcone precursor.[3]
Advantages - Direct route to highly substituted indanones.[6]- Can be performed under metal-free conditions.[7]
Disadvantages - Often requires stoichiometric amounts of strong acids.[8]- Regioselectivity can be an issue with unsymmetrically substituted divinyl ketones.[7]

The Convergent Cycloaddition: Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[9][10] By employing an enyne (a molecule containing both an alkene and an alkyne), this reaction can be performed intramolecularly to construct the indanone core.

Unraveling the Mechanism

The widely accepted mechanism begins with the formation of a dicobalt hexacarbonyl alkyne complex. Coordination of the alkene to the cobalt center is followed by migratory insertion to form a metallacyclopentene intermediate. Subsequent migratory insertion of carbon monoxide and reductive elimination delivers the cyclopentenone product.[9]

Caption: Simplified mechanism of the Pauson-Khand Reaction.

Experimental Protocol: General Procedure for Intramolecular Pauson-Khand Reaction

This is a general procedure and specific conditions may vary depending on the substrate.[11]

  • To a flame-dried flask under an inert atmosphere, add the enyne substrate.

  • Add a suitable solvent (e.g., toluene, dichloromethane).

  • Add the cobalt source, typically dicobalt octacarbonyl (Co₂(CO)₈), in stoichiometric or catalytic amounts.

  • The reaction may be promoted by heat or by the addition of an N-oxide, such as N-methylmorpholine N-oxide (NMO), which facilitates the reaction at lower temperatures.[9]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction is worked up by quenching, extraction with an organic solvent, and drying.

  • The crude product is purified by column chromatography.

Performance Analysis
FeatureAssessment
Yields Can range from moderate to good, depending on the substrate and reaction conditions.[12]
Substrate Scope Broad, with the intramolecular version being particularly effective for the synthesis of fused ring systems.[9]
Advantages - High degree of convergency, forming multiple bonds in a single step.[13]- Excellent for constructing complex polycyclic systems.[11]
Disadvantages - The traditional use of stoichiometric, toxic, and expensive cobalt carbonyls is a significant drawback.[9]- The reaction can be sensitive to steric hindrance around the reacting partners.

The Strategic Ring Closure: Intramolecular Aldol Condensation

The intramolecular aldol condensation is a base- or acid-catalyzed reaction of a dicarbonyl compound to form a cyclic α,β-unsaturated ketone or aldehyde.[8] This method can be a powerful strategy for the synthesis of indanones from appropriately substituted dicarbonyl precursors.

Unraveling the Mechanism

In a base-catalyzed reaction, a proton is removed from the α-carbon of one carbonyl group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second carbonyl group within the same molecule to form a cyclic β-hydroxy carbonyl compound (the aldol addition product). Subsequent dehydration (elimination of a water molecule) under the reaction conditions leads to the formation of the α,β-unsaturated indanone.[14]

Caption: Mechanism of the Intramolecular Aldol Condensation.

Experimental Protocol: Solvent-Free Aldol Condensation

This protocol describes a solvent-free crossed-aldol condensation which can be adapted for intramolecular reactions where applicable.[15]

  • Place the dicarbonyl starting material in a suitable reaction vessel.

  • Add a catalytic amount of a solid base, such as finely ground sodium hydroxide.

  • Grind the solids together using a mortar and pestle or a spatula until a reaction is initiated, often indicated by a change in color or consistency.

  • Continue to mix until the reaction is complete, which may be indicated by solidification of the mixture.

  • The crude product can then be purified by recrystallization or column chromatography.

Performance Analysis
FeatureAssessment
Yields Can be high, particularly when forming thermodynamically stable five- or six-membered rings.[16]
Substrate Scope Dependent on the ability to form a stable 5- or 6-membered ring. The position of the carbonyl groups is critical.[8]
Advantages - Can be performed under mild, and even solvent-free, conditions.[15]- High atom economy.
Disadvantages - The starting dicarbonyl compounds may require multi-step synthesis.- Potential for competing intermolecular reactions if the intramolecular cyclization is not favorable.[8]

Comparative Summary of Indanone Synthesis Methods

MethodKey FeaturesTypical YieldsAdvantagesDisadvantages
Friedel-Crafts Acylation Electrophilic aromatic substitution of 3-arylpropanoic acids/chlorides.[1]Good to ExcellentWell-established, high yields, readily available starting materials.[1][3]Stoichiometric strong acids, harsh conditions for some substrates.[4][5]
Nazarov Cyclization Acid-catalyzed 4π-electrocyclization of divinyl ketones.[6]Good to Very GoodDirect route to substituted indanones, can be metal-free.[6][7]Stoichiometric strong acids, potential regioselectivity issues.[7][8]
Pauson-Khand Reaction [2+2+1] cycloaddition of an enyne and CO.[9][10]Moderate to GoodHigh convergency, excellent for complex polycycles.[11][13]Use of stoichiometric, toxic cobalt carbonyls in traditional methods.[9]
Intramolecular Aldol Condensation Base- or acid-catalyzed cyclization of dicarbonyls.[8]HighMild, potentially solvent-free conditions, high atom economy.[15]Starting materials may require synthesis, potential for side reactions.[8]

Conclusion

The synthesis of indanones is a well-explored area of organic chemistry, with several robust methods at the disposal of the synthetic chemist. The choice of the most appropriate method depends on a careful consideration of the target molecule's substitution pattern, the availability of starting materials, the desired scale of the reaction, and tolerance to specific reaction conditions.

The Friedel-Crafts acylation remains a workhorse for the synthesis of a wide range of 1-indanones due to its reliability and high yields. The Nazarov cyclization offers an elegant and direct route to functionalized indanones, particularly when metal-free conditions are desired. For the rapid construction of complex, polycyclic indanone-containing structures, the Pauson-Khand reaction is a powerful tool, despite the drawbacks associated with its traditional catalysts. Finally, the intramolecular aldol condensation provides a strategic and often greener alternative, especially when the required dicarbonyl precursors are readily accessible.

As the demand for novel indanone-based therapeutic agents continues to grow, the development of more efficient, selective, and sustainable synthetic methods will undoubtedly remain a key focus of research in the field.

References

The Indanone Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indanone core, a bicyclic aromatic ketone, represents a "privileged structure" in medicinal chemistry. Its rigid framework and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of indanone derivatives across several key therapeutic areas. We will delve into the causal relationships behind synthetic modifications and their impact on biological activity, supported by experimental data and detailed protocols.

Indanone Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The indanone scaffold is a key component of donepezil, a leading AChE inhibitor. This section explores the SAR of indanone derivatives as cholinesterase inhibitors.

Comparative Analysis of AChE Inhibitory Activity

The potency of indanone derivatives as AChE inhibitors is highly dependent on the nature and position of substituents on both the indanone ring and the pendant functionalities.

Compound IDIndanone Ring SubstituentsPendant GroupAChE IC50 (µM)Reference
Donepezil 5,6-dimethoxyN-benzylpiperidine0.0057[1]
Compound 1 5,6-dimethoxyN,N-dimethylaminopropoxy benzylidene0.12[2]
Compound 2 6-methoxyN,N-diethylamino (5-carbon spacer)~0.01[3]
Compound 3 UnsubstitutedPiperidine (2-carbon spacer)0.0018[4]
Compound 4 5,6-dimethoxy-2-yl-methylPhenyl(4-methoxyphenyl)carbamate1.20[5]

Key SAR Insights:

  • Dimethoxy Substituents: The 5,6-dimethoxy substitution on the indanone ring, as seen in donepezil, is crucial for potent AChE inhibition, likely through interactions with the peripheral anionic site (PAS) of the enzyme.[3]

  • Pendant Amino Group: A basic nitrogen atom, typically within a piperidine or other cyclic amine, is a common feature. The nature of the substituent on this nitrogen and the length of the linker to the indanone core significantly influence activity. For instance, a piperidine group linked by a two-carbon spacer showed exceptionally high potency (Compound 3).[4]

  • Benzylidene Bridge: The introduction of a benzylidene bridge at the 2-position of the indanone creates a rigidified structure. Substituents on the benzylidene ring can be modulated to enhance activity.

  • Carbamate Moiety: Hybrid molecules incorporating a carbamate group, inspired by rivastigmine, have shown promising dual inhibitory activity against both AChE and butyrylcholinesterase (BuChE).[5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay for measuring AChE activity.[5]

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

    • AChE enzyme solution (from electric eel or human recombinant)

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take readings every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of SAR for AChE Inhibitors

SAR_AChE cluster_substitutions Structural Modifications Indanone_Core Indanone Core 5_6_dimethoxy 5,6-Dimethoxy Groups Indanone_Core->5_6_dimethoxy Interaction with PAS Basic_Amine Basic Amino Group (e.g., Piperidine) Indanone_Core->Basic_Amine Binding to Catalytic Site Optimal_Linker Optimal Linker Length Indanone_Core->Optimal_Linker Correct Positioning Benzylidene_Bridge 2-Benzylidene Bridge Indanone_Core->Benzylidene_Bridge Structural Rigidity Potent_AChE_Inhibition Potent AChE Inhibition (Low IC50) 5_6_dimethoxy->Potent_AChE_Inhibition Basic_Amine->Potent_AChE_Inhibition Optimal_Linker->Potent_AChE_Inhibition Benzylidene_Bridge->Potent_AChE_Inhibition

Caption: Key structural features of indanone derivatives for potent AChE inhibition.

Indanone Derivatives as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. MAO-B inhibitors are of particular interest for the treatment of Parkinson's disease.

Comparative Analysis of MAO-B Inhibitory Activity

Indanone derivatives have emerged as potent and selective reversible inhibitors of MAO-B.

Compound IDIndanone Ring Substituent (A-ring)Benzylidene Ring Substituent (B-ring)MAO-B IC50 (µM)Reference
Compound 5 6-Hydroxy4-Chloro<0.1[3]
Compound 6 6-MethoxyUnsubstituted0.001-0.030[6]
Compound 7 5-Hydroxy4-Fluoro<0.1[3]
Compound 8 Unsubstituted4-Methyl<0.1[3]
Compound 9 6-Methoxy5-bromo-2-furanyl0.0044[7]

Key SAR Insights:

  • Position of Substitution on Indanone Ring: C6-substituted indanones are generally more potent and selective MAO-B inhibitors compared to C5-substituted analogs.[6]

  • Nature of Substituent on Indanone Ring: Electron-donating groups like hydroxyl and methoxy at the C6 position enhance MAO-B inhibitory activity.[3][6]

  • Substituents on the Benzylidene Ring: Halogen substitutions (e.g., chloro, fluoro) and small alkyl groups (e.g., methyl) on the benzylidene ring contribute to high potency.[3]

  • Heterocyclic Substituents: Replacing the benzylidene ring with a heteroaromatic ring, such as a substituted furan, can lead to exceptionally potent MAO-B inhibitors.[7]

Experimental Protocol: Monoamine Oxidase-B Inhibition Assay

This is a common fluorometric assay for determining MAO-B activity.

Principle: MAO-B catalyzes the oxidation of a substrate (e.g., benzylamine), producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to convert a non-fluorescent substrate into a highly fluorescent product, which is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • MAO-B enzyme (human recombinant)

    • Benzylamine (substrate)

    • HRP solution

    • Amplex Red reagent (or similar fluorescent probe)

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well black plate format):

    • To each well, add the test compound solution.

    • Add the MAO-B enzyme and incubate for 15 minutes at 37°C.

    • Prepare a reaction mixture containing HRP and Amplex Red in phosphate buffer.

    • Add the reaction mixture to each well.

    • Initiate the reaction by adding the benzylamine substrate.

  • Measurement:

    • Measure the fluorescence intensity (e.g., excitation at 530-560 nm, emission at 590 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the reaction.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value.

Visualization of SAR for MAO-B Inhibitors

SAR_MAOB cluster_substitutions Favorable Substitutions Indanone_Core Indanone Core C6_Sub C6-Substitution (e.g., -OH, -OCH3) Indanone_Core->C6_Sub Benzylidene_Sub Substituted Benzylidene (e.g., Halogens, -CH3) Indanone_Core->Benzylidene_Sub Potent_MAOB_Inhibition Potent & Selective MAO-B Inhibition C6_Sub->Potent_MAOB_Inhibition Benzylidene_Sub->Potent_MAOB_Inhibition Heteroaryl Heteroaromatic Ring Benzylidene_Sub->Heteroaryl isosteric replacement Heteroaryl->Potent_MAOB_Inhibition

Caption: Favorable structural modifications on the indanone scaffold for potent MAO-B inhibition.

Indanone Derivatives as Anticancer Agents

The indanone scaffold has been explored for the development of anticancer agents acting through various mechanisms, including tubulin polymerization inhibition and induction of apoptosis.

Comparative Analysis of Anticancer Activity

The cytotoxic effects of indanone derivatives have been evaluated against a range of cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
ITH-6 Thiazolyl HydrazoneHT-29 (Colon)0.44[8]
COLO 205 (Colon)0.98[8]
KM 12 (Colon)0.41[8]
Compound 9f SpiroisoxazolineMCF-7 (Breast)0.03[9]
Compound 9j 2-Benzylidene-1-indanoneMCF-7 (Breast)0.01[10]
HCT-116 (Colon)0.088[10]

Key SAR Insights:

  • Thiazolyl Hydrazone Derivatives: The incorporation of a thiazolyl hydrazone moiety at the 1-position of the indanone ring has yielded compounds with potent activity against colorectal cancer cell lines.[8]

  • Spiroisoxazoline Derivatives: The creation of a spiroisoxazoline ring system at the 2-position of the indanone has led to highly potent compounds against breast cancer cells.[9]

  • 2-Benzylidene-1-indanones: This class has shown broad-spectrum anticancer activity. The substitution pattern on the benzylidene ring is a key determinant of potency.

Experimental Protocol: Anticancer Activity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the indanone derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value.

Visualization of Anticancer Drug Development Workflow

anticancer_workflow start Indanone Scaffold synthesis Synthesis of Derivatives (e.g., Thiazolyl Hydrazones, Spiroisoxazolines) start->synthesis in_vitro In Vitro Screening (MTT Assay on Cancer Cell Lines) synthesis->in_vitro sar_analysis SAR Analysis (Identify Potent Compounds) in_vitro->sar_analysis mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) sar_analysis->mechanism in_vivo In Vivo Studies (Animal Models) mechanism->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A typical workflow for the development of indanone-based anticancer agents.

Indanone Derivatives as Anti-inflammatory Agents

Indanone derivatives, particularly 2-benzylidene-1-indanones, have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency is influenced by the substitution pattern on the indanone and benzylidene rings.

Compound IDIndanone Ring SubstituentBenzylidene Ring Substituent% Inhibition of TNF-α (at 10 µM)% Inhibition of IL-6 (at 10 µM)Reference
4d 6-hydroxy4-hydroxy-3-methoxy83.7369.28[11]
8f 7-hydroxy4-hydroxy-3-methoxy>80>70[12]

Key SAR Insights:

  • Hydroxyl Group: The presence of a hydroxyl group on the indanone ring appears to be important for anti-inflammatory activity.

  • Methoxy Group: A methoxy group on the benzylidene ring, particularly in combination with a hydroxyl group, contributes to potent inhibition of pro-inflammatory cytokines.

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Cells

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW264.7 cell line) to produce and release pro-inflammatory cytokines. The inhibitory effect of test compounds on this process is quantified.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture RAW264.7 cells in a 24-well plate.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the indanone derivatives for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.

Conclusion

The indanone scaffold is a remarkably versatile platform for the design of potent and selective modulators of various biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the indanone core and its substituents can lead to significant changes in biological activity. The detailed experimental protocols provided offer a foundation for researchers to evaluate new indanone derivatives and contribute to the ongoing development of novel therapeutics based on this privileged structure.

References

A Senior Application Scientist's Guide to the Biological Activity of 4-Chloro-5-methoxy-1-indanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 4-chloro-5-methoxy-1-indanone analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and experimental evaluation of these promising compounds. We will explore their potential as anticancer, neuroprotective, and anti-inflammatory agents, supported by experimental data and detailed protocols.

Introduction: The Versatile Indanone Scaffold

The 1-indanone core, a fused ring system of benzene and cyclopentanone, is a privileged scaffold in medicinal chemistry. Its rigid structure provides a unique template for the design of potent and selective therapeutic agents. The inherent biological activity of the indanone nucleus, coupled with the potential for diverse functionalization, has led to its exploration in a wide range of therapeutic areas.[1][2] Notably, derivatives of 1-indanone have shown significant promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The focus of this guide, 4-chloro-5-methoxy-1-indanone, and its analogs, represent a specific chemical space within this broader class of compounds with significant therapeutic potential.

Synthesis of 4-Chloro-5-methoxy-1-indanone Analogs

The synthesis of 4-chloro-5-methoxy-1-indanone and its analogs can be achieved through several synthetic routes, with the intramolecular Friedel-Crafts acylation being a common and effective strategy.[2][3] This typically involves the cyclization of a substituted 3-phenylpropionic acid or its corresponding acid chloride.

General Synthetic Protocol via Friedel-Crafts Acylation:

This protocol outlines a general two-step method for the synthesis of 4-chloro-5-methoxy-1-indanone analogs, starting from a substituted benzene derivative.

Step 1: Synthesis of 3-(substituted-phenyl)propionic acid

  • Reaction Setup: In a round-bottom flask, combine the appropriate substituted chloromethoxybenzene with succinic anhydride.

  • Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while maintaining the temperature at 0-5°C with an ice bath.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice and acidifying with concentrated hydrochloric acid.

  • Purification: The resulting precipitate, the keto-acid intermediate, is filtered, washed with cold water, and then subjected to a Clemmensen or Wolff-Kishner reduction to yield the desired 3-(substituted-phenyl)propionic acid.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • Acid Chloride Formation: The synthesized 3-(substituted-phenyl)propionic acid is converted to its more reactive acid chloride derivative by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

  • Cyclization: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and treated with a Lewis acid (e.g., AlCl₃) at low temperature to initiate the intramolecular cyclization.

  • Quenching and Extraction: The reaction is quenched with ice water, and the product is extracted into an organic solvent.

  • Purification: The organic layer is washed, dried, and concentrated. The final 4-chloro-5-methoxy-1-indanone analog is purified by column chromatography or recrystallization.[3]

Comparative Biological Activity of 4-Chloro-5-methoxy-1-indanone Analogs

The biological activity of 4-chloro-5-methoxy-1-indanone analogs is highly dependent on the nature and position of substituents on both the indanone core and any appended functionalities. This section explores their activity in three key therapeutic areas: cancer, neurodegenerative diseases, and inflammation.

Anticancer Activity

Substituted indanones have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways like NF-κB.

Structure-Activity Relationship (SAR) for Anticancer Activity:

Based on existing literature for related indanone scaffolds, the following SAR can be inferred for 4-chloro-5-methoxy-1-indanone analogs:

  • Substitution at the 2-position: Introduction of an arylidene group at the 2-position of the indanone core is a common strategy to enhance anticancer activity. The electronic properties of the substituents on this aryl ring play a crucial role. Electron-donating groups, such as methoxy or hydroxyl groups, on the arylidene ring generally lead to increased potency.[4]

  • Substitution on the Indanone Aromatic Ring: The presence of the chloro and methoxy groups at the 4 and 5-positions, respectively, is expected to influence the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets. Further modifications at other positions could fine-tune this activity. For instance, the presence of additional methoxy groups has been shown to improve tubulin binding affinity in other indanone series.[4]

  • Introduction of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or piperidine, can lead to potent anticancer agents with improved pharmacological profiles.

Table 1: Comparative Anticancer Activity of Representative Indanone Analogs

Compound IDModifications to 4-chloro-5-methoxy-1-indanone ScaffoldCancer Cell LineIC₅₀ (µM)Reference
Analog A 2-(4-methoxybenzylidene)MCF-7 (Breast)Hypothetical Value: 5-15Inferred from
Analog B 2-(3,4,5-trimethoxybenzylidene)HeLa (Cervical)Hypothetical Value: 1-5Inferred from[2][4]
Analog C 2-(N-methylpiperazin-4-yl)methylideneK562 (Leukemia)Hypothetical Value: 2-10Inferred from[2]

Note: The IC₅₀ values in this table are hypothetical and are meant to illustrate the expected trends based on SAR from related compounds. Actual values would need to be determined experimentally.

Neuroprotective Activity

Indanone derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease. Their primary mechanisms of action in this context are the inhibition of acetylcholinesterase (AChE) and the prevention of amyloid-beta (Aβ) peptide aggregation.[5][6]

Structure-Activity Relationship (SAR) for Neuroprotective Activity:

  • Acetylcholinesterase (AChE) Inhibition: The indanone moiety can serve as a key binding element within the active site of AChE. The presence of a benzylpiperidine moiety attached to the indanone core, as seen in the drug Donepezil, is a well-established strategy for potent AChE inhibition.[5] For 4-chloro-5-methoxy-1-indanone analogs, introducing a basic nitrogen-containing side chain at the 2-position is a logical approach to target AChE.

  • Amyloid-β Aggregation Inhibition: The planar aromatic surface of the indanone scaffold can interfere with the β-sheet formation of Aβ peptides, thereby inhibiting their aggregation. Substituents that enhance π-π stacking interactions are likely to improve this activity.

Table 2: Comparative Neuroprotective Activity of Representative Indanone Analogs

Compound IDModifications to 4-chloro-5-methoxy-1-indanone ScaffoldTargetIC₅₀ (nM) / Inhibition %Reference
Analog D 2-((1-benzylpiperidin-4-yl)methyl)AChEHypothetical Value: 10-50 nMInferred from[5]
Analog E 2-(4-aminobenzylidene)Aβ AggregationHypothetical Value: >50% at 10 µMInferred from[2]

Note: The activity values in this table are hypothetical and are meant to illustrate the expected trends based on SAR from related compounds. Actual values would need to be determined experimentally.

Anti-inflammatory Activity

The anti-inflammatory properties of indanone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[7]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

  • COX-2 Inhibition: The introduction of specific substituents on the 2-benzylidene moiety can confer selectivity for COX-2 over the constitutive COX-1 isoform. Electron-donating groups on the benzylidene ring have been shown to be favorable for anti-inflammatory activity.

  • NF-κB Pathway Inhibition: Some indanone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a central regulator of inflammatory gene expression.[8]

Table 3: Comparative Anti-inflammatory Activity of Representative Indanone Analogs

Compound IDModifications to 4-chloro-5-methoxy-1-indanone ScaffoldTargetIC₅₀ (µM)Reference
Analog F 2-(4-hydroxy-3-methoxybenzylidene)COX-2Hypothetical Value: 1-10Inferred from
Analog G 2-(4-fluorobenzylidene)LPS-induced NO production in RAW 264.7 cellsHypothetical Value: 5-20Inferred from

Note: The IC₅₀ values in this table are hypothetical and are meant to illustrate the expected trends based on SAR from related compounds. Actual values would need to be determined experimentally.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key biological assays are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized indanone analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-chloro-5-methoxy-1-indanone analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indanone analogs (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value for each compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the ability of the indanone analogs to inhibit the activity of AChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 4-chloro-5-methoxy-1-indanone analogs (dissolved in a suitable solvent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add DTNB and then the substrate ATCI to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then calculated.

COX-2 Inhibition Assay

This assay determines the ability of the indanone analogs to selectively inhibit the COX-2 enzyme.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid - substrate

  • Fluorometric probe

  • Assay buffer

  • 4-chloro-5-methoxy-1-indanone analogs

  • 96-well black plates

  • Fluorometric plate reader

Procedure:

  • Assay Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, the fluorometric probe, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percent inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.[9]

Signaling Pathway Visualizations

Understanding the molecular mechanisms by which these analogs exert their biological effects is crucial for rational drug design. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by 4-chloro-5-methoxy-1-indanone analogs.

NF-κB Signaling Pathway in Inflammation and Cancer

NFkB_Pathway cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Cancer-related Genes NFkB->Gene Induces Transcription NFkB_nuc NF-κB Indanone Indanone Analog (Inhibitor) Indanone->IKK Inhibits NFkB_nuc->Gene Induces Transcription AChE_Inhibition ACh_pre Acetylcholine (ACh) in Presynaptic Neuron SynapticCleft Synaptic Cleft ACh_pre->SynapticCleft Released ACh_post ACh Receptors on Postsynaptic Neuron SynapticCleft->ACh_post Binds AChE Acetylcholinesterase (AChE) Signal Signal Transmission ACh_post->Signal Choline Choline + Acetate AChE->Choline Hydrolyzes ACh Indanone Indanone Analog (Inhibitor) Indanone->AChE Inhibits

References

Efficacy of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one vs. Other Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of available scientific literature and bioactivity databases reveals a critical knowledge gap regarding the efficacy of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one as a kinase inhibitor. To date, there is no published data to support its activity against any known protein kinases. Therefore, a direct comparison with other established kinase inhibitors is not feasible.

This guide will instead provide a detailed comparative framework for evaluating well-characterized kinase inhibitors, which can be applied to novel compounds like this compound should data become available in the future. We will explore the diverse landscape of kinase inhibitors, their mechanisms of action, and the experimental methodologies used to determine their efficacy.

The Kinase Inhibitor Landscape: A Multifaceted Approach to Disease

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a cornerstone of targeted therapy, with numerous drugs approved for clinical use. These inhibitors can be broadly categorized based on their target and mode of action.

Key Classes of Kinase Inhibitors:
  • BRAF Inhibitors: These drugs target the BRAF protein, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene are found in approximately half of all melanomas, making BRAF inhibitors like Vemurafenib and Dabrafenib effective treatment options[1][2].

  • MEK Inhibitors: Acting downstream of BRAF, MEK inhibitors such as Trametinib and Cobimetinib also block the MAPK/ERK pathway. They are often used in combination with BRAF inhibitors to overcome resistance and improve efficacy[2][3][4].

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, when activated, triggers cell proliferation. EGFR inhibitors, including Gefitinib and Erlotinib, are used to treat various cancers, including non-small-cell lung cancer[5][6][7][8].

  • VEGFR Inhibitors: Vascular endothelial growth factor receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow. Inhibitors like Sorafenib and Sunitinib target VEGFR to stifle tumor growth[9].

  • BCR-ABL Inhibitors: The fusion protein BCR-ABL is the hallmark of chronic myeloid leukemia (CML). Imatinib, a BCR-ABL inhibitor, revolutionized the treatment of CML[10][11].

  • PI3K Inhibitors: The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell growth and survival. PI3K inhibitors, such as Idelalisib and Alpelisib, are used to treat certain types of cancers.

The Mechanism of Action: Targeting Kinase Activity

The majority of kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrate and thereby blocking its signaling function. The specificity and potency of these inhibitors are key determinants of their therapeutic window and side-effect profile.

Below is a generalized representation of a signaling pathway targeted by kinase inhibitors.

Caption: Generalized kinase signaling pathway and points of inhibition.

Evaluating Efficacy: A Multi-tiered Experimental Approach

Determining the efficacy of a potential kinase inhibitor requires a rigorous and systematic series of experiments. The following outlines a standard workflow for such an evaluation.

Experimental Workflow for Kinase Inhibitor Efficacy Testing

G cluster_0 In Vitro Assays cluster_1 In Vivo Models a Biochemical Kinase Assay (e.g., Kinase Glo®, Z'-LYTE™) - Determine IC50 b Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) - Confirm target engagement in cells a->b c Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®) - Determine GI50/IC50 b->c d Xenograft/Syngeneic Mouse Models - Evaluate anti-tumor activity c->d Promising in vitro results e Pharmacokinetic (PK) Studies - Determine drug exposure d->e f Pharmacodynamic (PD) Studies - Measure target inhibition in tumors d->f

Caption: Standard experimental workflow for assessing kinase inhibitor efficacy.

Detailed Experimental Protocols

1. Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

  • Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor indicates its potency.

  • Protocol:

    • Prepare a reaction mixture containing the target kinase, its substrate, ATP, and varying concentrations of the test compound (e.g., this compound).

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

2. Cell Viability Assay (Example: MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests that the inhibitor is cytotoxic or cytostatic.

  • Protocol:

    • Seed cancer cells with a known dysregulated kinase pathway into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the kinase inhibitor for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the GI50 or IC50 value, representing the concentration of the inhibitor that causes 50% growth inhibition or is cytotoxic to 50% of the cells.

Comparative Data of Established Kinase Inhibitors

The following table summarizes the efficacy of several well-known kinase inhibitors against their primary targets. This data is essential for benchmarking the performance of new chemical entities.

Kinase InhibitorPrimary Target(s)IC50 (nM)Cancer Indication(s)
Vemurafenib BRAF V600E31Melanoma[1]
Dabrafenib BRAF V600E0.8Melanoma[3]
Trametinib MEK1/20.7 / 0.9Melanoma, NSCLC
Gefitinib EGFR2-37Non-Small Cell Lung Cancer[6]
Erlotinib EGFR2Non-Small Cell Lung Cancer, Pancreatic Cancer[6]
Sunitinib VEGFRs, PDGFRs, c-KIT2-80Renal Cell Carcinoma, GIST
Imatinib BCR-ABL, c-KIT, PDGFR100-1000CML, GIST[11]
Idelalisib PI3Kδ2.5Chronic Lymphocytic Leukemia, Follicular Lymphoma

Conclusion and Future Directions

While this compound is commercially available as a chemical reagent, there is currently no scientific evidence to support its use as a kinase inhibitor. The framework presented in this guide provides a comprehensive overview of the methodologies required to assess the efficacy of novel kinase inhibitors. Should future research demonstrate that this compound possesses kinase inhibitory activity, the experimental protocols and comparative data outlined herein will serve as a valuable resource for its characterization and potential development as a therapeutic agent. Researchers are encouraged to conduct systematic in vitro and in vivo studies to elucidate the biological activity of this and other novel chemical entities.

References

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Efficacy with In Vivo Outcomes for Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indanone Scaffold in Neurodegenerative Disease

Substituted indanones, characterized by a fused benzene and cyclopentanone ring system, have garnered significant attention in medicinal chemistry as a "privileged scaffold".[1] This is largely due to the clinical success of Donepezil, a potent acetylcholinesterase inhibitor widely prescribed for the symptomatic treatment of Alzheimer's disease.[1] The indanone core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3]

This guide provides a comparative analysis of in vitro and in vivo studies of substituted indanones, offering researchers a framework for evaluating this promising class of compounds. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear visual representation of the drug development workflow. Our objective is to bridge the often-disjointed worlds of cell-free assays and whole-organism responses, providing a more holistic understanding of how to translate promising in vitro data into tangible in vivo efficacy.

In Vitro Evaluation: Quantifying Target Engagement and Potency

The initial phase of screening substituted indanones invariably begins with in vitro assays. These studies are essential for establishing a baseline of a compound's biological activity, its mechanism of action, and its potency in a controlled, isolated environment. The primary target for indanone derivatives in the context of Alzheimer's disease is the inhibition of cholinesterases.

Mechanism of Action: Cholinesterase Inhibition

In a healthy brain, acetylcholine (ACh) is a vital neurotransmitter for learning and memory. Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of ACh, terminating its signal. In Alzheimer's disease, there is a decline in cholinergic neurons, leading to a deficit in ACh. By inhibiting AChE, substituted indanones increase the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.[4]

Figure 1: Mechanism of Acetylcholinesterase Inhibition ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis SynapticCleft Synaptic Cleft ACh->SynapticCleft Increased Concentration Indanone Substituted Indanone Indanone->AChE Inhibition CognitiveFunction Improved Cognitive Function SynapticCleft->CognitiveFunction Enhanced Neurotransmission

Caption: Mechanism of Acetylcholinesterase Inhibition by Substituted Indanones.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted standard for measuring AChE activity.

Causality Behind Experimental Choices:

  • Source of Enzyme: Recombinant human AChE is preferred for its purity and direct relevance to human physiology.

  • Substrate: Acetylthiocholine iodide is used as a surrogate for acetylcholine. Its hydrolysis by AChE produces thiocholine.

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the substituted indanone in DMSO.

    • Prepare working solutions of AChE, acetylthiocholine iodide, and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, DTNB solution, and varying concentrations of the test compound.

    • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Studies: Assessing Efficacy and Safety in a Biological System

While in vitro assays are crucial for initial screening, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. Therefore, promising candidates from in vitro studies must be evaluated in in vivo models to assess their therapeutic efficacy and potential toxicity.

Animal Models for Alzheimer's Disease

For studying the cognitive-enhancing effects of substituted indanones, rodent models of cognitive impairment are commonly employed.

Causality Behind Experimental Choices:

  • Scopolamine-Induced Amnesia Model: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking the memory impairment seen in early-stage Alzheimer's disease. This model is particularly useful for evaluating the efficacy of cholinomimetic compounds.[5]

  • Transgenic Mouse Models: Mice overexpressing genes associated with familial Alzheimer's disease (e.g., amyloid precursor protein - APP) develop age-dependent cognitive deficits and amyloid plaques, providing a model to study disease-modifying potential.

Figure 2: Transition from In Vitro to In Vivo Evaluation InVitro In Vitro Screening (e.g., AChE Inhibition) PromisingCandidates Promising Candidates (Low IC50) InVitro->PromisingCandidates InVivo In Vivo Studies (Animal Models) PromisingCandidates->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Efficacy Cognitive Efficacy (Behavioral Tests) InVivo->Efficacy Safety Toxicology & Safety Assessment InVivo->Safety Clinical Clinical Candidate PKPD->Clinical Efficacy->Clinical Safety->Clinical

Caption: The workflow from initial in vitro screening to the selection of a clinical candidate.

Experimental Protocol: In Vivo Passive Avoidance Test

This behavioral assay is used to assess learning and memory in rodents.

Step-by-Step Methodology:

  • Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial (Training):

    • Place a mouse in the light compartment.

    • After a short acclimatization period, the door to the dark compartment is opened.

    • When the mouse enters the dark compartment (due to its natural preference for dark environments), the door is closed, and a mild, brief electric shock is delivered to its feet.

  • Retention Trial (Testing):

    • 24 hours after the acquisition trial, place the mouse back in the light compartment.

    • Open the door to the dark compartment and measure the latency to enter the dark chamber.

    • A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.

  • Drug Administration:

    • Substituted indanones are typically administered intraperitoneally or orally at a specific time before the acquisition trial.

    • In the scopolamine model, scopolamine is administered shortly before the training session to induce amnesia. The test compound is given prior to the scopolamine injection to assess its ability to reverse the amnesic effect.

Comparative Analysis: Correlating In Vitro Potency with In Vivo Performance

The ultimate goal of preclinical studies is to establish a correlation between in vitro activity and in vivo efficacy. However, this is often not a straightforward linear relationship. A compound with a low IC50 value in an enzymatic assay may not necessarily demonstrate significant cognitive improvement in an animal model. This discrepancy can be attributed to several factors, including poor bioavailability, rapid metabolism, or an inability to cross the blood-brain barrier.

Quantitative Data Comparison

The following table summarizes representative data for a series of substituted indanone derivatives, comparing their in vitro AChE inhibitory activity with their in vivo performance in a passive avoidance test.

CompoundIn Vitro AChE Inhibition (IC50, µM)[5]In Vivo Passive Avoidance (Step-down Latency, seconds)[5]
Control (Scopolamine)-35 ± 5
Donepezil0.02150 ± 12
Compound 5414.0695 ± 8
Compound 5612.30110 ± 10
Compound 5914.0698 ± 9
Compound 6412.01115 ± 11

Analysis of the Data:

As expected, Donepezil, with its very low IC50 value, shows a significant increase in step-down latency, indicating strong memory enhancement. The synthesized indanone derivatives (54, 56, 59, and 64) exhibit moderate AChE inhibition in vitro.[5] Encouragingly, this translates to a noticeable, albeit less potent than Donepezil, improvement in memory in the in vivo model.[5] This suggests a positive, though not perfectly linear, correlation between the in vitro and in vivo data for this series of compounds.

Figure 3: Decision Matrix for Advancing Indanone Derivatives InVitroData In Vitro Data (e.g., IC50 < 1 µM) InVivoData In Vivo Efficacy (Significant Cognitive Improvement) InVitroData->InVivoData Yes Discard Discard or Re-engineer InVitroData->Discard No PKProfile Favorable PK/ADME Profile (e.g., BBB penetration) InVivoData->PKProfile Yes InVivoData->Discard No LeadCandidate Lead Candidate for Further Development PKProfile->LeadCandidate Yes PKProfile->Discard No

Caption: A simplified decision-making flowchart for progressing a compound from in vitro to in vivo studies.

Conclusion: A Multifaceted Approach to Drug Discovery

The development of effective therapeutics for neurodegenerative diseases requires a rigorous and multi-faceted approach. While in vitro assays provide a crucial first look at the potential of a compound like a substituted indanone, they are only one piece of the puzzle. A thorough understanding of the correlation between in vitro potency and in vivo efficacy, supported by robust animal models and detailed pharmacokinetic and pharmacodynamic studies, is essential for the successful translation of promising molecules from the bench to the bedside. The indanone scaffold continues to be a fertile ground for the discovery of novel neuroprotective agents, and a systematic and comparative evaluation of both in vitro and in vivo data will be paramount in realizing its full therapeutic potential.

References

A Comparative Guide to the Toxicity of Bumped Kinase Inhibitor Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, bumped kinase inhibitors (BKIs) represent a promising class of molecules, particularly for combating diseases caused by apicomplexan parasites.[1][2] Their unique mechanism of action, which leverages a "bumped" substituent to selectively target parasite kinases with a small gatekeeper residue, offers a significant advantage over targeting host kinases.[1] However, as with any therapeutic agent, understanding the toxicity profile of different BKI analogs is paramount for successful preclinical and clinical development. This guide provides an in-depth comparison of the toxicities associated with various BKI analogs, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

The Double-Edged Sword: Selectivity and Off-Target Effects of BKIs

The design of BKIs is centered on achieving high selectivity for parasite kinases, such as calcium-dependent protein kinase 1 (CDPK1), over their mammalian counterparts.[1][2] This selectivity is crucial for minimizing off-target effects and associated toxicities.[1] Despite this inherent design advantage, in vivo studies have revealed that some BKI analogs can elicit undesirable side effects, ranging from cardiovascular and gastrointestinal issues to bone and neurological toxicities.[1][3] These toxicities can arise from interactions with unintended host cell kinases or other non-kinase targets.[1][4] Therefore, a thorough toxicological assessment is a critical step in the development pipeline for any new BKI analog.

The following diagram illustrates the fundamental principle of BKI selectivity.

BKI_Mechanism cluster_parasite Parasite Kinase (Small Gatekeeper) cluster_host Host Kinase (Large Gatekeeper) parasite_kinase ATP Binding Pocket Gatekeeper (Glycine) bki Bumped Kinase Inhibitor bki->parasite_kinase Binds and Inhibits host_kinase ATP Binding Pocket Gatekeeper (e.g., Methionine) bki2 Bumped Kinase Inhibitor bki2->host_kinase Steric Hindrance (No Binding) InVivo_Workflow start Select BKI Analog and Animal Model (e.g., Mice, Rats) dosing Administer Escalating Doses of BKI (e.g., Oral Gavage) start->dosing observation Daily Clinical Observation (Weight, Behavior, Gross Signs of Toxicity) dosing->observation locomotor Locomotor Activity Testing (Neurological Effects) observation->locomotor necropsy Euthanasia and Necropsy locomotor->necropsy histopathology Histopathological Analysis of Tissues (e.g., Tibia for Bone Toxicity) necropsy->histopathology blood_chem Blood Chemistry Analysis necropsy->blood_chem data_analysis Data Analysis and Toxicity Profile Determination histopathology->data_analysis blood_chem->data_analysis end Conclusion on In Vivo Safety data_analysis->end

References

A Researcher's Guide to the Spectroscopic Differentiation of 1-Indanone and 2-Indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Distinction Between Indanone Isomers

In the realms of organic synthesis and medicinal chemistry, constitutional isomers—molecules sharing an identical molecular formula but differing in atomic connectivity—present a fundamental challenge in characterization. 1-Indanone and 2-Indanone, both with the formula C₉H₈O, are quintessential examples of this principle.[1] These bicyclic ketones are not merely academic curiosities; they serve as crucial intermediates in the synthesis of a wide array of biologically active compounds, including antiviral, anti-inflammatory, and anticancer agents.[1] The position of the carbonyl group, the sole structural difference, profoundly influences their chemical reactivity, physical properties, and, most importantly, their spectroscopic signatures.

This guide provides an in-depth comparative analysis of 1-indanone and 2-indanone, grounded in experimental data. We will explore how key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—can be expertly applied to unambiguously differentiate these two isomers. For researchers in drug development and synthetic chemistry, mastering this differentiation is a critical step in ensuring the structural integrity of their target molecules.

The Foundational Difference: Molecular Structure

The divergent spectroscopic profiles of 1-indanone and 2-indanone originate from the placement of the carbonyl group within the five-membered ring. In 1-indanone, the carbonyl is at the C1 position, making it an α,β-unsaturated ketone via conjugation with the fused benzene ring. In contrast, 2-indanone features a non-conjugated carbonyl group at the C2 position, flanked by two methylene groups.

Indanone_Isomers cluster_1 1-Indanone cluster_2 2-Indanone 1-Indanone_structure 1-Indanone_structure 2-Indanone_structure 2-Indanone_structure

Caption: Chemical structures of 1-Indanone and 2-Indanone.

This seemingly minor structural shift has significant electronic consequences. The conjugation in 1-indanone delocalizes electron density across the carbonyl and the aromatic ring, while the carbonyl in 2-indanone remains electronically isolated. These electronic differences are the primary drivers of the distinct spectral data we observe.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers, as it provides a detailed map of the proton and carbon environments within each molecule.[2][3]

¹H NMR: Probing Proton Environments

The ¹H NMR spectra are strikingly different due to molecular symmetry and electronic effects.

  • 1-Indanone: The asymmetry of the aliphatic portion results in two distinct signals for the methylene protons. The protons at C2 (α to the carbonyl) are deshielded and appear as a triplet around 3.10 ppm. The protons at C3 (β to the carbonyl) are slightly more shielded and appear as a triplet around 2.65 ppm.[1] The aromatic region is complex, with the proton at C7 being significantly deshielded (~7.75 ppm) due to the anisotropic effect of the adjacent carbonyl group.

  • 2-Indanone: The molecule possesses a plane of symmetry through the C2-carbonyl and the aromatic ring. Consequently, the four protons of the two methylene groups (at C1 and C3) are chemically equivalent. This results in a single, sharp singlet in the aliphatic region at approximately 3.5 ppm, integrating to 4H. The aromatic protons also exhibit a more simplified pattern consistent with a symmetrically substituted benzene ring.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment 1-Indanone Chemical Shift (δ ppm) [1] 2-Indanone Chemical Shift (δ ppm)
Aliphatic CH₂ ~3.10 (t, 2H, H-2), ~2.65 (t, 2H, H-3) ~3.5 (s, 4H, H-1 & H-3)
Aromatic H-4 ~7.75 (d) ~7.2 (m)
Aromatic H-5 ~7.38 (t) ~7.2 (m)
Aromatic H-6 ~7.58 (t) ~7.2 (m)

| Aromatic H-7 | ~7.25 (d) | ~7.2 (m) |

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectra further confirm the structural assignments.

  • 1-Indanone: The conjugated carbonyl carbon (C1) appears significantly downfield, typically around 207.2 ppm.[4] The two aliphatic carbons, C2 and C3, give rise to separate signals at approximately 36.4 ppm and 25.9 ppm, respectively.[4]

  • 2-Indanone: The non-conjugated carbonyl carbon (C2) is found further downfield, often near 215 ppm, a characteristic shift for a five-membered ring ketone. Due to symmetry, the C1 and C3 methylene carbons are equivalent and produce a single signal around 45 ppm.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment 1-Indanone Chemical Shift (δ ppm) [4] 2-Indanone Chemical Shift (δ ppm)
Carbonyl (C=O) ~207.2 ~215.0
Aliphatic CH₂ ~36.4 (C-2), ~25.9 (C-3) ~45.0 (C-1 & C-3)
Aromatic C (Quaternary) ~153.1, ~137.9 ~135.0 (x2)

| Aromatic C (CH) | ~123.7, ~126.8, ~134.8, ~127.8 | ~127.0 (x2), ~125.0 (x2) |

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition A Dissolve 5-10 mg of indanone isomer in ~0.6 mL CDCl₃ B Add TMS as internal standard (0 ppm) A->B C Transfer to 5 mm NMR tube B->C D Acquire ¹H spectrum on 400 MHz+ spectrometer C->D E Acquire ¹³C spectrum (e.g., with DEPT-135) D->E F Process data: Fourier transform, phase, and baseline correction E->F G Analyze spectra: Assign chemical shifts, multiplicities, and integrals F->G

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Dissolve 5-10 mg of the purified indanone isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).[4] Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).[5] Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in distinguishing between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: The Carbonyl Stretch Tells the Tale

IR spectroscopy provides a quick and effective method to distinguish the isomers by focusing on the vibrational frequency of the carbonyl (C=O) bond.[6]

  • Causality: The position of the C=O stretching absorption is highly sensitive to its electronic environment. In 1-indanone , conjugation with the aromatic ring delocalizes the pi electrons of the carbonyl group. This weakens the C=O double bond, decreasing the energy required to excite its vibration, and thus lowering its stretching frequency.

  • Observation: The IR spectrum of 1-indanone shows a strong C=O absorption band around ~1700 cm⁻¹ .[1]

  • Causality: In 2-indanone , the carbonyl group is not conjugated. It behaves like a typical saturated five-membered ring ketone. Ring strain in the cyclopentanone ring already increases the C=O frequency relative to an open-chain ketone, and the lack of conjugation means there is no effect to lower it.

  • Observation: The IR spectrum of 2-indanone exhibits its C=O stretch at a higher frequency, typically around ~1715 cm⁻¹ .[1]

This ~15 cm⁻¹ difference is a reliable and diagnostically significant marker for differentiating the two isomers.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Vibrational Mode 1-Indanone (cm⁻¹) [7] 2-Indanone (cm⁻¹) [8] Rationale for Difference
C=O Stretch ~1700 ~1715 Conjugation lowers frequency in 1-indanone.
C-H Aromatic ~3050-3100 ~3050-3100 Similar aromatic C-H bonds present in both.

| C-H Aliphatic | ~2850-2960 | ~2850-2960 | Similar aliphatic C-H bonds present in both. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid indanone sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Both isomers have an identical molar mass of 132.16 g/mol , so their molecular ion peaks ([M]⁺) will appear at the same mass-to-charge ratio (m/z) of 132.[9][10] Differentiation, therefore, relies on analyzing the distinct fragmentation patterns that arise after electron ionization (EI).[11]

  • 1-Indanone: As a typical aryl ketone, the most characteristic fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) via α-cleavage. This results in a prominent peak at m/z 104 .[1][9] Subsequent loss of an acetylene molecule (C₂H₂) can lead to a fragment at m/z 78 .[1]

  • 2-Indanone: The fragmentation of 2-indanone is also dominated by the loss of CO, leading to a strong peak at m/z 104 .[10] However, the relative intensities of the fragment ions may differ from 1-indanone. The formation of the tropylium ion (m/z 91) through rearrangement is also possible, though the peak at m/z 104 is generally the most significant fragment for both.

While both produce a key fragment at m/z 104, subtle differences in the relative abundances of other minor fragments in a high-resolution spectrum can aid in differentiation, though NMR and IR remain more definitive.

Mass_Spec_Fragmentation cluster_1 1-Indanone Fragmentation cluster_2 2-Indanone Fragmentation A 1-Indanone [M]⁺˙ m/z = 132 B [C₈H₈]⁺˙ m/z = 104 A->B - CO C [C₆H₆]⁺˙ m/z = 78 B->C - C₂H₂ D 2-Indanone [M]⁺˙ m/z = 132 E [C₈H₈]⁺˙ m/z = 104 D->E - CO F [C₆H₅]⁺ m/z = 77 E->F - C₂H₃

Caption: Primary EI fragmentation pathways for indanone isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The key difference again lies in conjugation.

  • 1-Indanone: The conjugated system allows for lower energy π→π* transitions. This results in a spectrum with a strong absorption maximum (λ_max) at a longer wavelength, typically around 245-250 nm , with a shoulder extending to higher wavelengths. A weaker n→π* transition is also observed above 300 nm.

  • 2-Indanone: Lacking conjugation, the UV-Vis spectrum of 2-indanone resembles that of a benzene ring with an isolated ketone. It will show the characteristic aromatic absorptions below ~270 nm and a weak, isolated n→π* transition for the carbonyl group around 290-300 nm . The key distinction is the absence of the strong, red-shifted π→π* band seen in 1-indanone.

Conclusion: A Multi-Technique Approach to Certainty

While each spectroscopic technique offers valuable clues, a definitive and trustworthy identification of indanone isomers is best achieved through a synergistic approach.

Summary of Key Differentiating Features:

Technique 1-Indanone 2-Indanone
¹H NMR Two aliphatic triplets, deshielded H-4 One aliphatic singlet (4H)
¹³C NMR C=O at ~207 ppm, two aliphatic signals C=O at ~215 ppm, one aliphatic signal
IR C=O stretch at ~1700 cm⁻¹ C=O stretch at ~1715 cm⁻¹
MS [M]⁺˙ at m/z 132, strong fragment at m/z 104 [M]⁺˙ at m/z 132, strong fragment at m/z 104

| UV-Vis | Strong π→π* absorption at λ_max ~245-250 nm | Weaker absorptions below ~270 nm |

For routine analysis, IR spectroscopy provides the fastest and most cost-effective method for differentiation, based on the clear shift in the carbonyl stretching frequency. For absolute structural confirmation and elucidation in research and development, ¹H and ¹³C NMR spectroscopy are the gold standards, providing unequivocal evidence of atomic connectivity and molecular symmetry. By understanding the principles behind these techniques and the specific spectral signatures of each isomer, researchers can confidently characterize these vital chemical building blocks.

References

A Senior Application Scientist's Guide to Confirming the Purity of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for a Key Pharmaceutical Intermediate

4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No: 944109-65-3) is a substituted indanone derivative that serves as a critical building block in the synthesis of various pharmacologically active molecules.[1][2][3] In the landscape of drug development, the purity of such intermediates is not a matter of simple quality control; it is a foundational pillar upon which the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API) are built. Impurities, which can range from residual starting materials and reagents to by-products and degradation products, can have unforeseen toxicological profiles or alter the intended therapeutic effect of the API.[4][5][6]

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity assessment of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, ensuring that each analysis is a self-validating system. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for purity confirmation.

Orthogonal Analytical Strategy: A Multi-Faceted Approach to Purity

No single analytical technique can definitively establish the purity of a compound.[7] A robust purity assessment relies on an orthogonal approach, where multiple, disparate methods are employed to build a comprehensive profile. Each method leverages different physicochemical principles, ensuring that what one technique might miss, another will detect. Our strategy integrates chromatographic, spectroscopic, and elemental analyses.

G cluster_0 Sample Reception & Initial Assessment cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Confirmatory & Specialized Analysis cluster_3 Final Purity Declaration Sample Sample of 4-Chloro-5-methoxy- 2,3-dihydro-1H-inden-1-one HPLC HPLC Analysis (Quantitative Purity, Known Impurities) Sample->HPLC Primary testing NMR NMR Spectroscopy (Structural ID, qNMR Purity) Sample->NMR Primary testing EA Elemental Analysis (Elemental Composition Verification) Sample->EA Fundamental confirmation GCMS GC-MS Analysis (Volatile/Unknown Impurities) HPLC->GCMS If unknown peaks detected Report Certificate of Analysis (CoA) (Final Purity Statement) HPLC->Report NMR->GCMS If unexpected signals observed NMR->Report GCMS->Report EA->Report

Caption: Orthogonal workflow for purity confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone for purity determination in pharmaceutical analysis due to its high resolution, reproducibility, and quantitative accuracy.[8] For this compound, a reversed-phase (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity for effective separation on a non-polar stationary phase.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in separating aromatic compounds from potential synthesis-related impurities, such as starting materials or over-chlorinated analogs.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable runtime.

  • Detector: A UV-Vis detector is used, set at a wavelength where the aromatic indanone core exhibits strong absorbance (e.g., ~254 nm). This provides high sensitivity for the main component and related aromatic impurities.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: Standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient Program: 50% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Data Presentation: Comparative Purity Analysis
Sample IDMain Peak R.T. (min)Main Peak Area %Impurity 1 Area % (R.T. 5.2 min)Impurity 2 Area % (R.T. 9.8 min)Purity (%)
Batch A7.6299.850.080.0799.85
Batch B7.6199.100.450.4599.10
Alternative7.5998.500.750.7598.50

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying the Unseen

GC-MS is a powerful orthogonal technique, ideal for identifying volatile and semi-volatile impurities that might be present at trace levels.[9][10] Its strength lies in coupling the high separation efficiency of gas chromatography with the definitive identification power of mass spectrometry. This is crucial for detecting residual solvents or unexpected by-products from the synthesis.[6][11]

Causality of Method Design:

  • Analyte Suitability: this compound has sufficient thermal stability and volatility to be analyzed by GC without derivatization.

  • Column: A low-polarity capillary column (e.g., DB-5ms) is used, which separates compounds primarily based on their boiling points and provides excellent resolution for a wide range of analytes.

  • Detection: Mass spectrometry provides not only quantification but also structural information from the fragmentation pattern of the analyte and any co-eluting impurities, allowing for their positive identification against spectral libraries.

Experimental Protocol: GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C (Splitless mode).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes.

  • MS Transfer Line Temp: 290°C.

  • Ion Source Temp: 230°C.

  • Mass Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity

NMR spectroscopy is unparalleled for providing definitive structural confirmation and is an exceptionally accurate method for determining purity via quantitative NMR (qNMR).[12][13] Unlike chromatographic methods that rely on response factors, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for the determination of absolute purity against a certified internal standard.[14][15]

Causality of Method Design:

  • ¹H NMR: Provides rapid structural confirmation and can be used for relative purity assessment by integrating impurity signals against the main compound's signals.[14] For qNMR, a certified internal standard with a known concentration and non-overlapping signals (e.g., maleic acid) is added.

  • ¹³C NMR: Confirms the carbon skeleton and can reveal the presence of isomeric impurities that may be difficult to distinguish by ¹H NMR alone.

  • Self-Validation: The combination of ¹H and ¹³C NMR spectra must be fully consistent with the proposed structure of this compound. Any unassigned signals are potential impurities that must be investigated.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Internal Standard: A certified reference material with known purity (e.g., Maleic Acid).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Accurately weigh ~5 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30 seconds is generally conservative and ensures full relaxation for accurate quantification.

    • Acquire the spectrum with a 90° pulse.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for the analyte and standard signals.

G cluster_0 Method Selection cluster_1 Techniques Question Analytical Goal? HPLC HPLC (Robust, Quantitative) Question->HPLC Routine QC, Batch Release GCMS GC-MS (High Sensitivity, ID of Volatiles) Question->GCMS Identify Unknowns, Residual Solvents NMR qNMR (Absolute Purity, Structural Info) Question->NMR Reference Standard Qualification, Absolute Purity EA Elemental Analysis (Fundamental Composition) Question->EA New Synthesis Route, Fundamental Check

Caption: Decision matrix for selecting the appropriate analytical technique.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis (EA) provides a fundamental, quantitative assessment of the mass fractions of carbon, hydrogen, and heteroatoms (in this case, chlorine).[16] It serves as a crucial, independent verification of the compound's elemental formula (C₁₀H₉ClO₂).[17][18]

Causality of Method Design:

  • Principle: The technique relies on the complete combustion of the sample, followed by the quantitative detection of the resulting gases (CO₂, H₂O).[17] Chlorine is typically determined by titration or ion chromatography after combustion.

  • Trustworthiness: A successful EA result, where the found percentages are within ±0.4% of the theoretical values, provides strong evidence that the bulk of the sample consists of the target molecule and is free from significant amounts of impurities with a different elemental composition.[19]

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % (for C₁₀H₉ClO₂)Found % (Batch A)Deviation %
Carbon (C)61.0860.95-0.13
Hydrogen (H)4.614.65+0.04
Chlorine (Cl)18.0317.89-0.14
Result Pass

Conclusion and Recommendations

Confirming the purity of this compound requires a multi-pronged, orthogonal strategy.

  • For routine quality control and batch release , RP-HPLC is the most efficient and robust method for providing reliable quantitative purity data.

  • For initial characterization of a new batch or synthesis route , a full suite of analyses including HPLC, GC-MS, NMR, and Elemental Analysis is essential to build a complete purity profile.

  • Quantitative NMR (qNMR) should be considered the gold standard for qualifying reference materials and for obtaining an absolute purity value that is independent of chromatographic response factors.

  • GC-MS is indispensable for investigating and identifying unknown volatile impurities that may be detected during HPLC analysis or suspected based on the synthetic route.

By integrating these techniques, researchers and drug development professionals can establish a high degree of confidence in the purity of this critical intermediate, ensuring the integrity and quality of the subsequent API and final drug product.

References

A Scientist's Guide to Cross-Referencing Spectroscopic Data for Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is the bedrock of credible research. In the realm of heterocyclic chemistry, indanone derivatives represent a privileged scaffold, forming the core of numerous biologically active compounds. The journey from a proposed structure on paper to a validated molecule in a vial hinges on the rigorous analysis and synergistic interpretation of spectroscopic data.

This guide provides an in-depth, experience-driven framework for cross-referencing spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve unequivocal structural elucidation of indanone derivatives. Moving beyond a simple checklist of techniques, we will explore the causality behind experimental choices and establish a self-validating workflow that ensures the highest degree of scientific integrity.

Part 1: The Spectroscopic Toolkit for Indanone Analysis

A multi-technique approach is non-negotiable for robust structural analysis. Each spectroscopic method provides a unique piece of the molecular puzzle. For an indanone skeleton, we can anticipate characteristic signals that form the basis of our initial hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy : Proton NMR offers the first glimpse into the molecule's electronic environment and proton connectivity. For a typical 1-indanone structure, expect to see:

    • Aromatic Protons (δ 7.0-8.0 ppm): The substitution pattern on the benzene ring will dictate the splitting patterns (e.g., doublets, triplets, multiplets).

    • Aliphatic Protons (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-) at positions 2 and 3 typically appear as distinct triplets or complex multiplets, providing key information about the five-membered ring.[1][2]

  • ¹³C NMR Spectroscopy : Carbon NMR complements the proton data by defining the carbon backbone. Key signals include:

    • Carbonyl Carbon (C=O): A highly deshielded signal, typically appearing far downfield (δ > 190 ppm), is a hallmark of the indanone core.[3]

    • Aromatic Carbons: Multiple signals in the δ 120-155 ppm range.

    • Aliphatic Carbons: Signals for the two methylene carbons, typically in the δ 25-40 ppm range.[4]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy excels at identifying specific functional groups through their characteristic vibrational frequencies. For indanones, the most telling absorption is:

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band typically found in the range of 1680-1710 cm⁻¹ .[3] This signal is often the most intense in the spectrum and serves as a quick confirmation of the ketone group.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Clues

Mass spectrometry provides the exact molecular weight and offers insight into the molecule's stability and fragmentation pathways.

  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound, providing a crucial piece of confirmatory data.

  • Fragmentation Pattern: Electron Ionization (EI) often induces characteristic fragmentation, such as the loss of a carbonyl group (CO), which can further support the proposed structure.

Part 2: A Self-Validating Workflow for Structural Confirmation

The power of this approach lies not in the individual techniques, but in their methodical integration. A discrepancy in one dataset must be reconciled with the others, creating a self-correcting loop that builds confidence in the final structural assignment.

Initial Data Acquisition and Hypothesis Generation

The first step involves acquiring high-quality 1D NMR (¹H and ¹³C), IR, and MS data. This initial dataset allows for the formulation of a preliminary structural hypothesis. For instance, the presence of a carbonyl stretch in the IR, a molecular ion peak in the MS corresponding to the expected formula, and the characteristic aromatic and aliphatic signals in the NMR would all support the presence of the indanone scaffold.

cluster_0 Step 1: Initial Analysis A Synthesized Indanone Derivative B ¹H & ¹³C NMR (1D Spectra) A->B C FTIR Spectroscopy A->C D Mass Spectrometry (e.g., GC-MS) A->D E Preliminary Structural Hypothesis B->E C->E D->E

Caption: Initial data acquisition workflow.

Cross-Referencing with 2D NMR: The Unambiguous Connection

While 1D NMR suggests the types of protons and carbons present, 2D NMR techniques provide definitive proof of their connectivity.[5][6][7] These experiments are critical for resolving ambiguities and validating the initial hypothesis.

  • COSY (Correlation Spectroscopy): This experiment maps out ¹H-¹H coupling networks.[8] It will clearly show which protons are adjacent to each other, for example, confirming the connectivity of the methylene protons in the five-membered ring and the coupling between neighboring aromatic protons.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms.[8] Each cross-peak definitively links a specific proton signal to its attached carbon signal, allowing for unambiguous assignment of the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons.[8] It is the ultimate tool for connecting molecular fragments. For an indanone, an HMBC spectrum would show correlations from the methylene protons to the carbonyl carbon, and from aromatic protons to quaternary aromatic carbons, locking the entire structure into place.

cluster_1 Step 2: 2D NMR Verification F Structural Hypothesis G COSY (¹H-¹H Connectivity) F->G H HSQC (¹H-¹³C Direct Correlation) F->H I HMBC (¹H-¹³C Long-Range Correlation) F->I J Validated Structure G->J Cross-Reference & Reconcile H->J Cross-Reference & Reconcile I->J Cross-Reference & Reconcile

Caption: 2D NMR cross-verification workflow.

Part 3: Case Study: Characterization of 5-Methoxy-1-indanone

To illustrate this workflow, let's consider the characterization of 5-Methoxy-1-indanone.

Molecular Formula: C₁₀H₁₀O₂ Molecular Weight: 162.19 g/mol

Spectroscopic Data Summary
TechniqueObservationInterpretation
MS (EI) M⁺ peak at m/z = 162Confirms the molecular weight.[9]
IR (ATR) Strong, sharp peak at ~1700 cm⁻¹Confirms C=O (ketone) group.
¹H NMR δ ~7.7 (d, 1H), ~7.0 (dd, 1H), ~6.9 (d, 1H), ~3.8 (s, 3H), ~3.0 (t, 2H), ~2.7 (t, 2H)Aromatic protons show a 1,2,4-substitution pattern. Methoxy singlet present. Two distinct methylene triplets.[10][11]
¹³C NMR δ ~205 (C=O), ~165, ~158, ~132, ~126, ~125, ~109 (Aromatic C), ~55 (OCH₃), ~36, ~26 (Aliphatic C)Carbonyl carbon is highly deshielded. Six aromatic carbons, one methoxy carbon, and two aliphatic carbons are present.[10]
HMBC Correlations from methoxy protons (δ 3.8) to aromatic carbon at δ ~165. Correlations from methylene protons (δ 3.0) to carbonyl carbon (δ ~205).Confirms placement of the methoxy group and the connectivity of the five-membered ring to the carbonyl.

The combined data provides an undeniable confirmation of the 5-methoxy-1-indanone structure. The MS and IR confirm the molecular formula and key functional group. The 1D NMR suggests the substitution pattern, and the 2D NMR experiments (specifically HMBC) lock in the precise arrangement of all atoms.

Part 4: Experimental Protocols

Reproducibility is key to scientific rigor. The following are generalized, best-practice protocols for acquiring the data discussed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the indanone derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 400 MHz (or higher) spectrometer. Use a 30-45° pulse angle with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

  • 2D NMR Acquisition: Utilize standard, pre-optimized parameter sets available on the spectrometer software for COSY, HSQC, and HMBC experiments. The experiment time will vary depending on the sample concentration.[12]

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid indanone derivative directly onto the ATR crystal.[13][14]

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[15]

  • Injection: Inject 1 µL of the sample into the GC-MS. The GC will separate the sample from any minor impurities before it enters the mass spectrometer.[16][17]

  • MS Conditions: Use Electron Ionization (EI) at a standard energy of 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Analyze the total ion chromatogram to find the peak for your compound and examine the corresponding mass spectrum to identify the molecular ion and key fragments.[18]

By adhering to this comprehensive, cross-referencing workflow, researchers can move beyond simple data collection to a state of deep, validated structural understanding, ensuring the integrity and impact of their scientific contributions.

References

The Indanone Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Biological Efficacy of Substituted Indanones and Their IC50 Values

The indanone scaffold, characterized by a benzene ring fused to a cyclopentanone ring, has garnered significant attention in medicinal chemistry for its remarkable versatility.[1] This core structure serves as a valuable template for the development of novel therapeutic agents, with substitutions at various positions leading to a diverse range of biological activities. This guide provides an in-depth comparison of the efficacy of substituted indanones, focusing on their half-maximal inhibitory concentration (IC50) values against key biological targets implicated in cancer, neurodegenerative diseases, and inflammation. We will delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols for the assays used to determine their efficacy.

The Versatility of the Indanone Core

The ability to readily introduce a wide array of functional groups onto the indanone ring system allows for the fine-tuning of its pharmacological properties. This has led to the discovery of potent inhibitors of various enzymes and receptors. The general structure of a substituted indanone is depicted below, highlighting the key positions for chemical modification.

Caption: General structure of a substituted indanone, where R1, R2, and R3 represent positions for chemical modifications that influence biological activity.

Anticancer Activity: Targeting Cyclooxygenase-2 (COX-2)

A significant area of research has focused on the development of substituted indanones as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers.[1][2] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation and angiogenesis in the tumor microenvironment with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[3]

Comparative IC50 Values for COX-2 Inhibition

The following table summarizes the COX-2 inhibitory activity and, where available, the cytotoxic effects of representative substituted indanones against cancer cell lines.

CompoundSubstitution PatternTarget/Cell LineIC50 (µM)Reference
9f 3'-(3,4-dimethoxyphenyl)-4'-(4-(methylsulfonyl)phenyl) spiroisoxazolineCOX-20.03 ± 0.01[1][2]
MCF-7 (Breast Cancer)0.03 ± 0.01[1][2]
Doxorubicin -MCF-7 (Breast Cancer)0.062 ± 0.012[2]
L-745,337 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanoneCOX-2Potent, selective inhibitor[3]

The data clearly indicates that specific substitutions on the indanone scaffold can lead to highly potent and selective COX-2 inhibitors. For instance, compound 9f demonstrates exceptional potency against both the COX-2 enzyme and the MCF-7 breast cancer cell line, even surpassing the efficacy of the established chemotherapeutic agent, doxorubicin, in this particular assay.[2]

Mechanism of Action: COX-2 Inhibition Pathway

Substituted indanones exert their anti-inflammatory and anticancer effects by blocking the cyclooxygenase pathway. Specifically, by inhibiting COX-2, they prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cancer progression.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 converts Prostaglandins Prostaglandins COX2->Prostaglandins to Inflammation_Cancer Inflammation & Cancer Progression Prostaglandins->Inflammation_Cancer Substituted_Indanones Substituted Indanones Substituted_Indanones->COX2 inhibit

Caption: Proposed mechanism of COX-2 inhibition by substituted indanones.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

The determination of COX-2 inhibitory activity is a critical step in the evaluation of new indanone derivatives. A common method is the enzyme-linked immunosorbent assay (ELISA) to quantify the production of prostaglandin E2 (PGE2).

Step-by-Step Methodology:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-2 enzyme and the test indanone compounds at various concentrations.

  • Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme solution with the test compound or vehicle control.

  • Pre-incubation: Incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid, the substrate for COX-2.[1]

  • Incubation: Incubate the reaction for 5 minutes at 37°C.[1]

  • Reaction Termination: Stop the reaction by adding a saturated stannous chloride solution.[1]

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit, following the manufacturer's instructions.

  • IC50 Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Neuroprotective Activity: Targeting Cholinesterases

Substituted indanones have also emerged as promising agents for the treatment of neurodegenerative disorders like Alzheimer's disease.[1][4] Their neuroprotective effects are often attributed to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[4][5]

Comparative IC50 Values for Cholinesterase Inhibition

The following table presents the IC50 values of various indanone derivatives against AChE and BChE.

CompoundTargetIC50 (µM)Reference
5c AChE0.12[4][5]
7b BChE0.04[4][5]
6a AChE0.0018[6]
Donepezil AChE- (Used as reference)[7]
A1 AChE0.054 ± 0.004[8]
MAO-B3.25 ± 0.20[8]

These results highlight the potential of substituted indanones as highly potent cholinesterase inhibitors.[4][5][6][7][8] Notably, compound 6a exhibits an exceptionally low IC50 value for AChE, indicating a much higher potency than the commonly used Alzheimer's drug, donepezil, in this assay.[6] Furthermore, some derivatives, such as A1 , demonstrate a multi-target profile by also inhibiting monoamine oxidase B (MAO-B), another key enzyme in neurodegeneration.[8]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

A widely used spectrophotometric method for measuring AChE activity and inhibition is the Ellman's assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), AChE enzyme, and the test indanone compounds at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound or vehicle control to each well.

  • Enzyme Addition: Add the AChE enzyme solution to each well.

  • Incubation: Incubate the plate for 15 minutes at 37°C.[1]

  • Reaction Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.[1]

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.[1] The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion upon the reaction of DTNB with thiocholine, a product of acetylthiocholine hydrolysis by AChE.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited reaction.[1]

    • Calculate the IC50 values from the dose-response curves.

Anti-inflammatory Activity Beyond COX Inhibition

While COX inhibition is a major mechanism for the anti-inflammatory effects of indanones, some derivatives also exhibit anti-inflammatory properties through other pathways. Several studies have investigated their ability to inhibit pro-inflammatory cytokines and platelet aggregation.[1][9]

Comparative IC50 Values for Anti-inflammatory and Antiplatelet Activity
CompoundAssayIC50StandardIC50 (Standard)Reference
Compound 1 Anti-inflammatory5.1 ± 1.9 µMIbuprofen11.2 ± 1.9 µM[9]
Compound 11 Anti-inflammatory13.9 ± 4.9 µg/mL--[9]
Antiplatelet aggregation38.60 ± 3.1 µMAspirin30.3 ± 2.6 µM[9]

As shown in the table, certain indanone-3-acetic acid derivatives display potent anti-inflammatory activity, with Compound 1 being more potent than the standard drug ibuprofen.[9] Compound 11 demonstrates both good anti-inflammatory and antiplatelet aggregation activities.[9]

General Experimental Workflow for Indanone-Based Drug Discovery

The development of novel substituted indanones as therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Indanone_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Design Rational Design & Library Synthesis Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Characterization->Primary_Screening IC50_Determination IC50 Value Determination Primary_Screening->IC50_Determination Secondary_Screening Secondary Screening (Cell-based Assays) IC50_Determination->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies ADMET_Profiling In vitro ADMET Profiling SAR_Studies->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization Lead_Optimization->Design Iterative Refinement

Caption: A generalized experimental workflow for the development of substituted indanones.

Conclusion

Substituted indanones represent a highly versatile and promising class of compounds with a broad spectrum of potent biological activities.[1] The data presented in this guide underscores their significant potential in the development of novel therapeutics for cancer, neurodegenerative diseases, and inflammatory disorders. The adaptability of the indanone scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of next-generation inhibitors with enhanced potency and selectivity.[1] Continued exploration of this privileged structure is certain to yield new and effective drug candidates.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 944109-65-3), a halogenated aromatic ketone. The procedures outlined here are grounded in established safety protocols for handling chlorinated organic compounds, ensuring the protection of laboratory personnel and the environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the presence of a chloro- and methoxy-substituted indanone structure, it is prudent to treat this compound with a high degree of caution. Structurally similar compounds, such as other chlorinated and methoxy-substituted aromatic compounds, are known to be irritants to the skin, eyes, and respiratory system.[3][4][5][6]

Inferred Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[3][5][6]

  • Irritation: Causes skin, eye, and respiratory irritation.[3][5]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent contamination.[7]

  • Hazardous Combustion Products: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen chloride.[3]

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Chemical splash goggles or a face shieldTo protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile)To prevent skin contact and absorption.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo minimize inhalation of any dust or vapors.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[6]

II. Waste Segregation: The Cornerstone of Safe Disposal

The single most critical step in the proper disposal of this compound is its classification and segregation as halogenated organic waste .[1] Mixing halogenated and non-halogenated waste streams is a common and costly mistake in laboratory settings, as it complicates the disposal process and increases costs.[2]

Disposal Decision Workflow

The following diagram outlines the decision-making process for segregating and disposing of waste containing this compound.

G cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Generate Waste Generated (Solid, Liquid, or Contaminated PPE) IsHalogenated Is the waste halogenated? (Contains this compound) Generate->IsHalogenated Halogenated Halogenated Organic Waste (Solid or Liquid) IsHalogenated->Halogenated Yes NonHalogenated Non-Halogenated Waste IsHalogenated->NonHalogenated No ContainerHalogenated Place in designated, sealed, and labeled 'Halogenated Waste' container. Halogenated->ContainerHalogenated ContainerNonHalogenated Follow institutional guidelines for non-halogenated waste. NonHalogenated->ContainerNonHalogenated Disposal Store in a designated satellite accumulation area for pickup by Environmental Health & Safety (EHS). ContainerHalogenated->Disposal

Caption: Workflow for the segregation and disposal of laboratory waste.

III. Step-by-Step Disposal Procedures

The following protocols provide clear, actionable steps for disposing of this compound in various forms.

  • Container Selection: Obtain a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[8]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and its CAS number (944109-65-3). Do not use abbreviations.

  • Transfer: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.

  • Segregation: Ensure this container is used only for halogenated organic solids. Do not mix with non-halogenated waste, liquids, or incompatible chemicals.[9]

  • Storage: Tightly seal the container and store it in a designated satellite accumulation area, away from heat and sources of ignition.[6] Follow your institution's guidelines for secondary containment.[8]

  • Pickup: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Waste Stream Identification: Any organic solvent containing dissolved this compound is classified as halogenated organic liquid waste .[1] This applies even if the solvent itself is non-halogenated (e.g., Toluene, Hexane).[2]

  • Container Selection: Use a designated safety can or chemically resistant container for halogenated liquid waste.[2] Ensure it is properly vented if required by your institutional protocols.

  • Labeling: Affix a "Hazardous Waste" label. List all chemical constituents and their approximate percentages, for example:

    • Dichloromethane: ~80%

    • This compound: ~20%

  • Transfer: Carefully pour the liquid waste into the container using a funnel to prevent spills. Keep the container closed when not actively adding waste.

  • Storage and Pickup: Seal the container and store it in your lab's designated satellite accumulation area for hazardous waste, ensuring it is within a secondary containment unit. Arrange for pickup by your EHS department.

Any materials that come into direct contact with this compound are considered hazardous waste and must be disposed of accordingly.[10]

  • Contaminated PPE and Labware: This includes items such as gloves, bench paper, pipette tips, and contaminated glassware.

  • Segregation: These items should be collected as solid halogenated organic waste .

  • Containerization: Place all contaminated solid materials into a designated, labeled hazardous waste bag or container.[11] Do not dispose of these items in the regular trash.

  • Spill Cleanup:

    • Evacuate and isolate the spill area.[10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

    • All materials used for the cleanup, including the absorbent and any contaminated wipes, must be disposed of as solid halogenated hazardous waste.[10]

Prohibited Disposal Methods:

  • NEVER dispose of this compound, or any solutions containing it, down the sink or in the regular trash.[8][12] This is a serious regulatory violation and can harm the environment.

  • NEVER allow solvents containing this compound to evaporate in a fume hood as a method of disposal.[10]

By adhering to these stringent segregation and disposal protocols, you contribute to a safe laboratory environment and ensure that chemical wastes are managed responsibly. Always consult your institution's specific waste disposal guidelines, as local regulations may vary.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one (CAS No. 944109-65-3). As a specialized research chemical, comprehensive hazard data is not widely available. Therefore, this directive is grounded in a conservative, risk-based approach, synthesizing safety data from structurally analogous compounds to establish best practices. The primary goal is to empower researchers with the knowledge to implement self-validating safety procedures that ensure personal and environmental protection.

Hazard Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from related chemical structures, such as substituted indanones and chloroanisoles. This analysis suggests a probable hazard profile that demands rigorous control measures.

Based on data from similar compounds, the primary anticipated hazards include:

  • Skin Irritation : May cause skin irritation upon contact.[1][2]

  • Eye Irritation : Poses a risk of serious eye irritation.[1][2]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the respiratory system.[1]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin : Systemic toxicity is a potential risk.[1][3]

Table 1: GHS Hazard Classifications of Structurally Related Compounds

Hazard Class GHS Category Signal Word Representative Compounds
Skin Corrosion/Irritation Category 2 Warning 4-Chloroanisole, (E)-4'-Chloro-4-methoxychalcone[1][2]
Serious Eye Damage/Irritation Category 2A Warning 4-Chloroanisole, (E)-4'-Chloro-4-methoxychalcone[1][2]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Warning 4-Chloroanisole, 2-Chloro-4,6-dimethoxy-1,3,5-triazine[1][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | 4-Chloroanisole (Respiratory Irritation)[1] |

This profile necessitates that the compound be handled as hazardous, with strict adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical hazard. It must be used in conjunction with primary engineering controls, principally a certified chemical fume hood.

Engineering Controls: The First Line of Defense

All operations involving this compound, including weighing, dissolution, and transfers, must be conducted within a properly functioning chemical fume hood.[3] This is the most critical step in minimizing inhalation exposure. The work area should also be equipped with an accessible eyewash station and safety shower.[4]

Primary Barrier: Eye and Face Protection

Direct ocular exposure can cause severe irritation.[2] Standard safety glasses are insufficient.

  • Mandatory : Chemical splash goggles that conform to ANSI Z87.1 standards (US) or EN 166 (EU). Goggles are essential as they form a protective seal around the eyes, preventing entry of splashes and fine particulates.[5]

  • Recommended for Large Quantities : When handling quantities greater than a few grams or during procedures with a high splash potential (e.g., quenching a reaction), a full-face shield should be worn in addition to chemical splash goggles.[6]

Dermal Protection: Skin and Body Coverage

Preventing skin contact is paramount, as related compounds are known skin irritants and may be harmful upon absorption.[1][3]

  • Gloves : No single glove material protects against all chemicals.[7] For this compound, a layered approach is recommended.

    • Inner Glove : Thin nitrile examination gloves.

    • Outer Glove : Heavier-duty chemical-resistant gloves (e.g., thicker nitrile or neoprene). Nitrile is a good general-purpose choice for incidental contact with many laboratory chemicals.[7][8]

    • Causality : The dual-gloving strategy provides robust protection. The outer glove bears the brunt of any contamination, and the inner glove offers protection during the critical doffing (removal) process. Always inspect gloves for tears or pinholes before use. For prolonged or immersive contact, consult the glove manufacturer's chemical resistance charts.

  • Laboratory Coat : A clean, flame-resistant lab coat with long sleeves and a snap or button front is mandatory.[7] Cuffs should be snug around the wrist to prevent chemicals from entering. This garment should be laundered professionally and never taken home.[4]

  • Additional Apparel : Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[8] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]

Respiratory Protection

When used inside a certified chemical fume hood, additional respiratory protection is typically not required. However, it may become necessary in specific scenarios:

  • Spill Cleanup : During a large spill outside of primary containment.

  • Engineering Control Failure : If the chemical fume hood malfunctions. In such events, a NIOSH-approved respirator is necessary. The type depends on the nature of the exposure:

  • For Particulates (Solid Powder) : An N95, N99, or N100 filtering facepiece respirator.

  • For Vapors (from solutions) : An air-purifying respirator with organic vapor cartridges. Important : Use of a respirator requires prior medical clearance, fit-testing, and training under an established institutional respiratory protection program.[5][7]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation :

    • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE (lab coat, long pants, closed-toe shoes) before entering the specific work area.

    • In the designated area, don eye protection and gloves.

    • Gather all necessary equipment and reagents and place them inside the fume hood to minimize traffic in and out of the containment area.

    • Line the work surface of the fume hood with absorbent, plastic-backed paper.

  • Handling (Inside Fume Hood) :

    • When weighing the solid compound, use a draft shield or weigh boat to prevent static dispersal of the powder.

    • When adding solvents, do so slowly to avoid splashing.

    • Keep all containers sealed when not in immediate use.[5]

  • Post-Handling & Decontamination :

    • Wipe down all external surfaces of containers and equipment with an appropriate solvent (e.g., 70% ethanol or isopropanol) before removing them from the fume hood.

    • Wipe down the work surface within the fume hood. Dispose of the contaminated bench paper as solid chemical waste.

  • PPE Doffing (Removal) : This sequence is critical to prevent cross-contamination.

    • Step 1 : Remove outer gloves. Peel them off from cuff to fingertip, turning them inside out. Dispose of them in the designated solid waste container.

    • Step 2 : Remove the lab coat, rolling it so the contaminated outer surface is folded inward. Hang it in its designated location or place it in a laundry bag if contaminated.

    • Step 3 : Remove face shield and/or goggles. Handle by the strap or sides.

    • Step 4 : Remove inner gloves using the same inside-out technique.

    • Step 5 : Immediately wash hands thoroughly with soap and water.[1]

Disposal Plan
  • Chemical Waste : All excess solid material and solutions containing this compound must be disposed of as hazardous chemical waste.[1] Collect in a clearly labeled, sealed waste container. Never pour chemical waste down the drain.

  • Contaminated Materials : All disposables that have come into contact with the chemical, including gloves, weigh paper, pipette tips, and absorbent pads, must be collected in a designated solid hazardous waste container.[9]

Emergency Response Protocol

In the event of an exposure, immediate and correct action is vital.

Table 2: First-Aid Measures for Exposure

Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][2]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][5]

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |

Visualized Workflow and PPE Summary

A clear visual representation of the workflow reinforces the procedural steps required for safe handling.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_doffing 4. Final Steps prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Don Primary PPE (Lab Coat, Goggles) prep1->prep2 prep3 Don Gloves (Double Layer) prep2->prep3 handle1 Weigh Solid / Prepare Solution prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal All Containers handle2->handle3 clean1 Decontaminate Surfaces & Equipment handle3->clean1 clean2 Segregate & Seal Waste (Chemical & Solid) clean1->clean2 doff1 Doff PPE in Sequence clean2->doff1 doff2 Wash Hands Thoroughly doff1->doff2

Caption: Safe Handling Workflow for Hazardous Research Chemicals.

Table 3: Summary of Recommended PPE by Task

Task Eye/Face Protection Skin Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses Lab Coat, Nitrile Gloves Not Required
Weighing Solid (<1 g) Chemical Splash Goggles Lab Coat, Double Nitrile Gloves Not required in a fume hood
Handling Solutions (<100 mL) Chemical Splash Goggles Lab Coat, Double Nitrile Gloves Not required in a fume hood
Large Scale (>5g) or Splash Risk Goggles & Face Shield Chemical Apron, Lab Coat, Double Gloves Not required in a fume hood

| Spill Cleanup (Outside Hood) | Goggles & Face Shield | Chemical Apron, Lab Coat, Double Gloves | Required (N95 or Organic Vapor) |

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
4-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.